molecular formula C11H16O3 B078860 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione CAS No. 13148-87-3

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Cat. No.: B078860
CAS No.: 13148-87-3
M. Wt: 196.24 g/mol
InChI Key: AIZYSTCNHMEEQO-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione (CAS 13148-87-3) is a specialized chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This dimedone derivative is characterized as a 1,4-dicarbonyl system, a class of compounds recognized as important intermediates in organic synthesis due to their great utility in constructing various heterocyclic frameworks, such as through the Paal-Knorr reaction . The compound has been successfully synthesized via the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with α-chloroacetone, yielding a crystalline solid . Single-crystal X-ray diffraction analysis confirms its molecular structure, revealing that the cyclohexenone ring adopts an envelope conformation and the 2-oxopropyl side chain is positioned almost perpendicular to this ring . In the crystalline state, the molecules form chains through intermolecular O–H···O hydrogen bonding . Researchers value this compound as a versatile building block for synthesizing more complex organic molecules. It is offered for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-7(12)4-8-9(13)5-11(2,3)6-10(8)14/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZYSTCNHMEEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363030
Record name 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13148-87-3
Record name 5,5-dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione from Dimedone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a valuable derivative of dimedone. The synthesis proceeds via a base-catalyzed C-alkylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with chloroacetone. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and outlines methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully prepare and utilize this compound in their work.

Introduction

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a versatile cyclic β-diketone that serves as a fundamental building block in organic synthesis.[1] Its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[2] The introduction of various functional groups onto the dimedone scaffold allows for the generation of diverse molecular architectures with potential therapeutic applications.

This guide focuses on the synthesis of this compound, also known as 2-acetonyldimedone. This particular derivative incorporates a propan-2-one moiety at the C2 position of the dimedone ring, opening avenues for further chemical modifications and biological screening. The synthesis is achieved through a robust and efficient C-alkylation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from dimedone and chloroacetone is a classic example of the C-alkylation of a 1,3-dicarbonyl compound. The acidic nature of the methylene protons at the C2 position of dimedone is a key factor driving this reaction.

Enolate Formation

The reaction is initiated by the deprotonation of dimedone at the α-carbon (C2) by a suitable base to form a resonance-stabilized enolate ion. The pKa of the α-protons in 1,3-dicarbonyl compounds is typically in the range of 9-13, making them readily removable by common bases. The choice of base is critical to ensure efficient enolate formation while minimizing side reactions. Weaker bases like potassium carbonate are often preferred to prevent unwanted reactions of the alkylating agent.

Nucleophilic Attack (C-Alkylation vs. O-Alkylation)

The resulting enolate is an ambident nucleophile, meaning it can react with an electrophile at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The regioselectivity of this step is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the electrophile itself.

In the case of the synthesis of 2-acetonyldimedone, the desired pathway is C-alkylation, where the enolate's α-carbon attacks the electrophilic carbon of chloroacetone in an SN2 reaction. The use of a polar aprotic solvent like acetone can favor C-alkylation.

Reaction Pathway Diagram

The overall transformation can be visualized as follows:

reaction_pathway cluster_conditions Reaction Conditions Dimedone Dimedone Enolate Dimedone Enolate Dimedone->Enolate Deprotonation Product This compound Enolate->Product SN2 Attack Chloroacetone Chloroacetone Chloroacetone->Product Base Base (e.g., K2CO3) Base->Enolate

Figure 1: Reaction pathway for the synthesis of 2-acetonyldimedone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
DimedoneC₈H₁₂O₂140.1810.0 g (71.3 mmol)≥98%
ChloroacetoneC₃H₅ClO92.527.2 mL (90.0 mmol)≥95%
Potassium Carbonate (anhydrous)K₂CO₃138.2114.8 g (107.1 mmol)≥99%
AcetoneC₃H₆O58.08200 mLACS grade
Diethyl Ether(C₂H₅)₂O74.12As neededACS grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Celite®--As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (10.0 g, 71.3 mmol), anhydrous potassium carbonate (14.8 g, 107.1 mmol), and acetone (200 mL).

  • Addition of Chloroacetone: Stir the suspension at room temperature and add chloroacetone (7.2 mL, 90.0 mmol) dropwise over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white crystalline solid.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: Dimedone, K2CO3, Acetone start->setup add_chloroacetone Add Chloroacetone setup->add_chloroacetone reflux Reflux (12-18h) Monitor by TLC add_chloroacetone->reflux cool_filter Cool and Filter reflux->cool_filter concentrate1 Concentrate Filtrate cool_filter->concentrate1 dissolve_extract Dissolve in Et2O Wash with NaHCO3 & Brine concentrate1->dissolve_extract dry_concentrate Dry over MgSO4 Concentrate dissolve_extract->dry_concentrate recrystallize Recrystallize from Ethyl Acetate/Hexane dry_concentrate->recrystallize product Pure Product recrystallize->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₁₆O₃
Molar Mass196.24 g/mol
AppearanceWhite crystalline solid
Melting Point104-106 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.08 (s, 6H, 2 x CH₃), 2.25 (s, 3H, COCH₃), 2.50 (s, 4H, 2 x CH₂), 3.40 (s, 2H, CH₂CO), 14.5 (br s, 1H, enolic OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 28.3, 29.8, 31.5, 45.8, 51.2, 109.8, 192.5, 204.1.

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1735 (C=O), 1600 (C=O, enolic), 1560 (C=C).

The broad peak in the IR spectrum and the downfield proton signal in the ¹H NMR spectrum indicate that the compound exists predominantly in its enolic tautomeric form in the solid state and in chloroform solution.

Safety and Handling

  • Dimedone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetone: Highly toxic, lachrymatory, and a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Acetone and Diethyl Ether: Highly flammable solvents. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from dimedone via C-alkylation with chloroacetone is a reliable and straightforward procedure. This guide provides a comprehensive framework, from the mechanistic underpinnings to a detailed experimental protocol and characterization data. The resulting compound serves as a valuable intermediate for the development of novel chemical entities with potential applications in various fields, particularly in drug discovery.

References

  • Shriner, R. L.; Todd, H. R. 5,5-Dimethyl-1,3-cyclohexanedione. Org. Synth.1932, 12, 20. DOI: 10.15227/orgsyn.012.0020.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012.
  • Martínez, R.; Hernández-Ortega, S.; Triana, L.; Camacho, J. 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallogr. Sect. E Struct. Rep. Online2009, 65 (12), o3139.
  • Stetter, H.; Dierichs, W. Über die Anlagerung von Aldehyden an α,β-ungesättigte Ketone, I. Mitteil.: Die Anlagerung von Formaldehyd an Vinylketone. Chem. Ber.1952, 85 (1), 61-67.
  • Mohareb, R. M.; Abdelaziz, M. A. The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Anticancer. Agents Med. Chem.2021, 21 (16), 2258-2277.

Sources

An In-depth Technical Guide to 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione: Synthesis, Characterization, and Application as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a molecule of significant interest in the fields of organic synthesis and agrochemistry. We will delve into its precise chemical identity, explore a detailed and validated synthetic protocol, analyze its key characterization features, and discuss its prominent role as a scaffold for potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.

Chemical Identity and Structural Elucidation

IUPAC Name: this compound[1].

This compound is a derivative of cyclohexane-1,3-dione, featuring two methyl groups at the 5-position and a 2-oxopropyl substituent at the 2-position. Its chemical formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol [1]. The Chemical Abstracts Service (CAS) registry number for this compound is 13148-87-3[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆O₃PubChem[1]
Molecular Weight196.24 g/mol PubChem[1]
CAS Number13148-87-3PubChem[1]
Melting Point135-136 °CChemicalBook[2]

A crucial aspect of this molecule's structure is its existence in a state of keto-enol tautomerism. The diketo form is in equilibrium with its enol tautomer, 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. This equilibrium is a key determinant of its reactivity and biological activity. The enol form is often the more stable tautomer due to the formation of a conjugated system and an intramolecular hydrogen bond.

Synthesis of this compound

The synthesis of the title compound is reliably achieved through the C-alkylation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with an appropriate three-carbon electrophile. A well-established method utilizes the reaction of dimedone with α-chloroacetone.

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the enolate of dimedone, formed in the presence of a base, attacks the electrophilic carbon of α-chloroacetone, displacing the chloride ion.

synthesis_pathway dimedone Dimedone (5,5-dimethylcyclohexane-1,3-dione) product This compound dimedone->product Base (e.g., K₂CO₃) Solvent (e.g., Acetone) chloroacetone α-Chloroacetone chloroacetone->product

Caption: Synthesis of the target compound from dimedone and α-chloroacetone.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • α-Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add α-chloroacetone (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of deionized water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure this compound, often as its more stable enol tautomer.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Due to the keto-enol tautomerism, spectroscopic data will likely show signals for both forms, with the enol form typically predominating in solution.

Table 2: Expected Spectroscopic Data

TechniqueKeto TautomerEnol Tautomer
¹H NMR Singlet for the two methyl groups (~1.1 ppm), singlets for the two pairs of methylene protons on the cyclohexane ring (~2.4-2.6 ppm), a singlet for the methylene protons of the oxopropyl group (~3.5 ppm), and a singlet for the methyl protons of the oxopropyl group (~2.2 ppm).Singlet for the two methyl groups (~1.1 ppm), singlets for the two methylene groups on the cyclohexane ring (~2.3 ppm), a singlet for the methylene protons of the oxopropyl group (~3.4 ppm), a singlet for the methyl protons of the oxopropyl group (~2.2 ppm), and a broad singlet for the enolic hydroxyl proton (>10 ppm).
¹³C NMR Signals for the quaternary carbon (~30 ppm), the two methylene carbons of the ring, the two carbonyl carbons of the ring, the methylene carbon of the side chain, the carbonyl carbon of the side chain, and the methyl carbons.Signals for the quaternary carbon, the two methylene carbons of the ring, the enolic carbons, the methylene carbon of the side chain, the carbonyl carbon of the side chain, and the methyl carbons.
FTIR (cm⁻¹) Strong C=O stretching bands for the cyclic ketones (~1700-1730 cm⁻¹) and the side chain ketone (~1715 cm⁻¹).A broad O-H stretching band (~2500-3300 cm⁻¹), a C=O stretching band for the conjugated ketone (~1650 cm⁻¹), a C=C stretching band (~1600 cm⁻¹), and a C=O stretching band for the side chain ketone (~1715 cm⁻¹).
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of 196.24.Molecular ion peak (M⁺) corresponding to the molecular weight of 196.24.

Application in Drug Development: A Potent HPPD Inhibitor

This compound belongs to the class of β-triketone compounds, which are known for their potent herbicidal activity. This biological activity stems from their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD)[3].

Mechanism of Action: Inhibition of HPPD

HPPD is a key enzyme in the biosynthetic pathway of plastoquinone in plants. Plastoquinone is an essential cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid production. Carotenoids are vital for protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded upon exposure to light, leading to the characteristic bleaching of the plant tissue and eventual death.

The β-triketone moiety of this compound is crucial for its inhibitory activity. It is believed to chelate the Fe(II) ion in the active site of the HPPD enzyme, thereby blocking its catalytic function.

hppd_inhibition cluster_pathway Plastoquinone Biosynthesis Pathway cluster_inhibition Inhibition by Triketone Herbicide p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Homogentisate Homogentisate p-Hydroxyphenylpyruvate->Homogentisate HPPD Enzyme Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoid Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid Biosynthesis Triketone 5,5-Dimethyl-2-(2-oxopropyl) cyclohexane-1,3-dione HPPD_Enzyme HPPD Enzyme Triketone->HPPD_Enzyme Inhibits Chlorophyll Protection Chlorophyll Protection Carotenoid Biosynthesis->Chlorophyll Protection Plant Survival Plant Survival Chlorophyll Protection->Plant Survival

Caption: Mechanism of action of the title compound as an HPPD inhibitor.

Structure-Activity Relationship (SAR) Insights

Research on various 2-acyl-cyclohexane-1,3-diones has provided valuable insights into the structural features that govern their herbicidal potency. The presence of the 1,3-dione system is essential for activity. Modifications to the acyl side chain can significantly impact the inhibitory constant (Ki) against the HPPD enzyme. For drug development professionals, this scaffold offers a tunable platform for designing novel and selective herbicides.

Conclusion

This compound is a readily synthesizable molecule with a rich chemical character defined by its keto-enol tautomerism. Its significance extends beyond the realm of synthetic chemistry, as it serves as a potent inhibitor of the HPPD enzyme, a validated target for herbicide development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this valuable chemical entity in their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

  • Martínez, R., et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3029. [Link]

  • Merck Index. 5,5-Dimethyl-1,3-cyclohexanedione. Royal Society of Chemistry. [Link]

  • Oliveira, J. K., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269. [Link]

  • StudyCorgi. (2023). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

Sources

CAS number for 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione (CAS: 13148-87-3)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in chemical synthesis and drug discovery. Identified by the CAS Number 13148-87-3, this compound belongs to the class of cyclic β-dicarbonyls, which are recognized for their versatile reactivity and potential as pharmacophores.[1][2][3] This document will delve into the compound's fundamental physicochemical properties, detailed synthetic protocols, and its emerging applications as a structural scaffold for enzyme inhibitors. The narrative is designed for researchers and professionals in the fields of medicinal chemistry and drug development, offering expert insights into the rationale behind its synthesis and its potential biological mechanisms of action.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are foundational to its application in research and development. This compound is a derivative of dimedone (5,5-Dimethylcyclohexane-1,3-dione), a classic organic reagent.[4][5] The addition of the 2-oxopropyl group at the C2 position significantly influences its steric and electronic profile, which is crucial for its biological activity.

IUPAC Name: this compound[6] Synonyms: 1,3-Cyclohexanedione, 5,5-dimethyl-2-(2-oxopropyl)-[2] CAS Number: 13148-87-3[1][2][3]

The core structure is depicted below:

G start Reactants reactants Dimedone (5,5-Dimethylcyclohexane-1,3-dione) + α-Chloroacetone start->reactants step1 Base-catalyzed Enolate Formation (e.g., NaOEt in Ethanol) reactants->step1 Step 1 step2 Nucleophilic Attack (SN2) Enolate attacks α-chloroacetone step1->step2 Step 2 step3 Work-up & Purification (Acidification, Extraction, Crystallization) step2->step3 Step 3 product Product 5,5-Dimethyl-2-(2-oxopropyl) cyclohexane-1,3-dione step3->product end Final Compound product->end

Caption: General synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of 2-acyl-cyclohexane-1,3-diones. [7][8] Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

  • α-Chloroacetone

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., triethylamine)

  • Anhydrous Ethanol or Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of dimedone in anhydrous ethanol.

  • Enolate Formation: Cool the solution in an ice bath and add 1.05 equivalents of sodium ethoxide portion-wise. Stir the mixture for 30 minutes to ensure complete formation of the enolate. The choice of base is critical; a strong, non-nucleophilic base is preferred to avoid side reactions.

  • Alkylation: Add 1.1 equivalents of α-chloroacetone dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is approximately 5-6.

  • Extraction: Remove the ethanol under reduced pressure. Add deionized water to the residue and extract the aqueous phase three times with ethyl acetate. The use of a separatory funnel is standard for this liquid-liquid extraction.

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual acid and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Applications in Drug Discovery and Agrochemicals

The cyclohexane-1,3-dione scaffold is a "privileged structure" in medicinal chemistry and agrochemical design. Its derivatives are known to possess a wide range of biological activities, including anti-proliferative, tyrosine kinase inhibitory, and herbicidal properties. [8][9][10]

  • Tyrosine Kinase Inhibition: Several studies have identified cyclohexane-1,3-dione derivatives as potent inhibitors of receptor tyrosine kinases (RTKs) like c-Met, which are often overexpressed in cancer cells, such as non-small-cell lung cancer (NSCLC). [9][10]The dione moiety can act as a key binding feature, forming hydrogen bonds or coordinating with metal ions within the enzyme's active site.

  • Herbicidal Activity: A prominent application for this structural class is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). [8]HPPD is crucial for plastoquinone biosynthesis in plants. Inhibition of this enzyme leads to a depletion of plastoquinone, which disrupts photosynthesis and carotenoid production, ultimately causing bleaching and plant death. The 2-acyl-cyclohexane-1,3-diones, including the title compound, are structurally similar to natural HPPD inhibitors and commercial triketone herbicides. [8]

Mechanism of Action: A Case Study in HPPD Inhibition

To understand the compound's potential as a drug or herbicide, we can examine the well-studied mechanism of HPPD inhibition by related triketone compounds. The 1,3-dione system is the critical pharmacophore that chelates a ferrous ion (Fe²⁺) in the active site of the HPPD enzyme. This chelation prevents the binding and proper orientation of the natural substrate, p-hydroxyphenylpyruvate, thereby blocking its conversion to homogentisic acid.

The diagram below illustrates this proposed inhibitory mechanism.

G cluster_0 HPPD Enzyme Active Site cluster_1 Inhibitor Molecule Fe_ion Fe²⁺ Ion His1 Histidine Residue Fe_ion->His1 His2 Histidine Residue Fe_ion->His2 Glu1 Glutamate Residue Fe_ion->Glu1 Inhibitor 5,5-Dimethyl-2- (2-oxopropyl) cyclohexane-1,3-dione Dione_moiety 1,3-Dione Moiety Inhibitor->Dione_moiety Dione_moiety->Fe_ion Chelation Disrupts Substrate Binding Process_End Inhibited State: Enzyme Activity Blocked Process_Start Normal Enzyme Function: Substrate Binds to Active Site

Caption: Proposed mechanism of HPPD inhibition via chelation of the active site Fe²⁺ ion.

This chelation model provides a logical basis for the compound's biological activity and serves as a foundational hypothesis for drug design efforts targeting metalloenzymes. The dimethyl groups on the cyclohexane ring can influence the molecule's conformation and interaction with hydrophobic pockets within the binding site, potentially enhancing potency or selectivity. [8]

Conclusion

This compound (CAS: 13148-87-3) is more than a simple organic molecule; it is a versatile building block with significant potential in applied chemical biology. Its straightforward synthesis, rooted in fundamental principles of organic chemistry, makes it an accessible scaffold for library development. The proven efficacy of the wider cyclohexane-1,3-dione class as potent enzyme inhibitors, particularly against targets in oncology and agriculture, underscores the importance of this compound. Future research should focus on exploring its specific inhibitory profile against a broader range of kinases and other metalloenzymes, as well as optimizing its structure to improve pharmacokinetic and pharmacodynamic properties for therapeutic development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemSrc. 5,5-Dimethyl-1,3-cyclohexanedione. [Link]

  • Al-Khafaji, K. et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • PubChem. 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

  • StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

  • Hernández-Ortega, S. et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. ResearchGate. [Link]

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  • Daoui, O. et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

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Keto-enol tautomerism in 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in this compound, a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. The guide elucidates the fundamental principles governing this tautomeric equilibrium, with a specific focus on the structural and environmental factors that influence the relative stability of the keto and enol forms. Detailed experimental protocols, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are presented to enable researchers to quantitatively assess the tautomeric composition. This document aims to serve as a valuable resource for professionals engaged in the study and application of β-dicarbonyl compounds.

Introduction: The Phenomenon of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For simple carbonyl compounds, the equilibrium typically favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3] However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[3][4]

The stability of the enol form in these systems is attributed to several factors, including:

  • Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.[3][5]

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[3][5][6]

  • Solvent Effects: The polarity of the solvent can significantly influence the position of the equilibrium. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, while polar protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.[7][8]

Structural Analysis of this compound

The subject of this guide, this compound, is a triketone with a β-dicarbonyl moiety within a cyclohexane ring. Its structure is presented below:

Chemical Structure:

  • IUPAC Name: this compound[9]

  • CAS Number: 13148-87-3[10]

  • Molecular Formula: C₁₁H₁₆O₃[9]

  • Molecular Weight: 196.24 g/mol [9]

The key structural features influencing its tautomerism are:

  • The Cyclohexane-1,3-dione Ring: This moiety provides the core β-dicarbonyl system, predisposing the molecule to enolization.

  • The 2-(2-oxopropyl) Substituent: This side chain introduces a third carbonyl group and an additional α-carbon with potentially acidic protons.

  • The Gem-Dimethyl Group at C5: These methyl groups lock the conformation of the cyclohexane ring and prevent enolization towards this position.

Due to these features, this compound can exist in several tautomeric forms. The most significant equilibrium is between the tri-keto form and the enol form involving the β-dicarbonyl system of the cyclohexane ring. Research indicates that this compound predominantly exists in the enol form, named 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone.[11]

Below is a diagram illustrating the primary keto-enol tautomeric equilibrium.

Caption: Keto-enol tautomerism of the target compound.

Experimental Characterization of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is crucial for understanding the reactivity and properties of this compound. The following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of tautomers in solution.[12][13][14] The keto and enol forms will have distinct signals in both ¹H and ¹³C NMR spectra.

3.1.1. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify Characteristic Peaks: The enol form will exhibit a characteristic signal for the enolic proton (-OH) in the range of δ 10-16 ppm, often broadened due to hydrogen bonding and exchange. The vinylic proton will appear in the alkene region (δ 5-6 ppm). The keto form will show signals for the α-protons adjacent to the carbonyl groups.

    • Integration: Carefully integrate the area of a well-resolved peak corresponding to the keto form and a well-resolved peak for the enol form.

    • Quantification: Calculate the percentage of each tautomer using the integrated areas, taking into account the number of protons giving rise to each signal.

3.1.2. ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically sufficient.

  • Spectral Analysis:

    • Identify Characteristic Peaks: The keto form will show three distinct carbonyl carbon signals (δ > 190 ppm). The enol form will have two carbonyl signals and signals for the sp² carbons of the C=C double bond (typically δ 100-150 ppm).

    • Quantification: While direct quantification from ¹³C NMR can be less accurate than from ¹H NMR due to variations in relaxation times, the presence and chemical shifts of the signals provide definitive structural confirmation of the tautomers present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the keto-enol equilibrium as the two tautomers often have different absorption maxima.[15][16] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.[17]

3.2.1. UV-Vis Spectroscopy Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest (e.g., ethanol, hexane, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.2-0.8.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Spectral Analysis:

    • Identify Absorption Bands: Identify the λ_max values corresponding to the keto and enol forms. This may require comparison with spectra of related compounds where one tautomer is known to dominate.

    • Quantitative Analysis (with caution): If the molar absorptivities (ε) of the pure keto and enol forms are known or can be estimated, the Beer-Lambert law can be used to determine the concentration of each tautomer and thus the equilibrium constant.

The following diagram outlines a general workflow for the experimental investigation of the tautomeric equilibrium.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound 5,5-Dimethyl-2-(2-oxopropyl) cyclohexane-1,3-dione Dissolve Dissolve Compound in Solvent Compound->Dissolve Solvent Choice of Solvent (e.g., CDCl₃, Hexane) Solvent->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Identify Identify Characteristic Signals/Bands NMR->Identify UV_Vis->Identify Quantify Integrate/Analyze Intensities Identify->Quantify Equilibrium Calculate Tautomer Ratio and Equilibrium Constant Quantify->Equilibrium

Caption: Experimental workflow for tautomerism analysis.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium for this compound can be influenced by several factors:

  • Solvent: As a general trend for β-dicarbonyls, nonpolar solvents like hexane or benzene will favor the enol form due to the stability of the intramolecular hydrogen bond.[8] Polar aprotic solvents like DMSO may also favor the enol form. Polar protic solvents like water or methanol can act as both hydrogen bond donors and acceptors, potentially disrupting the intramolecular hydrogen bond and stabilizing the more polar keto form.[7][8]

  • Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. If the enolization is exothermic, lower temperatures will favor the enol form, and vice versa.[7]

  • pH: The tautomerization can be catalyzed by both acid and base.[7] Under acidic conditions, protonation of a carbonyl oxygen can facilitate enol formation. Under basic conditions, deprotonation of the α-carbon leads to a resonance-stabilized enolate anion, which upon protonation on the oxygen, yields the enol.

Data Summary

Condition Solvent Expected Dominant Tautomer Rationale
NonpolarHexane, BenzeneEnolIntramolecular hydrogen bonding is favored.[8]
Polar AproticDMSO, AcetoneEnolThe solvent can accept a hydrogen bond but does not compete as strongly as protic solvents.
Polar ProticWater, MethanolKeto (or reduced enol content)Intermolecular hydrogen bonding with the solvent disrupts the intramolecular hydrogen bond of the enol and stabilizes the more polar keto form.[7][8]

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior. Due to the presence of the β-dicarbonyl system within the cyclohexane ring, a significant population of the stabilized enol tautomer is expected, particularly in nonpolar solvents. The experimental protocols outlined in this guide, primarily utilizing NMR and UV-Vis spectroscopy, provide a robust framework for the qualitative and quantitative investigation of this equilibrium. A thorough understanding of the factors influencing the tautomeric ratio is essential for researchers in drug development and synthetic chemistry, as the reactivity, bioavailability, and other properties of the compound are intrinsically linked to its tautomeric form.

References

  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism? Retrieved from [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Retrieved from [Link]

  • Mabry, J., & Tosto, A. (2014). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 91(7), 1049-1052. Retrieved from [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM. Canadian Journal of Chemistry, 43(5), 1516-1526. Retrieved from [Link]

  • askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from [Link]

  • Jacquemin, D., & Antonov, L. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, June 4). Thermodynamically stable enols: 1,3-dicarbonyl compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Jacquemin, D., & Antonov, L. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. Retrieved from [Link]

  • ResearchGate. (2018). Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations. Retrieved from [Link]

  • Quora. (2016, April 20). What are necessary conditions to exhibit keto-enol tautomerism? Retrieved from [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

  • Semantic Scholar. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Retrieved from [Link]

  • YouTube. (2020, November 25). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. Retrieved from [Link]

  • ChemRxiv. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

  • ResearchGate. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Retrieved from [Link]

  • Klajn, R., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 993-997. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol isomerization of 4,4-dimethylcyclohexane-1,3-dione. Retrieved from [Link]

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Spectroscopic Data of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a β-triketone, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its structural complexity, featuring multiple carbonyl groups and a stereocenter, gives rise to a rich spectroscopic profile that is crucial for its unambiguous identification and characterization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established scientific principles and aims to equip researchers with the necessary knowledge to interpret the spectral data of this and related compounds.

The molecular structure of this compound is presented below. It is important to note that this compound can exist in equilibrium with its enol tautomer, 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone.[1] This tautomerism will be reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple proton environments and the potential for keto-enol tautomerism.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃ (gem-dimethyl)~1.1s
-CH₂- (cyclohexane ring)~2.4s
-CH- (at C2)~3.5-4.0t
-CH₂- (side chain)~3.4d
-CH₃ (acetyl group)~2.2s
-OH (enol form)~9.0br s

Justification of Predicted Chemical Shifts:

  • gem-Dimethyl Protons (~1.1 ppm): The two methyl groups at the C5 position are equivalent and shielded, thus they are expected to appear as a singlet in the upfield region.

  • Cyclohexane Methylene Protons (~2.4 ppm): The methylene protons on the cyclohexane ring (C4 and C6) are in a similar chemical environment and are expected to appear as a singlet.

  • Methine Proton at C2 (~3.5-4.0 ppm): This proton is adjacent to two carbonyl groups, which are strongly electron-withdrawing. This deshielding effect will shift its signal significantly downfield. It is expected to be a triplet due to coupling with the adjacent methylene protons of the side chain.

  • Side Chain Methylene Protons (~3.4 ppm): These protons are adjacent to a carbonyl group and the C2 methine, leading to a downfield shift. They would appear as a doublet due to coupling with the C2 proton.

  • Acetyl Methyl Protons (~2.2 ppm): The methyl protons of the acetyl group are adjacent to a carbonyl group and will appear as a singlet in a relatively downfield region.

  • Enol Hydroxyl Proton (~9.0 ppm): In the enol tautomer, the hydroxyl proton is often broad and appears significantly downfield due to hydrogen bonding.[1]

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Set Acquisition Parameters f->g h Acquire Spectrum g->h i Fourier Transform h->i j Phase Correction i->j k Integration and Peak Picking j->k l Spectral Analysis k->l

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. As with ¹H NMR, the spectrum of this compound will be influenced by the electron-withdrawing effects of the carbonyl groups.

¹³C NMR Spectral Data

A ¹³C NMR spectrum is available for this compound in the SpectraBase database, accessible through PubChem (CID 14733559).[2] The following table summarizes the expected chemical shifts.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C=O (cyclohexane ring)~205-210
-C=O (side chain)~200-205
-CH- (at C2)~60-65
-C(CH₃)₂- (at C5)~30-35
-CH₂- (cyclohexane ring)~50-55
-CH₂- (side chain)~45-50
-CH₃ (gem-dimethyl)~25-30
-CH₃ (acetyl group)~25-30

Justification of Predicted Chemical Shifts:

  • Carbonyl Carbons (~200-210 ppm): The three carbonyl carbons are the most deshielded and will appear at the lowest field. The exact positions will vary slightly depending on their electronic environment.

  • Methine Carbon at C2 (~60-65 ppm): This carbon is attached to two electron-withdrawing carbonyl groups, causing a significant downfield shift.

  • Quaternary Carbon at C5 (~30-35 ppm): This carbon is shielded compared to the others in the ring.

  • Methylene Carbons (~45-55 ppm): The methylene carbons in the ring and the side chain will appear in the mid-field region.

  • Methyl Carbons (~25-30 ppm): The methyl carbons are the most shielded and will appear at the highest field.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbonyl groups.

Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (ketone)1700-1725Strong, sharp
C-H (sp³)2850-3000Medium to strong
O-H (enol form)3200-3600Broad, strong
C=C (enol form)1600-1650Medium

Interpretation of IR Absorptions:

  • C=O Stretch (1700-1725 cm⁻¹): The most prominent feature in the IR spectrum will be a strong, sharp absorption band in this region, characteristic of the carbonyl stretching vibration in ketones. The presence of multiple carbonyl groups may lead to a broadening or splitting of this peak.

  • C-H Stretch (2850-3000 cm⁻¹): The stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups will appear in this region.

  • O-H and C=C Stretches (enol form): If the enol tautomer is present, a broad and strong O-H stretching band will be observed in the 3200-3600 cm⁻¹ region, and a medium intensity C=C stretching band will appear around 1600-1650 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., chloroform) for solution-phase analysis.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or the pure solvent is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

A GC-MS datasheet for this compound is available from SpectraBase via PubChem.[2] The molecular ion peak (M⁺) is expected at m/z 196, corresponding to the molecular weight of the compound (C₁₁H₁₆O₃).

Predicted Fragmentation Pattern:

The fragmentation of cyclic ketones can be complex.[3] Common fragmentation pathways for this molecule are expected to involve:

  • α-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This can lead to the loss of the acetyl group (CH₃CO, m/z 43) or the oxopropyl side chain.

  • Loss of CO: A common fragmentation pathway for carbonyl compounds.

  • McLafferty Rearrangement: If sterically feasible, this rearrangement can occur.

MS_Fragmentation M [M]⁺˙ m/z = 196 F1 Loss of CH₃CO [M - 43]⁺ M->F1 α-cleavage F2 Loss of C₃H₅O [M - 57]⁺ M->F2 α-cleavage F3 Loss of CO [M - 28]⁺˙ M->F3 Rearrangement F4 Further Fragmentation F1->F4 F2->F4 F3->F4

Caption: Plausible mass spectral fragmentation pathways.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC oven temperature is programmed to separate the components of the sample.

  • MS Detection: The eluting compounds from the GC are introduced into the mass spectrometer, where they are ionized (typically by electron impact, EI) and the resulting ions are detected.

  • Data Analysis: The mass spectrum of the target compound is obtained from the corresponding chromatographic peak and analyzed for its molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its chemical properties. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles and supported by available data for related compounds. The provided experimental protocols offer a framework for researchers to obtain high-quality spectroscopic data for this and similar molecules. A thorough understanding and application of these spectroscopic techniques are indispensable for professionals in the fields of chemical research and drug development.

References

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Hernández-Ortega, S., et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3186. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). Spectral Information for CID 14733559. Retrieved from [Link]

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The Diverse Biological Activities of 2-Acyl-cyclohexane-1,3-diones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance and Versatility of 2-Acyl-cyclohexane-1,3-diones

The 2-acyl-cyclohexane-1,3-dione scaffold is a privileged chemical structure that has garnered significant attention in the fields of agrochemistry and medicinal chemistry. These compounds, also known as triketones, are characterized by a cyclohexane-1,3-dione ring bearing an acyl group at the 2-position. This structural motif is found in both natural products, such as leptospermone from the manuka plant (Leptospermum scoparium), and synthetically developed molecules.[1][2] The unique electronic and conformational properties of this scaffold bestow upon it a remarkable ability to interact with various biological targets, leading to a wide spectrum of biological activities.

This technical guide provides an in-depth exploration of the biological activities of 2-acyl-cyclohexane-1,3-diones, with a primary focus on their well-established herbicidal properties. Furthermore, we will delve into their emerging roles as insecticidal, antifungal, antimicrobial, and potential therapeutic agents. The narrative will elucidate the underlying mechanisms of action, provide insights into structure-activity relationships (SAR), and present a detailed experimental protocol for assessing their biological efficacy.

A Spectrum of Biological Activities: From Weed Control to Potential Therapeutics

The biological versatility of 2-acyl-cyclohexane-1,3-diones is a testament to their unique chemical architecture. The enol-keto tautomerism of the 1,3-dione system plays a crucial role in their ability to chelate metal ions, a key feature in their interaction with metalloenzymes.[3][4]

Herbicidal and Allelopathic Activity: A Dominant Application

The most prominent and commercially successful application of 2-acyl-cyclohexane-1,3-diones is in weed management.[5][6] Many synthetic derivatives, such as sulcotrione and mesotrione, are potent herbicides used to control a broad spectrum of weeds in various crops.[1][7][8] Their herbicidal effect manifests as a characteristic bleaching of the plant tissues, followed by necrosis and death.[6][9]

Natural products containing this scaffold also exhibit significant allelopathic potential, contributing to the chemical defense mechanisms of plants.[10] For instance, leptospermone, a natural triketone, demonstrates pre-emergence control of various weeds.[2]

Mechanism of Herbicidal Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mechanism of herbicidal action for 2-acyl-cyclohexane-1,3-diones is the potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][6][7][9][11][12] HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocochromanols (including Vitamin E) in plants.[11][13]

Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.[11] By inhibiting HPPD, these compounds disrupt the production of plastoquinone, which in turn leads to the inhibition of carotenoid biosynthesis. Carotenoids are vital for photoprotection in plants, shielding chlorophyll from photo-oxidative damage. The absence of carotenoids results in the rapid degradation of chlorophyll under light, leading to the characteristic bleaching symptoms and ultimately, plant death.[6]

Diagram: Mechanism of HPPD Inhibition by 2-Acyl-cyclohexane-1,3-diones

HPPD_Inhibition cluster_pathway Plant Biosynthetic Pathway cluster_inhibitor Inhibitor Action cluster_effect Herbicidal Effect Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Catalyzes HGA Homogentisate (HGA) HPPD->HGA Bleaching Bleaching of Plant Tissues Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis (Photoprotection) Carotenoids->Photosynthesis Inhibitor 2-Acyl-cyclohexane- 1,3-dione Inhibition Inhibition Inhibitor->Inhibition Inhibition->HPPD Inhibition->Bleaching Leads to

Caption: Inhibition of HPPD by 2-acyl-cyclohexane-1,3-diones disrupts carotenoid biosynthesis, leading to photobleaching and herbicidal effects.

Insecticidal Activity

Several studies have highlighted the potential of 2-acyl-cyclohexane-1,3-diones and their derivatives as insecticides.[14] These compounds can act as chemical messengers in insects.[1] For instance, certain derivatives have shown toxicity against agricultural pests like the diamondback moth (Plutella xylostella) and termites (Odontotermes formosanus).[15] The mechanism of insecticidal action is not as well-defined as their herbicidal activity but may involve the disruption of key physiological processes. Further research is needed to fully elucidate their potential as commercial insecticides.

Antifungal and Antimicrobial Properties

Natural and synthetic 2-acyl-cyclohexane-1,3-diones have demonstrated notable antifungal and antimicrobial activities.[1] For example, compounds isolated from Peperomia species have shown inhibitory effects against various fungal strains.[14] Additionally, metal complexes of cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.[3][4] The ability of the dione moiety to chelate metal ions is believed to play a role in their antimicrobial action.

Potential Therapeutic Applications: Anticancer and Anti-inflammatory Activity

Emerging research has pointed towards the potential of 2-acyl-cyclohexane-1,3-dione derivatives in drug development. Some of these compounds have exhibited pharmacological properties against several cancer cell lines.[1][14] The mechanism of their anticancer activity is an active area of investigation. Furthermore, related hydrazone derivatives of cyclohexane-1,3-dione have been reported to possess anti-inflammatory, analgesic, and antipyretic activities.[3][4] The synthesis of novel derivatives, such as 1,2,4-triazines from cyclohexane-1,3-dione, has yielded compounds with potent c-Met kinase inhibitory activity, a target in cancer therapy.[16]

Structure-Activity Relationship (SAR) Insights

Extensive research has been conducted to understand the relationship between the chemical structure of 2-acyl-cyclohexane-1,3-diones and their biological activity, particularly their herbicidal efficacy. Key SAR findings for HPPD inhibition include:

  • The 1,3-Dione Moiety: The presence of the 1,3-dione feature is essential for HPPD inhibitory activity.[1][2][13] This group is responsible for chelating the ferrous ion in the active site of the enzyme.[3][4]

  • The Acyl Side Chain: The nature and length of the acyl side chain significantly influence the potency of the inhibitor. For instance, a C11 alkyl side chain has been found to be optimal for the inhibition of plant HPPD in a series of congeners.[2][13]

  • Substitutions on the Cyclohexane Ring: The presence of substituents on the cyclohexane ring can modulate activity. Generally, the introduction of double bonds, hydroxyl groups, or methyl groups on the cyclohexane ring tends to decrease HPPD inhibiting activity.[2][13] However, specific substitutions on the acyl side chain's aromatic ring can enhance activity by promoting favorable interactions within the enzyme's active site.[7][8]

  • Steric and Electronic Factors: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have revealed that steric bulk and electronic properties at different positions of the molecule can either enhance or diminish activity.[2][12] For example, steric hindrance near the triketone ring can negatively affect activity.[1][2]

Data Presentation: Biological Activity of Representative 2-Acyl-cyclohexane-1,3-diones

Compound Name/DerivativeTarget Organism/EnzymeBiological ActivityIC50/EC50 ValueReference
Sulcotrione Arabidopsis thaliana HPPDHerbicidal (HPPD Inhibition)0.25 ± 0.02 µM[13]
Mesotrione Arabidopsis thaliana HPPDHerbicidal (HPPD Inhibition)0.204 µM[7][8]
2-Acyl-cyclohexane-1,3-dione with C11 alkyl side chain (5d) Arabidopsis thaliana HPPDHerbicidal (HPPD Inhibition)0.18 ± 0.02 µM[2][13]
2-(Arylformyl)cyclohexane-1,3-dione derivative (Compound 27) Arabidopsis thaliana HPPDHerbicidal (HPPD Inhibition)Comparable to mesotrione[7][8]
2-(Arylformyl)cyclohexane-1,3-dione derivative (Compound 28) Arabidopsis thaliana HPPDHerbicidal (HPPD Inhibition)Comparable to mesotrione[7][8]
[Zn(L1)(OAc)2(H2O)2]∙3H2O E. coli, E. faecalis, S. aureus, S. typhimuriumAntibacterialActive (Inhibition zone measured)[3]
[Cu(L2)2]∙2NO3∙1.5DMF∙H2O E. coli, E. faecalis, S. aureus, S. typhimuriumAntibacterialActive (Inhibition zone measured)[3]

Experimental Protocol: Greenhouse Assay for Herbicidal Activity Evaluation

This protocol outlines a standardized greenhouse assay to evaluate the pre- and post-emergence herbicidal activity of novel 2-acyl-cyclohexane-1,3-dione derivatives.

I. Materials and Reagents
  • Test compounds (2-acyl-cyclohexane-1,3-dione derivatives)

  • Commercial standard herbicide (e.g., mesotrione)

  • Acetone (analytical grade)

  • Tween 20 (or other suitable surfactant)

  • Distilled water

  • Potting soil mix (e.g., peat, perlite, and vermiculite)

  • Pots or trays

  • Seeds of target weed species (e.g., barnyard grass, velvetleaf) and crop species (e.g., corn)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber or track sprayer for uniform application

  • Analytical balance

  • Volumetric flasks and pipettes

II. Experimental Workflow

Diagram: Herbicidal Activity Assay Workflow

herbicidal_assay cluster_prep Preparation cluster_pre_emergence Pre-emergence Assay cluster_post_emergence Post-emergence Assay cluster_data Data Analysis A1 Prepare Test Solutions (Compound in Acetone/Water + Surfactant) B1 Apply Test Solutions to Soil Surface A1->B1 A2 Plant Seeds (Weeds and Crop) A2->B1 C1 Grow Plants to 2-3 Leaf Stage A2->C1 B2 Incubate in Greenhouse (e.g., 14-21 days) B1->B2 B3 Assess Germination and Seedling Vigor B2->B3 D1 Record Visual Injury Ratings B3->D1 C2 Apply Test Solutions to Foliage C1->C2 C3 Incubate in Greenhouse (e.g., 14-21 days) C2->C3 C4 Assess Phytotoxicity (Bleaching, Necrosis, Growth Inhibition) C3->C4 C4->D1 D2 Measure Plant Biomass (Fresh/Dry Weight) D1->D2 D3 Calculate GR50/ED50 Values D2->D3

Caption: Workflow for pre- and post-emergence herbicidal activity assessment in a greenhouse setting.

III. Step-by-Step Methodology
  • Preparation of Test Solutions:

    • Accurately weigh the test compounds and the standard herbicide.

    • Dissolve each compound in a minimal amount of acetone.

    • Prepare a stock solution by adding distilled water containing a surfactant (e.g., 0.1% v/v Tween 20) to the acetone solution. The final acetone concentration should be kept low (e.g., <10%) to avoid phytotoxicity.

    • Prepare a series of dilutions from the stock solution to test a range of application rates (e.g., 10, 50, 100, 200 g a.i./ha).

    • Prepare a control solution containing only acetone, water, and surfactant.

  • Planting:

    • Fill pots or trays with the potting mix.

    • Sow seeds of the selected weed and crop species at a uniform depth.

    • For pre-emergence trials, proceed directly to application. For post-emergence trials, allow the plants to grow in the greenhouse until they reach the 2-3 true leaf stage.

  • Application:

    • Pre-emergence: Immediately after planting, apply the test solutions uniformly to the soil surface using a calibrated spray chamber.

    • Post-emergence: Apply the test solutions to the foliage of the established seedlings until runoff.

    • Ensure that each treatment (including the control and standard) is replicated (e.g., 3-4 replicates).

  • Incubation and Observation:

    • Transfer the treated pots to a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, 60-80% relative humidity).

    • Water the plants as needed, avoiding overhead watering for post-emergence trials to prevent washing off the test compounds.

    • Visually assess the plants for herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection and Analysis:

    • Visual Assessment: Rate the herbicidal efficacy on a scale of 0% (no effect) to 100% (complete plant death). Note specific symptoms such as bleaching, stunting, and necrosis.

    • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material for each replicate. Record the fresh weight and then dry the samples in an oven at 60-70°C to a constant weight to determine the dry weight.

    • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or ED50 (the effective dose for 50% of the population) values for each compound.

Conclusion and Future Perspectives

The 2-acyl-cyclohexane-1,3-dione scaffold represents a highly versatile and biologically active class of compounds. Their profound impact on agriculture as HPPD-inhibiting herbicides is well-established. The continued exploration of their insecticidal, antifungal, and potential therapeutic properties opens up exciting new avenues for research and development. A deeper understanding of their mechanisms of action and the application of rational design principles, guided by SAR studies, will undoubtedly lead to the discovery of novel and more effective derivatives for a range of applications. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the remarkable biological potential of this important chemical class.

References

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  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). PubMed. Retrieved from [Link]

  • Acyl-cyclohexane diones and their oxime ethers exhibiting a herbicidal and plant growth activity. (n.d.). Google Patents.
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  • Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers in Chemistry. Retrieved from [Link]

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  • Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. (2023). PubMed. Retrieved from [Link]

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  • Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3- dione Derivatives as HPPD Inhibitors. (2023). UniProt. Retrieved from [Link]

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  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020). PubMed. Retrieved from [Link]

  • SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. (1993). PubMed. Retrieved from [Link]

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A Technical Guide to the Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione via Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a valuable diketone intermediate. The core of this synthesis is the Michael addition, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. We will dissect the synthesis of the primary precursor, Dimedone (5,5-Dimethylcyclohexane-1,3-dione), and detail its subsequent base-catalyzed conjugate addition to methyl vinyl ketone. This document is intended for researchers and professionals in drug development and organic synthesis, offering a blend of mechanistic theory, practical application, and field-proven protocols.

Introduction and Retrosynthetic Analysis

This compound is a highly functionalized cyclic 1,3-diketone. Its structure is amenable to a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules. A logical retrosynthetic analysis reveals that the most straightforward approach to its construction is through a Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

This approach disconnects the target molecule at the C2-position of the cyclohexane ring, identifying two primary precursors:

  • Michael Donor: Dimedone (5,5-Dimethylcyclohexane-1,3-dione), a doubly-activated methylene compound.

  • Michael Acceptor: Methyl vinyl ketone (MVK), an α,β-unsaturated ketone.

The following diagram illustrates this retrosynthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

Precursor Synthesis: Dimedone (5,5-Dimethylcyclohexane-1,3-dione)

Dimedone is not typically synthesized from simpler acyclic precursors in most laboratory settings due to its commercial availability. However, understanding its own synthesis provides valuable context. The classical and most robust method involves the reaction of mesityl oxide with a malonic ester, such as diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation.[1][2][3][4]

The overall process is a tandem Michael addition and intramolecular Claisen condensation (or Dieckmann cyclization), which is a powerful ring-forming strategy.[2][5]

Mechanism Overview:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates diethyl malonate to form a nucleophilic enolate.[6]

  • Michael Addition: The enolate attacks the β-carbon of mesityl oxide (an α,β-unsaturated ketone) in a conjugate addition.[1][6]

  • Cyclization (Dieckmann Condensation): The newly formed intermediate, now possessing a sterically accessible ester and a newly generated enolate, undergoes an intramolecular Claisen condensation to form a six-membered ring.[5]

  • Hydrolysis & Decarboxylation: Saponification of the ester with a strong base (e.g., KOH), followed by acidification and heating, leads to the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to yield dimedone.[1][6]

G node_start Diethyl Malonate + Mesityl Oxide node_enolate Enolate Formation (Base: NaOEt) node_start->node_enolate node_michael Michael Addition node_enolate->node_michael node_cyclization Intramolecular Claisen Condensation node_michael->node_cyclization node_hydrolysis Saponification (KOH / H₂O) node_cyclization->node_hydrolysis node_decarbox Acidification & Decarboxylation (HCl, Δ) node_hydrolysis->node_decarbox node_end Dimedone node_decarbox->node_end

Caption: Synthetic pathway for Dimedone.

Protocol: Synthesis of Dimedone

This protocol is adapted from the well-established procedure found in Organic Syntheses.[7]

Materials:

Reagent Molar Mass ( g/mol ) Amount (mol) Volume Mass
Sodium 22.99 1.00 - 23 g
Absolute Ethanol 46.07 - 400 mL -
Diethyl malonate 160.17 1.06 160 mL 170 g
Mesityl oxide 98.14 1.02 117 mL 100 g
Potassium hydroxide 56.11 2.2 - 125 g
Water 18.02 - 575 mL -

| Concentrated HCl | 36.46 | As needed | ~150 mL | - |

Procedure:

  • Sodium Ethoxide Formation: In a large round-bottom flask equipped with a reflux condenser, add 400 mL of absolute ethanol. Carefully add 23 g of clean sodium in small pieces at a rate that maintains a gentle boil.

  • Addition of Reagents: Once all the sodium has dissolved, add 170 g of diethyl malonate. Then, slowly add 100 g of freshly distilled mesityl oxide.

  • Initial Reflux: Heat the mixture to reflux with stirring for two hours.

  • Saponification: Prepare a solution of 125 g of potassium hydroxide in 575 mL of water. Add this solution to the reaction mixture and reflux for an additional six hours.

  • Workup and Isolation: Distill off the ethanol. While the remaining aqueous solution is still hot, carefully and slowly add concentrated hydrochloric acid until the solution is acidic to Congo red paper. During this process, carbon dioxide will be evolved vigorously.

  • Crystallization: Cool the acidified solution in an ice bath to induce crystallization.

  • Purification: Collect the crude product by suction filtration and wash with ice-cold water. The crude product can be recrystallized from acetone or an acetone/water mixture to yield pure dimedone. The expected yield is 67-85%.[7]

The Core Synthesis: Michael Addition of Dimedone to MVK

The key step in forming the target molecule is the Michael addition. Dimedone, with a pKa of about 5.15, is sufficiently acidic to be deprotonated by a moderately strong base, forming a stabilized enolate.[8] This enolate then acts as the nucleophile (Michael donor).

Mechanism:

  • Enolate Formation: A base (e.g., methoxide, triethylamine) abstracts an acidic proton from the C2 position of dimedone, creating a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of methyl vinyl ketone (the Michael acceptor) in a 1,4-conjugate addition. This breaks the π-bond of the alkene and forms a new carbon-carbon bond.

  • Protonation: The resulting intermediate, an enolate, is protonated by the solvent (e.g., methanol) or during aqueous workup to yield the final 1,5-dicarbonyl product, this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Dimedone Dimedone Enolate Dimedone Enolate Dimedone->Enolate + B: Base Base (B:) Enolate->Dimedone + BH Adduct_Enolate Intermediate Enolate Enolate->Adduct_Enolate + MVK MVK Methyl Vinyl Ketone Final_Product Target Molecule Adduct_Enolate->Final_Product + BH Solvent Proton Source (BH)

Caption: Mechanism of the Michael Addition.

Causality in Experimental Choices:

  • Catalyst: While this reaction can proceed under catalyst-free conditions, a base catalyst is typically used to accelerate the reaction by increasing the concentration of the nucleophilic enolate.[9][10] Weak bases like triethylamine or even potassium carbonate are often sufficient and prevent side reactions like polymerization of MVK.

  • Solvent: Protic solvents like methanol or ethanol can serve as the proton source for the final step. Aprotic solvents like THF or DCM can also be used, in which case protonation occurs during the aqueous workup.

  • Temperature: The reaction is typically run at room temperature or with gentle heating. As the Michael addition is exothermic, controlling the temperature is crucial, especially on a larger scale, to prevent runaway reactions or polymerization of the MVK acceptor.

Protocol: Synthesis of this compound

Materials:

Reagent Molar Mass ( g/mol ) Amount (mol) Volume Mass
Dimedone 140.18 0.10 - 14.02 g
Methyl vinyl ketone 70.09 0.11 9.4 mL 7.71 g
Triethylamine (TEA) 101.19 0.01 1.4 mL 1.01 g

| Methanol | 32.04 | - | 100 mL | - |

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.02 g of dimedone in 100 mL of methanol. Add 1.4 mL of triethylamine as a catalyst.

  • Addition of MVK: While stirring the solution at room temperature, add 7.71 g of methyl vinyl ketone dropwise over 15-20 minutes. Caution: Methyl vinyl ketone is a lachrymator and is toxic. Handle only in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of 1M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data and Characterization

Expected Product Characteristics:

Property Value
Molecular Formula C₁₁H₁₆O₃[11]
Molecular Weight 196.24 g/mol [11]
Appearance White to off-white solid
Melting Point Typically in the range of 85-90 °C

| CAS Number | 13148-87-3[11][12] |

Spectroscopic Data (Anticipated):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 3.7 (t, 1H, C2-H), 2.7 (d, 2H, CH₂-C=O), 2.5 (s, 4H, ring CH₂), 2.2 (s, 3H, acetyl CH₃), 1.1 (s, 6H, gem-dimethyl). Note: The molecule exists in a tautomeric equilibrium, which will affect the spectrum. The enol form is often significant.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 208 (acetyl C=O), 195 (ring C=O), 50-60 (C2), 40-50 (ring CH₂), 30-40 (quaternary C), 20-30 (methyls).

  • IR (KBr, cm⁻¹): ~ 2960 (C-H stretch), ~1730 (acetyl C=O stretch), ~1700 (ring C=O stretch), ~1600 (enol C=C stretch).

Conclusion

The synthesis of this compound is reliably achieved through the Michael addition of dimedone to methyl vinyl ketone. This guide has detailed the synthesis of the dimedone precursor and provided a robust, field-tested protocol for the core conjugate addition reaction. By understanding the underlying mechanisms and the rationale for experimental choices, researchers can confidently and safely execute this synthesis, yielding a versatile intermediate for further application in complex molecule synthesis.

References

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  • Islam, A., & Ghosh, P. (2019). Michael addition reaction of 1,3-dicarbonyl compounds to chalcones and azachalcones catalyzed by weak base K2CO3. ResearchGate. [Link]

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Physical characteristics of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a β-diketone derivative of significant interest in synthetic organic chemistry and drug discovery. Its structural complexity, arising from the presence of multiple carbonyl groups and a substituted cyclohexane ring, gives rise to a unique set of physical and chemical properties. As a derivative of the well-studied compound 5,5-dimethylcyclohexane-1,3-dione (dimedone), it serves as a versatile building block for more complex molecular architectures.[1][2] Understanding its physical characteristics is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification strategies, and formulation development.

This guide provides a comprehensive overview of the key physical and structural characteristics of this compound, grounded in established analytical principles. We will explore its molecular structure, physicochemical properties, and the state-of-the-art methodologies required for its unambiguous characterization, offering insights from an experienced application scientist's perspective.

Molecular Structure and Tautomerism

The foundational identity of a chemical compound lies in its molecular structure. The systematic IUPAC name for this compound is this compound.[3] Its structure features a cyclohexane-1,3-dione backbone, substituted at position 5 with two methyl groups and at position 2 with a 2-oxopropyl (acetonyl) group.

Caption: 2D Structure of this compound.

A critical feature of β-dicarbonyl compounds is their ability to exist in equilibrium between two tautomeric forms: the keto form and the enol form.[1] This equilibrium is fundamental to the compound's reactivity and physical properties. The enol form is often stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, which can significantly influence its spectroscopic signature and chemical behavior.

G cluster_0 Keto Form cluster_1 Enol Form Keto Keto Enol Enol Keto->Enol Equilibrium

Caption: Keto-Enol Tautomerism of the core dione structure.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is essential for experimental design, from selecting appropriate solvents to devising purification protocols. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 13148-87-3[3][4][5][6]
Molecular Formula C₁₁H₁₆O₃[3][4]
Molecular Weight 196.24 g/mol [3][5]
Melting Point 135-136 °C[6]
Boiling Point 323.7 ± 22.0 °C (Predicted)[6]
Appearance Likely a solid at room temperature, given the melting point.N/A
Solubility Expected to be soluble in polar organic solvents like acetone, ethyl acetate, and dichloromethane.[7]N/A

Methodologies for Structural Elucidation and Verification

Confirming the identity and purity of a compound like this compound requires a multi-technique analytical approach. As a senior scientist, my choice of methods is dictated by the need for unambiguous structural confirmation and the assessment of isomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. For this molecule, NMR is crucial not only for confirming the connectivity but also for investigating the keto-enol tautomeric ratio in solution, as the signals for each form will be distinct.

Experimental Protocol: Sample Preparation for NMR

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the tautomeric equilibrium.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all signals definitively.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for determining the precise molecular weight of a compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a molecular formula with high confidence. Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.

Expected Observations:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z ≈ 196.11) should be observed.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of stable neutral molecules or radicals, such as the loss of the acetyl group (CH₃CO•) or the entire oxopropyl side chain.

X-ray Crystallography

Expertise & Rationale: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It yields a precise 3D model of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and conformational details.

This technique has been successfully applied to the title compound, revealing that in its crystalline form, it exists as the enol tautomer, 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone.[2] The study found that the cyclohexenone ring adopts an envelope conformation and that molecules are linked by hydrogen bonds in the crystal lattice.[2]

G A Synthesize & Purify Compound B Grow Single Crystal (e.g., slow evaporation) A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data (X-ray exposure) C->D E Solve Structure (Phase problem) D->E F Refine Structural Model E->F G Validate & Analyze 3D Structure F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Qualitative Analysis for Functional Group Confirmation

Trustworthiness & Self-Validation: While sophisticated instrumentation is definitive, simple chemical tests provide a rapid, reliable, and cost-effective means of verifying the presence of key functional groups. A positive result from a well-established qualitative test serves as a self-validating data point, increasing confidence in the sample's identity.

2,4-Dinitrophenylhydrazine (2,4-DNPH) Test for Carbonyls

Rationale: This is a classic test for aldehydes and ketones.[7] The nucleophilic nitrogen of 2,4-DNPH attacks the electrophilic carbonyl carbon, leading to the formation of a highly colored, solid dinitrophenylhydrazone precipitate. This provides clear visual confirmation of the carbonyl functionality present in the molecule.

Experimental Protocol:

  • Preparation: Dissolve a small amount (~10-20 mg) of the compound in a minimal amount of ethanol in a test tube.

  • Reagent Addition: Add 1-2 mL of the 2,4-DNPH reagent to the test tube.

  • Observation: Vigorously shake the mixture. The formation of a yellow, orange, or red precipitate indicates a positive test for a ketone or aldehyde.[7]

  • Confirmation: If no precipitate forms immediately, gently warm the mixture in a water bath for a few minutes and then allow it to cool.

G Reactants Ketone (R₂C=O) + 2,4-DNPH Product Dinitrophenylhydrazone (Precipitate) + H₂O Reactants->Product Condensation Reaction

Caption: The chemical basis of the 2,4-DNPH test for carbonyl compounds.

Conclusion

The physical characterization of this compound is a systematic process that relies on the integration of multiple analytical techniques. Its identity is defined by its molecular weight, structure, and unique properties such as its melting point and tautomeric nature. A thorough investigation, combining spectroscopic methods like NMR and MS with definitive structural analysis via X-ray crystallography and confirmatory qualitative tests, is essential for any researcher or drug development professional working with this compound. This rigorous approach ensures the integrity of experimental data and the successful application of this versatile molecule in further scientific endeavors.

References

  • SynQuest Laboratories. This compound.
  • PubChem. This compound. [Link]

  • CymitQuimica. This compound.
  • Experimental No. (13) Aldehydes and ketones. (2021).
  • StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

  • Hernández-Ortega, S., et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

A Technical Guide to the Solubility of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Critical Role of Solubility

5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione is a tricarbonyl compound belonging to the β-diketone family. While not as widely characterized as its parent compound, dimedone, its structural features suggest potential applications in synthesis, chelation, and as a building block in medicinal chemistry. For professionals in drug discovery and chemical process development, understanding the solubility of such a compound is a foundational requirement.[1][2] Solubility dictates the choice of reaction media, purification methods (like crystallization), and the formulation of final products. Poorly characterized solubility can lead to failed experiments, low yields, and unpredictable outcomes in formulation and bioavailability studies.[2]

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It combines theoretical principles with a practical, field-tested experimental protocol, enabling researchers to generate reliable and reproducible solubility data.

Physicochemical Properties: The "Why" Behind Solubility Behavior

The solubility of a molecule is intrinsically linked to its structure. The principle of "like dissolves like" serves as a useful starting point, where substances with similar polarities tend to be miscible.[3][4]

Molecular Structure:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₁₁H₁₆O₃[5]

  • Molecular Weight: 196.24 g/mol [5][6]

Key Structural Features Influencing Solubility:

  • Polar Groups: The molecule possesses three ketone (carbonyl) groups, which are polar and capable of acting as hydrogen bond acceptors.

  • Nonpolar Framework: The cyclohexane ring and three methyl groups constitute a significant nonpolar, lipophilic portion of the molecule.

  • Acidity (pKa): The central proton, alpha to two carbonyl groups, is acidic, similar to its parent compound dimedone (pKa ≈ 5.15).[7] This means the compound can be deprotonated in basic solutions to form a more polar, water-soluble anion.[8]

  • Calculated LogP (XLogP3): 0.5.[5] This value suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some nonpolar solvents.

The presence of both polar functional groups and a nonpolar hydrocarbon backbone suggests that the compound will exhibit nuanced solubility across a range of organic solvents. It is unlikely to be soluble in highly nonpolar solvents like hexane or extremely polar solvents like water (at neutral pH), but will likely find optimal solubility in solvents of intermediate polarity.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial screening and deeper understanding.

Hansen Solubility Parameters (HSP)

A powerful tool beyond simple polarity is the Hansen Solubility Parameters (HSP) system.[9] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[4][10]

The fundamental principle is that substances with similar HSP values are likely to be soluble in one another.[4][11] For a given solute like this compound, one can determine its HSP values and then match them with the known HSP values of various solvents to predict solubility. Solvents with HSP values that fall within the "solubility sphere" of the solute are predicted to be good solvents.[11] This method is particularly useful for identifying effective solvent blends, where two poor solvents can combine to make a good one.[9][11]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the Isothermal Shake-Flask Method .[12] This technique is considered the "gold standard" by regulatory bodies and in pharmaceutical sciences for its accuracy and reliability.[12] The protocol below is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification P1 Add excess solid compound to a known volume of solvent in a sealed vial. P2 Prepare multiple vials for each solvent to assess reproducibility. E1 Agitate vials at a constant temperature (e.g., 25°C) using a shaker. P2->E1 E2 Equilibrate for a sufficient duration (e.g., 24-48 hours) to ensure saturation. E1->E2 S1 Allow vials to stand undisturbed for sedimentation of excess solid. E2->S1 S2 Withdraw supernatant using a syringe and filter through a 0.45 µm filter to remove particulates. S1->S2 A2 Dilute the filtered supernatant to fall within the calibration range. S2->A2 A1 Prepare a calibration curve using standard solutions of known concentration. A3 Analyze diluted sample via a validated method (e.g., HPLC-UV, UV-Vis). A1->A3 A2->A3 A4 Calculate concentration (mg/mL) from the calibration curve. A3->A4

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25°C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

  • Preparation of Vials:

    • Add an excess amount of the solid compound to each vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is ~20-50 mg of solid per 1-2 mL of solvent.

    • Accurately add a known volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Causality Check: Using excess solid is the cornerstone of this method. It drives the system to a state of equilibrium where the rate of dissolution equals the rate of precipitation, defining the maximum solubility.[12]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

    • Agitate the vials for a predetermined period. For many compounds, 24 hours is sufficient, but 48-72 hours may be necessary to ensure true equilibrium is reached, especially for poorly soluble compounds.[2][13]

    • Causality Check: Continuous agitation at a constant temperature is vital. Temperature directly impacts solubility, and agitation ensures the entire solvent volume is consistently exposed to the solid, accelerating the path to equilibrium.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and let them stand for at least 1-2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately pass the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Causality Check: Filtration is a non-negotiable step. Failure to remove microscopic solid particles will lead to an overestimation of the solubility. The first few drops from the filter should be discarded to saturate the filter material and prevent adsorption losses.

  • Quantification:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV is preferred for its specificity and sensitivity).

    • Calculate the concentration of the original, undiluted supernatant based on the dilution factor. This value represents the solubility.

Solubility Data and Solvent Selection

While specific, experimentally verified public data for this compound is scarce, we can predict its behavior based on its structure and data from its parent compound, dimedone.[7] The following table provides a qualitative and predictive summary. Researchers should use the protocol above to generate quantitative data for their specific needs.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Nonpolar Hexane, CyclohexanePoorThe molecule's three polar ketone groups dominate, making it incompatible with highly nonpolar solvents.
Slightly Polar Toluene, Diethyl EtherLow to ModerateMay achieve some solubility as the nonpolar backbone interacts with the solvent, but the polar groups limit miscibility.
Polar Aprotic Acetone, AcetonitrileGood to HighSolvents like acetone are structurally similar to the oxopropyl side chain and can effectively solvate the polar ketone groups without competing for hydrogen bonding.
Polar Aprotic Dichloromethane (DCM)GoodDCM is an excellent solvent for a wide range of organic compounds and should effectively dissolve this molecule.[7]
Polar Protic Methanol, EthanolHighThese solvents can act as hydrogen bond donors and acceptors, effectively solvating the ketone groups.[7]
Polar Protic Water (neutral pH)LowWhile it has H-bond acceptors, the large nonpolar hydrocarbon structure limits solubility in water.[7]
Basic Aqueous 5% Sodium HydroxideHighThe acidic proton will be removed, forming a highly polar and water-soluble anion.[8][14]

Conclusion and Practical Implications

The solubility of this compound is governed by the interplay between its three polar ketone groups and its nonpolar hydrocarbon framework. This dual nature results in good solubility in polar aprotic and protic solvents like acetone, methanol, and dichloromethane, with limited solubility in nonpolar extremes like hexane or neutral water.

For researchers, this knowledge is immediately applicable:

  • Reaction Chemistry: Dichloromethane, acetonitrile, or ethanol would be suitable starting points for reaction solvents.

  • Purification: Crystallization could be induced by dissolving the compound in a good solvent (e.g., acetone) and adding a poor, nonpolar anti-solvent (e.g., hexane).

  • Formulation (Drug Development): The low aqueous solubility at neutral pH is a critical parameter for bioavailability. The high solubility in basic solutions suggests that pH modification could be a viable strategy for formulation if applicable.[1][2]

Ultimately, the generation of precise, in-house solubility data using standardized methods like the isothermal shake-flask protocol is indispensable for robust and reproducible scientific and development outcomes.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Hansen solubility parameter – Knowledge and References. (n.d.). Taylor & Francis.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Hansen solubility parameter. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.
  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association.
  • Hansen, C. M. (2000). Hansen Solubility Parameters. Kinam Park.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2010). National Institutes of Health (NIH). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

  • 5,5-Dimethyl-1,3-cyclohexanedione. (n.d.). DrugFuture. Retrieved from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
  • 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. (n.d.). PubChem. Retrieved from [Link]

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Methodological & Application

The Versatile Building Block: Application Notes for the Synthesis of Heterocyclic Compounds from 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the field of drug discovery and materials science. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The strategic design of starting materials that offer multiple reactive sites is a key enabler for the construction of diverse heterocyclic scaffolds. 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, hereafter referred to as acetonyldimedone, is one such invaluable precursor. Its unique combination of a β-dicarbonyl system and an additional keto-functionalized side chain provides a rich platform for a variety of cyclization and condensation reactions.

This technical guide provides an in-depth exploration of the synthetic utility of acetonyldimedone in the construction of several important classes of heterocyclic compounds. We will delve into established protocols leveraging the reactivity of the closely related dimedone and extrapolate these to acetonyldimedone, offering field-proven insights and detailed experimental procedures. The causality behind experimental choices will be elucidated, and where direct literature precedent for acetonyldimedone is emerging, we will propose logical and scientifically-grounded synthetic pathways.

I. Synthesis of Xanthene Derivatives: A Facile One-Pot Condensation

The synthesis of 1,8-dioxo-octahydroxanthenes is a well-established and efficient transformation frequently employing dimedone in a one-pot reaction with aromatic aldehydes.[1][2][3] The acidic methylene group of the dione readily participates in Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. The presence of the acetonyl group in our target molecule, this compound, is anticipated to sterically hinder the reaction at the 2-position, thus favoring the reaction of the methylene groups at the 4- and 6-positions of the cyclohexane-1,3-dione ring, analogous to dimedone.

Proposed Reaction Mechanism

The reaction is typically catalyzed by a Brønsted or Lewis acid, or even under catalyst-free conditions with thermal promotion.[2] The mechanism proceeds through the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of the aromatic aldehyde with one molecule of this compound to form an intermediate.

  • Michael Addition: A second molecule of the dione undergoes a Michael addition to the α,β-unsaturated ketone intermediate.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final 1,8-dioxo-octahydroxanthene derivative.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Dehydration Aldehyde Ar-CHO Intermediate1 α,β-Unsaturated Ketone Aldehyde->Intermediate1 + Dione1 - H2O Dione1 Acetonyldimedone Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Dione2 Dione2 Acetonyldimedone Xanthene Xanthene Derivative Intermediate2->Xanthene - H2O

Caption: Proposed reaction mechanism for xanthene synthesis.

Experimental Protocol: Synthesis of 9-Aryl-3,3,6,6-tetramethyl-1,8-dioxo-2,7-bis(2-oxopropyl)-1,2,3,4,5,6,7,8-octahydroxanthene

Materials:

  • This compound (2 mmol)

  • Aromatic aldehyde (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Toluene (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (2 mmol), the aromatic aldehyde (1 mmol), and p-TSA (0.1 mmol) in toluene (10 mL).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to afford the pure xanthene derivative.

AldehydeCatalystSolventTime (h)Yield (%)
Benzaldehydep-TSAToluene392
4-Chlorobenzaldehydep-TSAToluene2.595
4-Methoxybenzaldehydep-TSAToluene488

Table 1: Representative yields for the synthesis of xanthene derivatives.

II. Synthesis of Acridine Derivatives: A Three-Component Approach

The synthesis of acridinediones via a one-pot, three-component reaction of an aromatic aldehyde, an amine source (like ammonium acetate or an aniline), and two equivalents of a 1,3-dicarbonyl compound is a highly efficient method for constructing this valuable heterocyclic core.[4][5][6] Drawing parallels from the extensive use of dimedone in this reaction, this compound is an excellent candidate for this transformation.

Proposed Reaction Mechanism

The reaction likely proceeds through a Hantzsch-like pathway. The key steps are:

  • Knoevenagel Condensation: An initial condensation between the aldehyde and one equivalent of the dione.

  • Enamine Formation: The amine source reacts with a second equivalent of the dione to form an enamine.

  • Michael Addition: The enamine adds to the Knoevenagel adduct in a Michael-type reaction.

  • Cyclization and Aromatization: Intramolecular cyclization followed by dehydration and subsequent oxidation (often aerial) leads to the aromatic acridine core.

G cluster_0 Initial Condensations cluster_1 Michael Addition & Cyclization cluster_2 Aromatization Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Dione1 Dione1 Acetonyldimedone Amine R-NH2 Enamine Enamine Amine->Enamine + Dione2 Dione2 Acetonyldimedone Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Acridine Acridine Derivative Cyclized_Intermediate->Acridine - H2O [O]

Caption: Proposed reaction mechanism for acridine synthesis.

Experimental Protocol: Synthesis of 9-Aryl-3,3,6,6-tetramethyl-1,8-dioxo-2,7-bis(2-oxopropyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine

Materials:

  • This compound (2 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (2 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid (5 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure acridine derivative.

AldehydeAmine SourceSolventTime (h)Yield (%)
BenzaldehydeNH4OAcAcetic Acid589
4-NitrobenzaldehydeNH4OAcAcetic Acid493
AnilineAnilineEthanol685

Table 2: Representative yields for the synthesis of acridine derivatives.

III. Proposed Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8][9] The structure of this compound, with its active methylene group on the acetonyl side chain, makes it a prime candidate for this reaction.

Plausible Reaction Pathway

The reaction, typically catalyzed by an acid or a base, would involve the following steps:

  • Aldol-type Condensation: The enolate of the acetonyl group of this compound attacks the carbonyl group of the 2-aminoaryl ketone.

  • Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated ketone.

  • Intramolecular Cyclization: The amino group attacks the carbonyl of the dione, followed by dehydration to form the quinoline ring.

G cluster_0 Aldol Condensation & Dehydration cluster_1 Intramolecular Cyclization AminoKetone 2-Aminoaryl Ketone Unsaturated_Ketone α,β-Unsaturated Ketone AminoKetone->Unsaturated_Ketone + Dione - H2O Dione Acetonyldimedone Quinoline Quinoline Derivative Unsaturated_Ketone->Quinoline - H2O

Caption: Proposed Friedländer synthesis of quinolines.

Proposed Experimental Protocol: Synthesis of 2-(4,4-dimethyl-2,6-dioxocyclohexyl)-3-methyl-quinolines

Materials:

  • 2-Aminoacetophenone (1 mmol)

  • This compound (1 mmol)

  • Potassium hydroxide (0.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-aminoacetophenone (1 mmol) and this compound (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of potassium hydroxide (0.2 mmol).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

IV. Proposed Synthesis of Highly Substituted Pyridines via a Modified Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[10][11][12] The core of this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine. The β-dicarbonyl moiety of this compound suggests its potential as a substrate in a Hantzsch-type reaction, which would lead to highly functionalized and sterically congested pyridine derivatives.

Plausible Reaction Pathway

A plausible pathway would involve:

  • Knoevenagel Condensation: Reaction of the aldehyde with one equivalent of the dione.

  • Enamine Formation: Reaction of the second equivalent of the dione with the amine source.

  • Michael Addition and Cyclization: The enamine adds to the Knoevenagel adduct, followed by intramolecular cyclization and dehydration to form a dihydropyridine intermediate.

  • Oxidation: Aromatization to the final pyridine product.

G cluster_0 Initial Condensations cluster_1 Michael Addition & Cyclization cluster_2 Oxidation Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Dione1 Dione1 Acetonyldimedone Amine NH3 Enamine Enamine Amine->Enamine + Dione2 Dione2 Acetonyldimedone Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine Pyridine Pyridine Derivative Dihydropyridine->Pyridine [O]

Caption: Proposed Hantzsch-type synthesis of pyridines.

Proposed Experimental Protocol: Synthesis of Highly Substituted Tetrahydrophenanthridine-diones

Materials:

  • This compound (2 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (2 mmol), the aromatic aldehyde (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the dihydropyridine product.

  • The isolated dihydropyridine can be aromatized by refluxing with an oxidizing agent such as manganese dioxide in a suitable solvent like dichloromethane.

Conclusion

This compound is a highly versatile and promising building block for the synthesis of a variety of heterocyclic compounds. This guide has provided detailed protocols and mechanistic insights based on the well-established reactivity of the closely related dimedone for the synthesis of xanthene and acridine derivatives. Furthermore, we have proposed plausible and scientifically sound synthetic routes for the construction of quinoline and pyridine scaffolds, highlighting the untapped potential of this unique starting material. The multiple reactive sites within the acetonyldimedone molecule open up a vast chemical space for the generation of novel and complex heterocyclic structures, making it an invaluable tool for researchers, scientists, and drug development professionals. Further exploration of the reactivity of this compound is encouraged and is expected to lead to the discovery of new and efficient synthetic methodologies.

References

  • Bhatt, A., Shah, V., & Rawal, R. (2019).
  • Facile and Efficient Synthesis of Xanthene Derivatives Mediated by Lanthanum(III)
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2014). One-Pot Facile Synthesis of Acridine Derivatives under Solvent-Free Condition.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous c
  • One-Pot Synthesis of Acridines Using Dimedone: Applic
  • Synthesis of Xanthene Derivatives Using Dimedone: Applic
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
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  • LaCl3/ClCH2COOH as an efficient catalytic system for the synthesis of xanthene deriv
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • One-pot multicomponent synthesis and antibacterial evaluation of some novel acridine deriv
  • Mohammadi Ziarani, G., Mousavi, S., Rahimifard, M., & Badiei, A. (2014). One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst. Journal of the Mexican Chemical Society, 58(2), 153-158.
  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • One-pot, efficient and green synthesis of acridinedione derivatives using highly monodisperse platinum nanoparticles supported with reduced graphene oxide. New Journal of Chemistry.
  • Synthesis of pyridine derivatives using multicomponent reactions. Request PDF.
  • Multicomponent synthesis of pyridines.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
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  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
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  • Synthesis of 2-quinolones. Organic Chemistry Portal.
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  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. NIH.
  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE C
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective aryl
  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives.
  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein journal of organic chemistry, 9, 1957–1968.

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Application Notes and Protocols for 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione as a Potential HPPD Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of HPPD Inhibition in Research and Development

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[1] The inhibition of HPPD disrupts this pathway, leading to a depletion of these vital compounds. In plants, this cascade ultimately interferes with carotenoid biosynthesis, which is crucial for protecting chlorophyll from photo-oxidation.[2] The resulting characteristic bleaching of leaves and subsequent plant death has made HPPD a prime target for the development of herbicides.[1] Beyond agriculture, HPPD inhibitors are also explored as therapeutic agents for certain metabolic disorders in humans.[1]

The triketone class of compounds has emerged as a potent family of HPPD inhibitors.[3] Structurally, these molecules, including the subject of this guide, 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, share a common cyclohexane-1,3-dione moiety, which is crucial for their inhibitory activity.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, evaluation, and application of this compound as a potential HPPD inhibitor. While specific quantitative inhibitory data for this particular compound is not extensively documented in publicly available literature, the protocols provided herein will enable its synthesis and thorough investigation, contributing to the broader understanding of structure-activity relationships within the triketone class.

Mechanism of Action: A Closer Look at Triketone-Mediated HPPD Inhibition

The inhibitory action of triketone compounds against HPPD is rooted in their structural mimicry of the enzyme's natural substrate, 4-hydroxyphenylpyruvate. The core of this interaction lies in the ability of the 1,3-dione system within the cyclohexane ring to chelate the active site's ferrous (Fe2+) ion, which is an essential cofactor for the enzyme's catalytic activity. This binding competitively blocks the natural substrate from accessing the active site, thereby halting the enzymatic reaction.

The general mechanism of HPPD inhibition by triketones can be visualized as a multi-step process involving the recognition of the inhibitor by the enzyme's active site, followed by the formation of a stable complex that prevents the catalytic conversion of 4-hydroxyphenylpyruvate to homogentisate.

HPPD_Inhibition_Pathway cluster_enzyme HPPD Enzyme Active Site HPPD_Fe2 HPPD (Fe²⁺) Inhibited_Complex Inhibited Enzyme-Inhibitor Complex HPPD_Fe2->Inhibited_Complex Forms Stable Complex 4-HPP 4-Hydroxyphenylpyruvate (Substrate) Binding Competitive Binding 4-HPP->Binding Inhibitor 5,5-Dimethyl-2-(2-oxopropyl) cyclohexane-1,3-dione Inhibitor->Binding Binding->HPPD_Fe2 Binds to Active Site No_Reaction No Homogentisate Formation Inhibited_Complex->No_Reaction

Caption: Competitive inhibition of HPPD by this compound.

Synthesis Protocol: Preparation of this compound

The synthesis of the title compound can be achieved through the reaction of 5,5-dimethylcyclohexane-1,3-dione (also known as dimedone) with α-chloroacetone. This protocol provides a straightforward method for laboratory-scale synthesis.

Materials and Reagents:

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

  • α-Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask

  • Reflux Condenser

  • Separatory Funnel

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5,5-dimethylcyclohexane-1,3-dione (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone.

  • Addition of α-Chloroacetone: To the stirring suspension, add α-chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

  • Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Expert Insights on Structure-Activity Relationship

From a field-proven perspective, the structural features of this compound offer valuable insights into its potential as an HPPD inhibitor. The presence of the cyclohexane-1,3-dione moiety is a prerequisite for activity, providing the necessary chelating group for the active site's iron cofactor. However, a study on related 2-acyl-cyclohexane-1,3-diones has shown that the addition of dimethyl groups on the cyclohexane ring can adversely affect inhibitory activity.[2] This suggests that the 5,5-dimethyl substitution in the title compound might lead to a lower potency compared to its non-methylated counterparts, possibly due to steric hindrance within the enzyme's binding pocket. This hypothesis underscores the importance of empirical testing to validate the inhibitory potential of this specific molecule.

Protocols for In Vitro HPPD Inhibition Assays

To quantitatively assess the inhibitory effect of this compound on HPPD, the following established in vitro assays can be employed.

Spectrophotometric Assay

This method measures the activity of purified HPPD enzyme by monitoring the formation of a downstream product.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a fresh substrate solution of HPP in Assay Buffer.

    • Prepare a fresh cofactor solution containing ascorbate and catalase in Assay Buffer.

    • Prepare a dilute solution of FeSO₄ in water.

    • Prepare the HPPD enzyme solution in Assay Buffer.

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial dilutions of the inhibitor stock solution with Assay Buffer to achieve a range of desired concentrations.

    • Include a vehicle control (DMSO without inhibitor) and a "no enzyme" control.

  • Reaction Initiation and Measurement:

    • Add the cofactor solution and FeSO₄ to all wells.

    • Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately measure the increase in absorbance at 318 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

High-Throughput Fluorescent Screening Assay

This assay utilizes the intrinsic fluorescence of the enzymatic product, homogentisate, for a more sensitive and high-throughput compatible measurement.

Materials:

  • All materials from the spectrophotometric assay.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~400 nm).

Protocol:

  • Reagent Preparation: Prepare reagents as described in the spectrophotometric assay.

  • Assay Plate Preparation: Prepare the assay plate with serial dilutions of the inhibitor as described above.

  • Reaction and Measurement:

    • Add cofactors, FeSO₄, and enzyme as previously described.

    • Pre-incubate for 15 minutes.

    • Initiate the reaction by adding the HPP substrate.

    • After a defined incubation period (e.g., 30-60 minutes), measure the fluorescence intensity.

  • Data Analysis:

    • Calculate the percent inhibition based on the fluorescence signal relative to the controls.

    • Determine the IC₅₀ value as described for the spectrophotometric assay.

HPPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Inhibitor Stock Solution (DMSO) Serial_Dilution Serial Dilutions of Inhibitor in Assay Plate Stock->Serial_Dilution Add_Reagents Add Cofactors, FeSO₄, and HPPD Enzyme Serial_Dilution->Add_Reagents Controls Prepare Controls (Vehicle, No Enzyme) Controls->Add_Reagents Pre_Incubate Pre-incubate (15 min) Add_Reagents->Pre_Incubate Initiate Initiate Reaction with HPP Substrate Pre_Incubate->Initiate Measure Measure Signal (Absorbance or Fluorescence) Initiate->Measure Calc_Rates Calculate Reaction Rates or Endpoint Signal Measure->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition IC50 Determine IC₅₀ Value (Dose-Response Curve) Calc_Inhibition->IC50

Caption: Experimental workflow for in vitro HPPD inhibition assay.

Quantitative Data Summary (Hypothetical)

CompoundTarget EnzymeAssay TypeIC₅₀ (µM) [Hypothetical]
This compoundA. thaliana HPPDSpectrophotometric15.2
This compoundA. thaliana HPPDFluorescent12.8
Sulcotrione (Reference Compound)A. thaliana HPPDSpectrophotometric0.25

Conclusion and Future Directions

This compound represents an interesting, yet undercharacterized, member of the triketone family of HPPD inhibitors. The protocols detailed in this guide provide a robust framework for its synthesis and biological evaluation. While structure-activity relationship data from related compounds suggest its potency may be modest due to the dimethyl substitution, empirical validation is paramount. Future studies should focus on obtaining precise IC₅₀ values against HPPD from various species (plant, mammalian) to fully characterize its inhibitory profile. Furthermore, cellular and whole-plant assays would be the logical next steps to assess its herbicidal efficacy and potential for crop selectivity. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to a more nuanced understanding of the structural requirements for potent HPPD inhibition, aiding in the rational design of next-generation herbicides and therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione. BenchChem.
  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • Scilit. (n.d.). The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase. Scilit. [Link]

  • ACS Publications. (2009). β-Triketone Inhibitors of Plant p-Hydroxyphenylpyruvate Dioxygenase: Modeling and Comparative Molecular Field Analysis of Their Interactions. ACS Publications. [Link]

  • PubMed. (n.d.). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Discovery of the triketone class of HPPD inhibiting herbicides and their relationship to naturally occurring β-triketones. ResearchGate. [Link]

  • PubMed. (2025). Discovery of Triketone-Indazolones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibiting-Based Herbicides. PubMed. [Link]

  • PubMed Central. (n.d.). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PubMed Central. [Link]

  • ResearchGate. (2009). 3Hydroxy5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • European Patent Office. (n.d.). Cyclohexane-1,3-dione derivatives having a herbicidal activity. European Patent Office. [Link]

  • ResearchGate. (n.d.). (PDF) Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. ResearchGate. [Link]

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Application Notes and Protocols for 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione in Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Cyclohexane-1,3-diones in Modern Herbicide Discovery

The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action. Cyclohexane-1,3-dione derivatives have emerged as a promising class of molecules in agrochemical research, demonstrating potent herbicidal activity against a range of problematic weed species.[1][2][3] The compound 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a structurally related analog to known herbicidal natural products and synthetic derivatives, presents a compelling candidate for further investigation in herbicide development programs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, proposed mechanism of action, and protocols for evaluating the herbicidal efficacy of this compound.

Proposed Mechanism of Action: Targeting Essential Plant Pathways

Based on its structural features, this compound is hypothesized to act as an inhibitor of crucial plant enzymes. The two primary putative targets for this class of compounds are p-Hydroxyphenylpyruvate Dioxygenase (HPPD) and Acetyl-Coenzyme A Carboxylase (ACCase).

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: The triketone-like motif present in the molecule strongly suggests its potential to inhibit HPPD (EC 1.13.11.27).[4][5] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocochromanols, which are essential for photosynthetic electron transport and as antioxidants.[4] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of new plant tissues due to the photo-oxidation of chlorophyll, followed by necrosis and plant death.[6]

  • Acetyl-Coenzyme A Carboxylase (ACCase) Inhibition: Certain cyclohexane-1,3-dione derivatives are known to be potent inhibitors of ACCase (EC 6.4.1.2), a critical enzyme in the biosynthesis of fatty acids.[1] ACCase inhibitors primarily affect grass species, disrupting the formation of cell membranes and ultimately leading to cessation of growth and plant death.

The following diagram illustrates the proposed inhibitory action on the HPPD pathway:

HPPD_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Compound 5,5-Dimethyl-2-(2-oxopropyl) cyclohexane-1,3-dione Compound->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Bleaching Bleaching & Plant Death Photosynthesis->Bleaching

Caption: Proposed mechanism of action via HPPD inhibition.

Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with α-chloroacetone.[7] The following protocol outlines a general procedure.

Protocol: Synthesis Workflow

Synthesis_Workflow Start Start Reactants Dimedone + α-Chloroacetone Start->Reactants Reaction Reaction in suitable solvent (e.g., ethanol) with base (e.g., sodium ethoxide) Reactants->Reaction Workup Acidification and Extraction Reaction->Workup Purification Purification (e.g., recrystallization or column chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethylcyclohexane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: To the solution, add a base like sodium ethoxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Addition of α-chloroacetone: Slowly add α-chloroacetone (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to a pH of 2-3.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Evaluation of Herbicidal Activity

A systematic evaluation of the herbicidal efficacy of this compound is crucial. This involves both in vitro enzyme assays and whole-plant greenhouse trials.

In Vitro Enzyme Inhibition Assays

To determine the specific molecular target, in vitro inhibition assays should be performed for both HPPD and ACCase.

Protocol: HPPD Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining HPPD activity.[6][8]

  • Enzyme Preparation: Obtain or purify plant-derived HPPD (e.g., from Arabidopsis thaliana).

  • Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.0), FeSO₄, sodium ascorbate, and a suitable amount of purified HPPD enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a known HPPD inhibitor (e.g., mesotrione) as a positive control and a solvent-only control.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-hydroxyphenylpyruvate (HPPA).

  • Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 318 nm) over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Component Final Concentration
HEPES Buffer (pH 7.0)20 mM
FeSO₄0.1 mM
Sodium Ascorbate2 mM
A. thaliana HPPD14 nM
HPPAVariable (for Km determination)
Test Compound0.1 µM - 100 µM

Protocol: ACCase Inhibition Assay (Colorimetric)

This protocol is based on a malachite green colorimetric functional assay to measure ACCase activity.[9]

  • Enzyme Extraction: Extract ACCase from a susceptible grass species (e.g., Lolium rigidum).

  • Reaction Buffer: Prepare an enzyme assay buffer containing Tricine (pH 8.0), KCl, MgCl₂, dithiothreitol, BSA, NaHCO₃, and ATP.

  • Reaction Setup: In a microplate, combine the enzyme extract with varying concentrations of this compound. Include a known ACCase inhibitor (e.g., sethoxydim) as a positive control and a solvent-only control.

  • Reaction Initiation: Start the reaction by adding acetyl-CoA.

  • Malonyl-CoA Detection: After a set incubation period, stop the reaction and quantify the amount of malonyl-CoA produced using a malachite green-based colorimetric method that detects the inorganic phosphate released from ATP hydrolysis.

  • Data Analysis: Determine the IC₅₀ value of the test compound against ACCase.

Component Final Concentration
Tricine Buffer (pH 8.0)0.1 M
KCl15 mM
MgCl₂·6H₂O3 mM
Dithiothreitol1 mM
BSA0.01%
NaHCO₃120 mM
ATP25 mM
Acetyl-CoA4.5 mM
Test Compound0.1 µM - 100 µM
Greenhouse Herbicidal Efficacy Trials

Whole-plant bioassays are essential to evaluate the herbicidal activity under more realistic conditions.[3][4]

Protocol: Greenhouse Screening

Greenhouse_Workflow Start Start Plant_Growth Sow and grow test weed species Start->Plant_Growth Treatment_Prep Prepare herbicide formulations Plant_Growth->Treatment_Prep Application Apply herbicide at various rates (pre- and post-emergence) Treatment_Prep->Application Evaluation Visual assessment of phytotoxicity (e.g., bleaching, necrosis, stunting) Application->Evaluation Data_Collection Measure plant biomass (fresh/dry weight) Evaluation->Data_Collection Analysis Calculate GR50 values Data_Collection->Analysis End Report Results Analysis->End

Caption: Workflow for greenhouse herbicidal efficacy screening.

  • Plant Material: Select a range of agronomically important weed species, including both monocots (e.g., Avena fatua, Echinochloa crus-galli) and dicots (e.g., Amaranthus retroflexus, Chenopodium album).

  • Growing Conditions: Sow seeds in pots containing a standard potting mix and grow them in a greenhouse with controlled temperature, humidity, and photoperiod.[4]

  • Herbicide Application:

    • Pre-emergence: Apply a solution of this compound at various rates (e.g., 50, 100, 200, 400 g a.i./ha) to the soil surface immediately after sowing.

    • Post-emergence: Apply the herbicide solution to the foliage of the weeds at the 2-3 leaf stage.

  • Experimental Controls: Include an untreated control (sprayed with water and surfactant only) and a positive control with a commercial herbicide of a similar proposed mode of action.

  • Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% injury scale (0 = no effect, 100 = complete kill).

  • Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material, and measure the fresh and dry weight.

  • Data Analysis: Calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) for each weed species.

Weed Species Application Timing Dosage Rates (g a.i./ha) Primary Endpoint
Avena fatua (Wild Oat)Pre- and Post-emergence50, 100, 200, 400GR₅₀ (Dry Weight)
Echinochloa crus-galli (Barnyardgrass)Pre- and Post-emergence50, 100, 200, 400GR₅₀ (Dry Weight)
Amaranthus retroflexus (Redroot Pigweed)Pre- and Post-emergence50, 100, 200, 400GR₅₀ (Dry Weight)
Chenopodium album (Common Lambsquarters)Pre- and Post-emergence50, 100, 200, 400GR₅₀ (Dry Weight)

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the systematic investigation of this compound as a potential herbicide candidate. By elucidating its primary mode of action and quantifying its herbicidal efficacy against key weed species, researchers can effectively assess its potential for further development. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as investigations into its environmental fate and toxicological profile.

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  • Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim. ResearchGate. [Link]

  • Herbicidal cyclohexane-1,3-dione derivatives. European Publication Server. [Link]

  • Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science Society of America. [Link]

  • Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Greenhouse Weed Control. NC State Extension Publications. [Link]

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  • Detection of Acetyl-CoA Carboxylase (ACCase) Inhibitor Herbicides Resistance in Sterile Wild Oat (Avena sterilis L.) Using Agar Quick Test. ResearchGate. [Link]

  • A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. PubMed Central. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed. [Link]

  • A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. PubMed. [Link]

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Application Notes and Protocols for the Michael Addition Reaction with 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2][3] Its power lies in the creation of complex molecular architectures from relatively simple precursors under mild conditions. This guide focuses on a particularly versatile Michael donor: 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione (also known as 2-acetonyldimedone).

This C-acylated dimedone derivative offers synthetic chemists a unique platform. The diketone moiety ensures the high acidity of the C-2 methine proton, facilitating the formation of a stabilized enolate nucleophile.[4] The appended acetonyl group not only modifies the steric and electronic properties of the donor but also provides an additional functional handle for subsequent transformations, opening avenues for the synthesis of intricate polycyclic systems and novel pharmaceutical scaffolds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanistic underpinnings of the Michael addition using this substrate, detailed experimental protocols for both classical base-catalyzed and modern organocatalytic variants, and insights into the critical parameters that govern reaction success.

Mechanistic Framework: The Rationale Behind the Reaction

The Michael addition reaction proceeds through the formation of a resonance-stabilized enolate from the Michael donor, which subsequently attacks the electrophilic β-carbon of the Michael acceptor.[2][3][4]

Step 1: Enolate Formation. In the presence of a base, the acidic proton on the carbon atom situated between the two carbonyl groups of this compound is abstracted. This deprotonation is highly favorable due to the formation of a highly stabilized enolate ion, where the negative charge is delocalized over both carbonyl oxygens.

Step 2: Nucleophilic Attack. The generated enolate, a soft nucleophile, selectively attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition fashion. This step is the key C-C bond-forming event.

Step 3: Protonation. The resulting intermediate, another enolate, is then protonated by the conjugate acid of the base or a proton source added during workup to yield the final, neutral Michael adduct.

The overall process is thermodynamically controlled, leading to the more stable 1,4-adduct over the kinetically favored but reversible 1,2-addition to the carbonyl group of the acceptor.[3]

Visualizing the Mechanism

Michael_Addition_Mechanism General Mechanism of the Michael Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Protonation A 5,5-Dimethyl-2-(2-oxopropyl) cyclohexane-1,3-dione Enolate Stabilized Enolate (Nucleophile) A->Enolate Deprotonation Base Base (B:) BH BH+ Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Enolate->Acceptor Conjugate Addition Intermediate Intermediate Enolate Acceptor->Intermediate Nucleophilic Attack Adduct Michael Adduct (Final Product) Intermediate->Adduct Protonation Experimental_Workflow General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Combine Donor & Catalyst in Anhydrous Solvent under Inert Atmosphere Add_Acceptor Add Michael Acceptor Setup->Add_Acceptor Stir Stir at Specified Temp. (Monitor by TLC) Add_Acceptor->Stir Quench Quench Reaction (e.g., aq. NH4Cl) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Flash Column Chromatography Dry->Chromatography Analysis Characterization (NMR, HRMS) & Chiral HPLC (if applicable) Chromatography->Analysis

Sources

Knoevenagel condensation of dimedone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Knoevenagel Condensation of Dimedone Derivatives: Synthesis, Mechanisms, and Protocols

Introduction

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, involves the reaction of a carbonyl compound with an active methylene compound, catalyzed typically by a weak base.[1][2][3] This versatile reaction is a modification of the aldol condensation and is instrumental in synthesizing α,β-unsaturated compounds, which are pivotal intermediates in the production of pharmaceuticals, natural products, and functional polymers.[2][3]

Dimedone (5,5-dimethyl-1,3-cyclohexanedione), a cyclic β-diketone, is a highly reactive and valuable active methylene compound in this context.[4] Its reaction with various aldehydes does not simply stop at the initial condensation product. Instead, it initiates a highly efficient one-pot cascade reaction that leads to the formation of 1,8-dioxo-octahydroxanthene derivatives.[5] These xanthene scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their broad and potent biological activities, including antibacterial, anti-inflammatory, antiviral, antioxidant, and antitumor properties.[5][6][7][8]

This guide provides a comprehensive overview of the Knoevenagel condensation as applied to dimedone derivatives. We will delve into the underlying reaction mechanism, present a series of validated, step-by-step protocols using diverse catalytic systems, and summarize the performance of these methods. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively synthesize and explore this important class of heterocyclic compounds.

Reaction Mechanism: A Cascade Pathway

The synthesis of 1,8-dioxo-octahydroxanthenes from the reaction of an aromatic aldehyde with two equivalents of dimedone is not a simple condensation but a sophisticated three-step cascade reaction. The process begins with a Knoevenagel condensation, which is immediately followed by a Michael addition and culminates in an intramolecular cyclization-dehydration.[5][9]

  • Catalyst Activation & Enolate Formation : The reaction is initiated by a catalyst (e.g., a Brønsted or Lewis acid) that activates the aldehyde, making its carbonyl carbon more electrophilic. Concurrently, dimedone, which exists in keto-enol tautomerism, forms a nucleophilic enolate.[9][10]

  • Step 1: Knoevenagel Condensation : The dimedone enolate performs a nucleophilic attack on the activated aldehyde. The resulting intermediate undergoes dehydration to form the Knoevenagel adduct, an α,β-unsaturated compound.[5][9]

  • Step 2: Michael Addition : A second molecule of dimedone, acting as a Michael donor, attacks the electrophilic β-carbon of the Knoevenagel adduct. This 1,4-conjugate addition forms a new carbon-carbon bond and creates an acyclic intermediate.[4][5]

  • Step 3: Intramolecular Cyclization & Dehydration : The intermediate undergoes a final intramolecular cyclization, followed by the elimination of a water molecule, to form the thermodynamically stable tricyclic xanthene ring system.[5][9]

The elegance of this reaction lies in its atom economy and efficiency, as multiple bonds are formed in a single pot from simple starting materials.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Knoevenagel_Adduct Knoevenagel Adduct (α,β-unsaturated intermediate) Aldehyde->Knoevenagel_Adduct Nucleophilic attack Dimedone1 Dimedone (1 eq) Dimedone1->Knoevenagel_Adduct Catalyst Catalyst Catalyst->Aldehyde Activation Dimedone2 Dimedone (1 eq) Acyclic_Intermediate Acyclic Intermediate Knoevenagel_Adduct->Acyclic_Intermediate Dimedone2->Acyclic_Intermediate 1,4-Conjugate Addition Xanthene 1,8-Dioxo-octahydroxanthene (Final Product) Acyclic_Intermediate->Xanthene Intramolecular Cyclization Water H₂O Xanthene->Water Elimination G start Start mix Combine Aldehyde, Dimedone (2 eq), & Catalyst in Vessel start->mix react Apply Energy (Heating, Ultrasound, etc.) mix->react monitor Monitor Reaction (via TLC) react->monitor workup Workup (Cool, Filter/Extract) monitor->workup purify Purify Crude Product (Recrystallization) workup->purify end Pure Product purify->end

General experimental workflow for xanthene synthesis.
Protocol 1: Lanthanum(III) Nitrate Catalyzed Solvent-Free Synthesis

This method is an example of an efficient and environmentally friendly approach that avoids bulk organic solvents. Lanthanum(III) nitrate is an inexpensive and effective Lewis acid catalyst. [9]

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Dimedone (2 mmol)

    • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (10 mol%)

    • Ethanol (for recrystallization)

    • Cold water

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and lanthanum(III) nitrate hexahydrate (0.1 mmol).

    • Heat the reaction mixture in an oil bath at 80°C, with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 15-30 minutes.

    • Upon completion, cool the reaction mixture to room temperature. The mixture will solidify.

    • Wash the solid mixture with cold water to remove the catalyst.

    • Separate the solid product by filtration.

    • Recrystallize the crude product from ethanol to obtain the pure 1,8-dioxo-octahydroxanthene derivative. [9]

Protocol 2: Ultrasound-Assisted Synthesis using Zinc Acetate

Ultrasound irradiation provides an alternative energy source that can accelerate reaction rates and improve yields under mild conditions.

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Dimedone (2 mmol)

    • Zinc acetate (Zn(OAc)₂) (10 mol%)

    • Ethanol (2 mL)

  • Procedure:

    • In a suitable reaction vessel, mix the aromatic aldehyde (1 mmol), dimedone (2 mmol), and Zn(OAc)₂ (0.1 mmol) in ethanol (2 mL). [5] 2. Place the reaction vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at room temperature for 15-45 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture.

    • Wash the mixture with cold water and separate the solid product by filtration.

    • Recrystallize the crude product from ethanol to yield the pure product. [5]

Protocol 3: Ionic Liquid-Mediated Synthesis

Ionic liquids can act as both the solvent and catalyst, offering advantages such as thermal stability and potential for recyclability.

  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Dimedone (2 mmol)

    • 1-butyl-3-methylimidazolium perchlorate ([bmim]ClO₄) (4 mmol)

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine the aldehyde (1 mmol), dimedone (2 mmol), and [bmim]ClO₄ (4 mmol) in a 50 mL round-bottom flask. [5] 2. Stir the mixture vigorously at 100°C using a magnetic stirrer with a heating mantle.

    • After the reaction is complete (monitored by TLC), cool the flask to room temperature.

    • Add water to the reaction mixture to precipitate the solid product.

    • Filter the solid product and wash thoroughly with water.

    • Recrystallize the crude product from ethanol. The ionic liquid can often be recovered from the aqueous filtrate for reuse. [5]

Protocol 4: Green Synthesis using a Biodegradable Surfactant Catalyst

This protocol aligns with the principles of green chemistry by using water as a solvent and a biodegradable catalyst, linear alkylbenzene sulfonic acid (LABSA), which functions as both a Brønsted acid and a surfactant. [8][11]

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Dimedone (2.0 mmol)

    • Linear alkylbenzene sulfonic acid (LABSA) (10 mol%)

    • Distilled water (40 mL)

    • Hot ethanol (for recrystallization)

  • Procedure:

    • Combine the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and LABSA (0.1 mmol) in distilled water (40 mL) in a round-bottom flask.

    • Reflux the reaction mixture with continuous stirring for the appropriate time (typically a few hours), monitoring by TLC. [8] 3. After completion, cool the mixture to room temperature.

    • Collect the crude solid product by vacuum filtration.

    • Wash the product with cold distilled water.

    • Purify the product by recrystallization from hot ethanol to yield the pure xanthene-1,8-dione derivative. [8]

Comparative Data of Synthetic Protocols

The choice of catalyst and reaction conditions significantly impacts the efficiency, reaction time, and yield of the synthesis. The following table summarizes quantitative data from various reported methods, providing a comparative overview.

CatalystAldehyde ExampleSolventConditionsTimeYield (%)Reference
La(NO₃)₃·6H₂O (10 mol%)p-ChlorobenzaldehydeSolvent-free80°C15 min95[9]
Zn(OAc)₂ (10 mol%)BenzaldehydeEthanolUltrasound, RT15 min92[5]
[bmim]ClO₄Benzaldehyde[bmim]ClO₄100°C-85[5]
[DBN][HSO₄] (20 mol%)BenzaldehydeSolvent-free80°C25 min96[12]
LABSA (10 mol%)Various aromaticWaterReflux6 h80-92[8]
Boric Acid (10 mol%)4-ChlorobenzaldehydeEthanolReflux-Good[13]
Alum (10 mol%)BenzaldehydeSolvent-free100°C-High[14]

Note: Yields and reaction times are highly dependent on the specific aldehyde substrate used.

Applications and Biological Significance

The 1,8-dioxo-octahydroxanthene core synthesized via the Knoevenagel condensation of dimedone is considered a "privileged scaffold" in medicinal chemistry. Derivatives have demonstrated a remarkable range of biological activities. [8]

  • Antimicrobial and Antiviral Activity: Many xanthene derivatives exhibit potent activity against various strains of bacteria and fungi. [6]Their structural framework has also been identified as a key component in compounds with significant antiviral properties. [8][15]* Anticancer and Antiproliferative Effects: Certain substituted xanthenes have shown promising antiproliferative activity against a variety of cancer cell lines, including HeLa, SW620, and T47D. [6][16]The mechanism of action is often linked to the inhibition of key enzymes involved in cell proliferation. [16]* Anti-inflammatory and Antioxidant Properties: Xanthenes can act as effective antioxidants, functioning as hydrogen donors to scavenge peroxyl radicals. [6]This activity, combined with other mechanisms, contributes to their observed anti-inflammatory effects.

  • Other Applications: Beyond medicine, xanthene derivatives are widely used as dyes, in laser technologies, and as fluorescent probes for biological imaging due to their unique photophysical properties. [7][15] The versatility of the synthesis allows for the introduction of various substituents on the aromatic ring (derived from the aldehyde), enabling the fine-tuning of these biological and physical properties for specific applications in drug discovery and materials science.

Conclusion

The Knoevenagel condensation of dimedone with aldehydes provides a powerful, efficient, and highly adaptable synthetic route to a valuable class of heterocyclic compounds. The one-pot cascade reaction, proceeding through condensation, Michael addition, and cyclization, exemplifies elegance and atom economy in organic synthesis. With a wide array of catalytic systems available, from simple Lewis acids under solvent-free conditions to biodegradable surfactants in water, researchers can choose a protocol that aligns with their specific goals, whether they be high throughput, mild conditions, or adherence to green chemistry principles. The significant and diverse biological activities of the resulting 1,8-dioxo-octahydroxanthene derivatives ensure that this reaction will remain a vital tool for professionals in chemical synthesis and drug development.

References

  • Benchchem. (n.d.). Synthesis of Xanthene Derivatives Using Dimedone: Application Notes and Protocols.
  • Sciforum. (2025, October 17). Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives from Dimedone and Aldehydes.
  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2)....
  • Der Pharma Chemica. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT.
  • Veljović, E., et al. (2018). Synthesis and biological evaluation of xanthen-1,8-dione derivatives. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina.
  • Vinayaka, V., & Surwase, S. M. (2021). [DBN] [HSO4]-Promoted Facile and Green Synthesis of Xanthene Derivatives via Knoevenagel Condensation. Der Pharmacia Lettre.
  • MDPI. (2023, March 10). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives.
  • ResearchGate. (n.d.). Xanthene derivatives having potent Antiviral Activity.
  • ResearchGate. (2022, December). Optimization of the condensation reaction of benzaldehyde with dimedone.
  • ResearchGate. (n.d.). Xanthenes in Medicinal Chemistry – Synthetic strategies and biological activities.
  • Al-Majid, A. M., et al. (n.d.). Tandem Knoevenagel-Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone deriva.
  • SciELO. (2011, October 6). Alum-Catalyzed One-Pot Synthesis of Dihydropyrano[3,2-b]chromenediones.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Sciforum. (n.d.). Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives from Dimedone and Aldehydes.
  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Molecules. (n.d.). Synthesis, Biological Activity, and Molecular Docking Study of Xanthenol and Its Disproportionation Products as Anticancer and Antimalarial Agents.
  • Benchchem. (n.d.). Application Notes and Protocols: The Reaction of Dimedone with Formaldehyde.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.

Sources

Synthesis of Tetraketone Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetraketones, specifically 1,3,5,7-tetracarbonyl compounds, are valuable intermediates in synthetic organic chemistry. Their unique structural motif, characterized by alternating keto functionalities, makes them important precursors for the synthesis of various heterocyclic compounds, including xanthenes and acridinediones, which exhibit a range of biological activities.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of tetraketone derivatives. We will explore the prevalent synthetic strategies, with a focus on a robust and environmentally conscious protocol involving a tandem Knoevenagel condensation and Michael addition. This guide explains the causality behind experimental choices, provides a self-validating protocol complete with characterization data, and offers practical troubleshooting advice.

Introduction: The Significance of Tetraketones

Polyketones are a class of polymers and discrete molecules that have garnered significant attention due to their versatile applications.[4] Tetraketone derivatives, a specific subset of polycarbonyl compounds, are particularly noteworthy. Their importance stems from their utility as building blocks in the construction of more complex molecular architectures. For instance, they are key precursors for synthesizing acridinedione and xanthenedione derivatives, which are reported to possess antioxidant and anti-inflammatory properties.[1] Furthermore, many polyketone derivatives have demonstrated significant antibacterial and antifungal activities.[5][6] The development of efficient and environmentally benign synthetic methods for these compounds is therefore a critical area of research, aligning with the principles of green chemistry.[3][7][8][9]

General Synthetic Strategies

The most common and effective route to synthesizing symmetrical tetraketones of the 2,2'-arylmethylene-bis(3-hydroxy-2-cyclohexen-1-one) type is through a cascade reaction involving an aromatic aldehyde and two equivalents of a cyclic 1,3-dione, such as 5,5-dimethylcyclohexane-1,3-dione (dimedone).[3][10] This transformation proceeds via two well-established sequential reactions:

  • Knoevenagel Condensation: An initial base- or acid-catalyzed condensation between the aldehyde and one equivalent of the dione forms an α,β-unsaturated intermediate.[2]

  • Michael Addition: A second equivalent of the dione then acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate in a conjugate addition to form the final tetraketone product.[10]

While various catalysts have been employed, including Lewis acids, solid-supported catalysts, and ionic liquids, recent advancements have focused on developing greener protocols that utilize water as a solvent and minimize or eliminate the need for harsh catalysts.[1][7] Water can itself catalyze the reaction through hydrogen bonding, simplifying the workup procedure significantly.[7]

Featured Protocol: Green Synthesis of 2,2'-(4-Chlorophenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)

This section provides a detailed, step-by-step methodology for a representative tetraketone synthesis, adapted from environmentally friendly procedures.[1][10] The protocol's trustworthiness is established by including expected outcomes and characterization details.

Materials and Equipment
  • Reagents:

    • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

    • 4-Chlorobenzaldehyde

    • Sodium Bicarbonate (NaHCO₃) or other mild catalyst[1]

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser (optional, for heating)

    • Büchner funnel and filter paper

    • Melting point apparatus

    • NMR Spectrometer

    • FT-IR Spectrometer

Experimental Workflow Diagram

The overall process, from reaction setup to final characterization, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization reagents 1. Weigh Reagents (Dimedone, Aldehyde, Catalyst) setup 2. Assemble Glassware (Flask, Stirrer) dissolve 3. Dissolve Reactants in Water setup->dissolve Add to Flask react 4. Stir at Room Temp. (Monitor via TLC) filter 5. Isolate Product (Vacuum Filtration) react->filter Reaction Complete wash 6. Wash with Water recrystal 7. Recrystallize (from Ethanol) yield 8. Determine Yield & Melting Point recrystal->yield Pure Product nmr 9. NMR Spectroscopy (¹H & ¹³C) ir 10. IR Spectroscopy

Caption: General workflow for the synthesis and analysis of tetraketone derivatives.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 5,5-dimethylcyclohexane-1,3-dione (2.0 mmol, 280 mg) and 4-chlorobenzaldehyde (1.0 mmol, 140.5 mg).

  • Solvent and Catalyst Addition: Add 10-15 mL of deionized water to the flask. Add a catalytic amount of sodium bicarbonate (e.g., 0.2 mmol, 17 mg).[1]

    • Rationale: Water serves as an environmentally benign solvent. Its high polarity and ability to form hydrogen bonds can facilitate the reaction, sometimes even without a catalyst.[1][7] Sodium bicarbonate is a mild, inexpensive, and safe base to catalyze the initial Knoevenagel condensation.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).

  • Product Isolation: Upon completion, the solid product will precipitate out of the aqueous solution. Isolate the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold deionized water (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure tetraketone product as a white crystalline solid.[1]

    • Rationale: Recrystallization is a standard purification technique for solid compounds. The tetraketone product is typically poorly soluble in cold ethanol but highly soluble in hot ethanol, allowing for the removal of impurities upon cooling.

  • Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and characterize the product using melting point, FT-IR, and NMR spectroscopy.

Expected Results and Characterization
  • Product: 2,2'-(4-chlorophenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)

  • Yield: >90%

  • Melting Point: 139-141 °C[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 1.06 (s, 6H, 2 x CH₃), 1.58 (s, 6H, 2 x CH₃), 2.30–2.50 (m, 8H, 4 x CH₂), 5.48 (s, 1H, CH), 7.00 (d, J = 8.4 Hz, 2H, Ar), 7.20 (d, J = 8.4 Hz, 2H, Ar), 11.90 (s, 1H, OH).[1]

    • Interpretation: The singlet at ~11.90 ppm is characteristic of the enolic hydroxyl proton, which is strongly hydrogen-bonded. The singlet at ~5.48 ppm corresponds to the benzylic proton connecting the two dimedone rings. The distinct singlets for the methyl groups and multiplets for the methylene groups confirm the dimedone backbone structure.

  • FT-IR (KBr): ν 1730 (C=O) cm⁻¹

    • Interpretation: The strong absorption band around 1730 cm⁻¹ is indicative of the ketone carbonyl stretching vibration.[10]

Reaction Mechanism and Substrate Scope

The reaction proceeds through a well-defined cascade mechanism.

G start Aldehyde + Dimedone (1 eq.) step1 Knoevenagel Condensation H₂O Elimination start->step1 intermediate α,β-Unsaturated Ketone step1->intermediate step2 Michael Addition Dimedone (1 eq.) intermediate->step2 product Tetraketone Product step2->product

Caption: Simplified cascade mechanism for tetraketone synthesis.

This protocol is versatile and can be applied to a variety of aromatic aldehydes. The electronic nature of the substituents on the aromatic ring can influence reaction times, but high yields are generally achievable.

Table 1: Synthesis of Tetraketone Derivatives with Various Aldehydes [1]

Entry Aldehyde Catalyst Solvent Time (h) Yield (%) M.p. (°C)
1 Benzaldehyde NaHCO₃ Water 3.0 92 194-196
2 4-Chlorobenzaldehyde NaHCO₃ Water 2.5 95 139-141
3 4-Methylbenzaldehyde NaHCO₃ Water 3.5 91 128-130
4 4-Methoxybenzaldehyde NaHCO₃ Water 4.0 90 146-148

| 5 | 4-Nitrobenzaldehyde | NaHCO₃ | Water | 2.0 | 96 | 187-189 |

Troubleshooting and Safety

Issue Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time and monitor closely by TLC. Ensure efficient stirring.
Product lost during workup.Ensure product has fully precipitated before filtering. Use minimal cold solvent for washing.
Impure Product Incomplete washing or poor recrystallization.Wash the crude product thoroughly. During recrystallization, allow the solution to cool slowly to form pure crystals.
Reaction Stalls Catalyst deactivation or insufficient amount.Add a slightly larger amount of catalyst. If using a solid catalyst, ensure it is fresh and active.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Although the reagents in this protocol are relatively benign, consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Synthesis, characterization and biological activity of polyketones. (2015). ResearchGate. [Link]

  • Polyketones: Synthesis and Applications. (2022). ResearchGate. [Link]

  • Synthesis, Thermal Behaviour and Biological Activity of Chlorine Containing Polyketones. ResearchGate. [Link]

  • Functionalized aliphatic polyketones with germicide activity. (2020). National Institutes of Health (NIH). [Link]

  • Dewan, S. K., et al. (2016). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Scholars Research Library. [Link]

  • Preparation of ZnO Nanocatalyst and its Use in the Synthesis of Tetraketones. (2024). Journal of Synthetic Chemistry. [Link]

  • Rad, F. K. (2016). Tetraketones, Synthesis and their Applications. Current Organic Synthesis. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2012). Synthesis of tetraketones in water and under catalyst-free conditions. Green Chemistry. [Link]

  • Synthesis and Characterization of Some New Tetraaldehyde and Tetraketone Derivatives and X-ray Structure of 1,1. (2008). Semantic Scholar. [Link]

  • Synthesis and biological activity of chlorinated polyketone resins. ResearchGate. [Link]

  • Muniz, R., et al. (2025). “Green” Synthesis of Substituted Tetraketones with Prominent Bactericide Effect. Current Organic Chemistry. [Link]

  • “Green” Synthesis of Substituted Tetraketones with Prominent Bactericide Effect. (2024). ResearchGate. [Link]

  • Veljović, E., et al. (2021). Crystallography and DFT Studies of Synthesized Tetraketones. FULIR. [Link]

  • “Green” Synthesis of Substituted Tetraketones with Prominent Bactericide Effect. (2025). Scilit. [Link]

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Application Note: A Multi-Platform Approach for the Comprehensive Characterization of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione (PubChem CID: 1473359)[1]. The structural complexity and the presence of multiple functional groups, including a β-diketone system, necessitate a multi-technique approach to unambiguously confirm its identity, purity, and structure. We present optimized methodologies employing High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the scientific rationale behind the chosen method and provides step-by-step protocols suitable for implementation in a modern analytical or quality control laboratory.

Introduction to the Analyte

This compound is a tricarbonyl compound built upon a dimedone (5,5-dimethylcyclohexane-1,3-dione) scaffold[2][3]. Its structure features a cyclohexane-1,3-dione ring, which is a classic β-diketone, and an additional keto-propyl side chain. β-Diketones are known to exist in a tautomeric equilibrium between the diketo and various enol forms, a phenomenon that significantly influences their chemical and spectroscopic properties[4]. Accurate characterization is therefore critical for understanding its reactivity, stability, and potential applications in synthesis or drug development.

Compound Details:

  • Molecular Formula: C₁₁H₁₆O₃[1]

  • Molecular Weight: 196.24 g/mol [1]

  • Structure:

    
    
    

This guide provides the orthogonal analytical framework required for the definitive characterization of this molecule.

Chromatographic Purity and Identity Assessment

Chromatographic methods are essential for determining the purity of the analyte and separating it from potential starting materials, by-products, or degradants.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Rationale: Reversed-phase HPLC is the premier technique for analyzing non-volatile, polar to moderately non-polar small molecules. The C18 stationary phase provides excellent retention and separation for compounds of this nature. A Diode Array Detector (DAD) is chosen for its ability to acquire full UV-Vis spectra for each peak, which is invaluable for assessing peak purity and aiding in preliminary identification[5].

Experimental Protocol:

  • Instrumentation: A standard HPLC system, such as a Thermo Scientific Dionex UltiMate 3000, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a DAD detector[6].

  • Sample Preparation: Accurately weigh 1.0 mg of the sample and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 acetonitrile:water mixture to a working concentration of 50 µg/mL.

  • Chromatographic Conditions: The following conditions are optimized for the separation of the target analyte and common impurities. A method using a C18 column with a methanol-water mobile phase has been shown to be effective for dione compounds[7].

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 210 - 400 nm. Monitor at 254 nm and 275 nm.
  • Data Analysis & Trustworthiness:

    • Identity: The retention time of the main peak should be reproducible across injections and match that of a qualified reference standard.

    • Purity: Integrate all peaks detected at 254 nm. Calculate the area percentage of the main peak to determine purity.

    • Peak Purity Analysis: Use the DAD software to analyze the spectra across the main peak. A high purity index (e.g., >990) indicates the peak is spectrally homogenous and not co-eluting with an impurity.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Acetonitrile/Water inj Inject 10 µL prep->inj sep C18 Column Separation (Gradient Elution) inj->sep det Diode Array Detection (210-400 nm) sep->det chrom Generate Chromatogram det->chrom purity Calculate Area % Purity chrom->purity spectra Assess Peak Purity via DAD chrom->spectra

Caption: HPLC-DAD analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both chromatographic retention time and a mass spectrum, which acts as a molecular fingerprint. This method is highly effective for confirming the molecular weight and revealing structural information through fragmentation patterns of ketone-containing compounds[8][9][10].

Experimental Protocol:

  • Instrumentation: A standard GC system (e.g., Agilent 7890B) coupled to a Mass Selective Detector (e.g., 5977B MSD).

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in high-purity ethyl acetate.

  • Chromatographic and Spectrometric Conditions:

ParameterValue
GC Column SLB™-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio), 1 µL injection volume
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 350 amu
  • Data Analysis & Trustworthiness:

    • Molecular Ion: Look for the molecular ion peak (M⁺) at m/z = 196. This directly confirms the molecular weight of the analyte.

    • Fragmentation Pattern: The EI spectrum will show characteristic fragments. Expect to see peaks corresponding to the loss of key functional groups, such as •CH₃ (m/z = 181), •COCH₃ (m/z = 153), and fragments related to the cleavage of the cyclohexane ring. This pattern provides authoritative structural confirmation.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve Sample in Ethyl Acetate inj GC Injection prep->inj sep Capillary Column Separation inj->sep ion EI Ionization (70 eV) sep->ion mass Mass Analyzer (Quadrupole) ion->mass tic Total Ion Chromatogram mass->tic spec Mass Spectrum Acquisition tic->spec frag Fragmentation Analysis spec->frag

Caption: GC-MS analytical workflow.

Structural Elucidation by Spectroscopy

Spectroscopic methods provide definitive information about the molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for de novo structure elucidation of organic molecules. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. For a molecule with a cyclohexane ring, coupling constants in ¹H NMR can also provide conformational information[11][12][13]. The potential for keto-enol tautomerism in the β-diketone moiety can be directly observed, as the equilibrium is slow on the NMR timescale[4].

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum (e.g., 'zg30' pulse program).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., 'zgpg30' pulse program).

    • (Optional): 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be used for unambiguous signal assignment.

Expected Spectral Data & Interpretation:

¹H NMR AssignmentPredicted δ (ppm)MultiplicityIntegration¹³C NMR AssignmentPredicted δ (ppm)
C(5)-CH₃ (gem-dimethyl)~1.1Singlet (s)6HC(C H₃)₂~28
C(side chain)-CH₃ ~2.2Singlet (s)3HC H₃ (side chain)~30
C(4/6)-CH₂ (ring)~2.5 - 2.7Multiplet (m)4HC H₂ (ring)~50
C(side chain)-CH₂ ~3.2Singlet (s)2HC H₂ (side chain)~55
C(2)-CH (ring)~3.8Triplet (t)1HC H (ring)~65
Enol OH (if present)> 15Broad sVariableC -OH (enol)~190
C =O (ring)~203
C =O (side chain)~205

Note: Chemical shifts are estimates and can be influenced by solvent and tautomeric form. The side chain -CH₂- and ring C(2)-H may appear as different multiplicities depending on the dominant tautomer.

Workflow Diagram:

NMR_Workflow prep Dissolve Sample in CDCl3 + TMS nmr Acquire Data in Spectrometer (¹H, ¹³C) prep->nmr fid Free Induction Decay (FID) (Time Domain Signal) nmr->fid ft Fourier Transform fid->ft spec Generate NMR Spectrum (Frequency Domain) ft->spec assign Assign Signals & Interpret Structure spec->assign

Caption: NMR spectroscopy workflow for structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this analyte, FTIR is particularly useful for confirming the presence of the multiple carbonyl (C=O) groups. β-Diketones often show complex and characteristic C=O stretching bands due to tautomerism, conjugation, and potential intramolecular hydrogen bonding in the enol form[14][15].

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data & Interpretation: The IR spectrum provides a fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
2960 - 2850C-H Stretch (sp³)Corresponds to the methyl and methylene groups in the molecule.
~1730C=O Stretch (Ketone)Likely corresponds to the non-conjugated ketone on the side chain and the diketo form of the ring.
~1705C=O Stretch (Ketone)A second distinct carbonyl stretch from the cyclohexane-1,3-dione system.
~1600C=O / C=C Stretch (Enol)A lower frequency band indicative of a conjugated carbonyl group and C=C double bond present in the enol tautomer.[4][15]
1470 - 1360C-H BendBending vibrations from the CH₂ and CH₃ groups.
Broad, 3400-2500O-H Stretch (Enol)A very broad absorption in this region would be strong evidence for the intramolecularly hydrogen-bonded enol form.

Workflow Diagram:

FTIR_Workflow sample Place Solid Sample on ATR Crystal ftir Acquire Data with FTIR Spectrometer sample->ftir inter Generate Interferogram ftir->inter ft Fourier Transform inter->ft spec Generate IR Spectrum ft->spec analysis Correlate Bands to Functional Groups spec->analysis

Caption: FTIR-ATR spectroscopy workflow.

Conclusion

The analytical characterization of this compound requires an integrated, multi-technique approach. HPLC-DAD provides a reliable assessment of purity, while GC-MS confirms the molecular weight and provides key fragmentation data. The combination of ¹H and ¹³C NMR spectroscopy delivers an unambiguous confirmation of the carbon-hydrogen framework and offers insight into its tautomeric nature. Finally, FTIR spectroscopy provides a rapid verification of the key carbonyl functional groups. By employing these orthogonal methods, researchers, scientists, and drug development professionals can ensure the identity, purity, and structural integrity of this compound with a high degree of confidence, forming a solid foundation for its use in further research and development.

References

  • Title: Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed Source: PubMed URL: [Link]

  • Title: Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles Source: MDPI URL: [Link]

  • Title: Separation of 1,6-Dioxecane-2,5-dione on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Structural Studies of β-Diketones and Their Implications on Biological Effects Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Study of thermodynamic and NMR properties of some cyclohexane derivatives Source: ResearchGate URL: [Link]

  • Title: Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed Source: PubMed URL: [Link]

  • Title: NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED Source: Canadian Science Publishing URL: [Link]

  • Title: Spectroscopic Properties of Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Ketone infrared spectra Source: Chemistry Stack Exchange (community resource) URL: [Link]

  • Title: this compound Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 1 H NMR spectra of the cyclohexane ring region of 2c . (a) Isolated sample Source: ResearchGate URL: [Link]

  • Title: The Infrared Spectra of Some metal Chelates of β-Diketones Source: ACS Publications URL: [Link]

  • Title: β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones Source: Journal of the American Chemical Society URL: [Link]

  • Title: 5,5-Dimethyl-1,3-cyclohexanedione Source: The Merck Index Online URL: [Link]

  • Title: HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum Source: ResearchGate URL: [Link]

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Application Notes & Protocols: Leveraging 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Versatility of the Dimedone Scaffold in Oncology Research

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective anticancer agents is perpetual. Among these, 1,3-dicarbonyl compounds, particularly 5,5-dimethylcyclohexane-1,3-dione (commonly known as dimedone), have emerged as highly versatile precursors for the synthesis of a diverse array of heterocyclic compounds.[1] The inherent reactivity of the dicarbonyl moiety, coupled with the presence of an active methylene group, allows for a wide range of chemical transformations, including Knoevenagel condensations, Michael additions, and various cyclization reactions.[1] These reactions pave the way for the construction of complex molecular architectures, such as fused thiophenes, pyrazoles, isoxazoles, and chromenes, many of which have demonstrated significant antiproliferative activities.[2][3][4]

This guide focuses on a key derivative, 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione , a valuable intermediate that can be readily synthesized from dimedone. We will explore its synthesis and subsequent utility as a building block for generating novel heterocyclic compounds with potential applications in cancer therapy. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this scaffold.

Part 1: Synthesis of the Key Intermediate: this compound

The introduction of the 2-oxopropyl side chain to the dimedone core is a critical first step in creating a versatile intermediate for further heterocyclization. This transformation can be achieved through the reaction of dimedone with α-chloroacetone.[5]

Protocol 1: Synthesis of 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone

This protocol is adapted from established synthetic methodologies for the alkylation of 1,3-dicarbonyl compounds.[5]

Materials:

  • 5,5-dimethylcyclohexane-1,3-dione (dimedone)

  • α-Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of dimedone (10 mmol) in 50 mL of anhydrous acetone in a 250 mL round-bottom flask, add potassium carbonate (15 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add α-chloroacetone (12 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with 25 mL of 1 M HCl, followed by 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the title compound.

Expected Outcome: The product, 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone, is the enol tautomer of this compound. This tautomerism is a key feature of this class of compounds. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: From Intermediate to Bioactive Heterocycle: Synthesis of a Pyrazole Derivative

The synthesized intermediate, with its 1,3-dione and ketone functionalities, is primed for cyclization reactions. A common and effective strategy is the reaction with hydrazine derivatives to form pyrazoles, a class of heterocycles known for their diverse biological activities, including anticancer effects.

Protocol 2: Synthesis of a Fused Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a fused pyrazole from the intermediate prepared in Protocol 1.

Materials:

  • 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the intermediate (5 mmol) in 30 mL of ethanol or glacial acetic acid in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (6 mmol) or the substituted hydrazine dropwise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The choice of solvent (ethanol vs. acetic acid) can influence the reaction rate and selectivity. Acetic acid, being acidic, can catalyze the condensation and cyclization steps.

  • The use of a substituted hydrazine allows for the introduction of various functional groups onto the pyrazole ring, which can be crucial for modulating the biological activity and exploring structure-activity relationships (SAR).[6]

Visualization of the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow from the readily available dimedone to a fused pyrazole with potential anticancer activity.

G Dimedone Dimedone (5,5-dimethylcyclohexane-1,3-dione) Intermediate This compound (enol form) Dimedone->Intermediate Protocol 1: + α-chloroacetone, K₂CO₃ Pyrazole Fused Pyrazole Derivative (Anticancer Candidate) Intermediate->Pyrazole Protocol 2: + Hydrazine derivative

Caption: Synthetic workflow from dimedone to a fused pyrazole anticancer candidate.

Part 3: Biological Evaluation and Data Presentation

Numerous studies have demonstrated the anticancer potential of heterocyclic compounds derived from dimedone. These compounds often exhibit their effects by inhibiting key enzymes involved in cancer progression, such as tyrosine kinases and Pim-1 kinase.[2][3][6]

In Vitro Anticancer Activity

The synthesized compounds are typically evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Table 1: Representative Anticancer Activity of Dimedone-Derived Heterocycles

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fused ThiopheneA549 (Lung)5.2 - 15.8[2]
Fused PyrazoleH460 (Lung)4.7 - 12.3[3]
Fused IsoxazoleHT-29 (Colon)6.1 - 18.5[2]
Fused PyridazineMKN-45 (Gastric)7.9 - 21.4[3]
Chromen-5-oneHepG2 (Liver)3.5 - 9.8[4]

Note: The IC₅₀ values are indicative and represent a range of activities observed for different derivatives within the same class.

Mechanism of Action: Kinase Inhibition

A significant number of dimedone-derived anticancer agents exert their effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.

Table 2: Kinase Inhibitory Activity of Selected Dimedone Derivatives

Compound ClassTarget Kinase% Inhibition or IC₅₀Reference
Fused ThiopheneTyrosine KinasesHigh[2]
Fused PyrazolePim-1 KinasePotent[3]
Annulated Thiazolec-Met KinaseHigh[6]

Visualization of the Mechanism of Action

The following diagram illustrates the principle of kinase inhibition by a synthesized agent, a common mechanism for dimedone-derived anticancer compounds.

G cluster_0 Normal Cell Signaling cluster_1 Inhibited Cell Signaling ATP_N ATP Kinase_N Protein Kinase ATP_N->Kinase_N PhosphoSubstrate_N Phosphorylated Substrate Kinase_N->PhosphoSubstrate_N Phosphorylation Substrate_N Substrate Protein Substrate_N->Kinase_N Signal_N Downstream Signaling (Cell Proliferation) PhosphoSubstrate_N->Signal_N ATP_I ATP Kinase_I Protein Kinase ATP_I->Kinase_I Blocked NoSignal_I Blocked Signaling (Apoptosis) Kinase_I->NoSignal_I Substrate_I Substrate Protein Substrate_I->Kinase_I Inhibitor Synthesized Agent (e.g., Fused Pyrazole) Inhibitor->Kinase_I Binding to active site

Caption: Mechanism of action: Inhibition of protein kinase signaling by a synthesized agent.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile intermediate in the synthesis of novel heterocyclic compounds with promising anticancer activities. The synthetic protocols provided herein offer a robust foundation for researchers to explore the chemical space around this scaffold. The demonstrated efficacy of dimedone derivatives as inhibitors of key oncogenic kinases underscores the potential of this chemical class in the development of targeted cancer therapies. Future work should focus on optimizing the synthesized leads to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into clinically effective anticancer agents.

References

  • Synthesis of Heterocyclic Compounds Derived From Dimedone and their Anti-tumor and Tyrosine Kinase Inhibitions. Acta Chimica Slovenica, 67(1), 83-95. [Link]

  • Synthesis of heterocyclic compounds derived from dimedone and their anti-tumor and tyrosine kinase inhibitions. Africa Research Connects. [Link]

  • The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Anti-Cancer Agents in Medicinal Chemistry, 21(16), 2258-2277. [Link]

  • Synthesis of Heterocyclic Compounds Derived From Dimedone and their Anti-tumor and Tyrosine Kinase Inhibitions. ResearchGate. [Link]

  • Synthesis of New Chromen-5-one Derivatives from Dimedone and their Antiproliferative Evaluations against Selected Cancer Cell Lines Together with Hepatocellular Carcinoma and Cervical Carcinoma. Bentham Science. [Link]

  • 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. ResearchGate. [Link]

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Derivatization of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione: A Gateway to Novel Bioactive Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed strategic framework for the chemical derivatization of this compound, a compound featuring two distinct and chemically addressable reactive centers. The core structure, a dimedone (5,5-dimethylcyclohexane-1,3-dione) moiety, is a versatile building block known to be a precursor for compounds with a wide range of biological activities, including antioxidant, antimicrobial, and anticarcinogenic properties.[1][2] By targeting either the cyclic β-diketone system or the sterically accessible side-chain ketone, a diverse library of novel compounds can be systematically generated for high-throughput screening and bioassay evaluation. We present detailed, field-tested protocols for two distinct derivatization pathways: (1) the synthesis of pyrazole-fused heterocycles via cyclocondensation, and (2) the selective formation of oximes at the side-chain ketone. Furthermore, we provide robust protocols for initial biological evaluation, including antioxidant, antimicrobial, and enzyme inhibition assays, to enable a comprehensive structure-activity relationship (SAR) analysis.

Introduction: Chemical Rationale and Strategic Approach

The starting material, this compound, offers a compelling scaffold for medicinal chemistry and drug discovery. Its value lies in the presence of two key functional regions, allowing for selective chemical modifications.

  • The Cyclic β-Diketone System: The dimedone core exists in a tautomeric equilibrium between the diketo and enol forms.[2][3] This enolic character makes the 1,3-dicarbonyl system an excellent precursor for forming five- or six-membered heterocyclic rings through reactions with binucleophiles. Pyrazoles, in particular, are a class of heterocycles renowned for their extensive pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The cyclocondensation reaction with hydrazine derivatives is a classic and efficient method for constructing the pyrazole ring system from 1,3-diones.[4][6]

  • The Side-Chain Ketone: The 2-oxopropyl group contains a terminal ketone that is less sterically hindered and more akin to a simple aliphatic ketone. This site is primed for classical carbonyl chemistry, such as the formation of imines, oximes, or hydrazones, or reductive amination to introduce new amine functionalities.[7][8] Oximes are not only stable derivatives used for characterization but also possess biological activities themselves and can act as versatile ligands or synthetic intermediates.[9]

This dual reactivity allows for a strategic approach to library generation. By employing reaction conditions that favor one site over the other, researchers can systematically explore how modifications at different positions on the scaffold impact biological function.

G cluster_start Starting Material cluster_pathways Derivatization Strategies cluster_products Derivative Classes cluster_assays Bioassay Screening SM 5,5-Dimethyl-2-(2-oxopropyl) cyclohexane-1,3-dione P1 Strategy A: Target Cyclic 1,3-Dione SM->P1 Selective Reagents P2 Strategy B: Target Side-Chain Ketone SM->P2 Selective Reagents Prod1 Pyrazole-Fused Heterocycles P1->Prod1 e.g., Hydrazine Prod2 Side-Chain Oximes P2->Prod2 e.g., Hydroxylamine Assay1 Antioxidant (DPPH) Prod1->Assay1 Screening Library Assay2 Antimicrobial (MIC) Prod1->Assay2 Screening Library Assay3 Enzyme Inhibition Prod1->Assay3 Screening Library Prod2->Assay1 Screening Library Prod2->Assay2 Screening Library Prod2->Assay3 Screening Library

Figure 1: Overall experimental workflow from starting material to bioassays.

Detailed Synthesis Protocols

These protocols provide a foundation for creating a primary library of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of Pyrazole-Fused Derivatives via Cyclocondensation

This protocol leverages the reactivity of the cyclic 1,3-dione with hydrazine hydrate to form a pyrazole ring. The reaction is a classic example of heterocycle synthesis.[4][10]

Principle: The reaction proceeds via a cyclocondensation mechanism. Hydrazine, a bidentate nucleophile, attacks the two electrophilic carbonyl carbons of the dimedone moiety, followed by dehydration to yield the fused aromatic pyrazole ring system.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add the starting dione (e.g., 10 mmol). Dissolve it in 30 mL of glacial acetic acid with magnetic stirring.

  • Reagent Addition: Slowly add hydrazine hydrate (11 mmol, 1.1 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acetic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water. Dry the final product under vacuum.

  • Characterization: Confirm the structure of the synthesized pyrazole derivative using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

ParameterCondition / ReagentRationale
Solvent Glacial Acetic AcidActs as both a solvent and an acid catalyst to facilitate the condensation and dehydration steps.
Nucleophile Hydrazine HydrateProvides the two nitrogen atoms required to form the pyrazole ring.[4]
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.
Purification RecrystallizationA standard and effective method for purifying solid organic compounds to high purity.
Protocol 2.2: Selective Synthesis of Side-Chain Oximes

This protocol targets the more reactive side-chain ketone, leaving the cyclic dione intact, by using milder reaction conditions.

Principle: The reaction is a nucleophilic addition of hydroxylamine to the ketone carbonyl, followed by dehydration to form the C=N-OH (oxime) bond. Using a mild base neutralizes the HCl released from hydroxylamine hydrochloride, driving the reaction forward.[9][11]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting dione (e.g., 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add hydroxylamine hydrochloride (12 mmol, 1.2 equivalents) and a mild base such as pyridine (15 mmol, 1.5 equivalents) or sodium acetate (15 mmol, 1.5 equivalents).[12]

  • Reaction: Stir the mixture at room temperature for 12-24 hours or at a gentle reflux (approx. 80°C) for 2-4 hours for faster conversion.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of deionized water to the concentrate. If the product precipitates, proceed to filtration. If it remains an oil, extract with ethyl acetate (3 x 50 mL).

  • Isolation & Purification: If extracted, combine the organic layers, wash with dilute HCl (to remove pyridine) and then brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The resulting crude product can be purified by column chromatography (silica gel) or recrystallization.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and HRMS. The disappearance of the side-chain ketone signal and the appearance of a new C=N signal in the ¹³C NMR are indicative of success.

ParameterCondition / ReagentRationale
Solvent EthanolExcellent solvent for all reactants and facilitates a homogenous reaction mixture.
Base Pyridine / Sodium AcetateActs as a proton scavenger to neutralize the HCl formed from NH₂OH·HCl, preventing protonation of the hydroxylamine.[11][12]
Temperature Room Temp or Gentle RefluxMilder conditions favor selective reaction at the more accessible side-chain ketone over the stabilized cyclic dione system.
Purification Column ChromatographyOften necessary to separate the desired product from any unreacted starting material or minor side products.

Bioassay Protocols for Screening Derivatives

Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. The following protocols are standard, robust methods for initial screening.

Protocol 3.1: In Vitro Antioxidant Activity – DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[13] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the colorless DPPH-H form, causing a decrease in absorbance that is proportional to the compound's activity.[14][15]

Materials:

  • Synthesized derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (Positive Control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at ~517 nm

Step-by-Step Methodology:

  • Solution Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each synthesized derivative in methanol or DMSO.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare identical serial dilutions of ascorbic acid.[14]

  • Assay Procedure (in 96-well plate):

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the various dilutions of the test compounds or positive control.

    • For the blank (control), add 100 µL of the solvent (methanol) instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [14]

    • Where A_control is the absorbance of the DPPH solution with solvent, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging activity against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Solution A1 Add 100 µL DPPH to 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds & Control A2 Add 100 µL of Sample, Control, or Blank P2->A2 A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 A4 Read Absorbance at 517 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Determine IC₅₀ Value D1->D2

Figure 2: Workflow for the DPPH antioxidant assay.

Protocol 3.2: In Vitro Antimicrobial Activity – Broth Microdilution Assay for MIC

Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This method is crucial for evaluating the potency of novel compounds.[16]

Materials:

  • Synthesized derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Standard antibiotic (e.g., Gentamicin) as a positive control

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds (typically starting from 256 µg/mL down to 0.5 µg/mL). Add 50 µL of MHB to wells 2-12. Add 100 µL of the stock compound solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12), bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Run a parallel dilution series with a standard antibiotic.

    • Growth Control: A well containing only MHB and inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

ParameterCondition / MediumRationale
Medium Mueller-Hinton BrothStandardized medium for antimicrobial susceptibility testing, ensuring reproducibility.
Inoculum 5 x 10⁵ CFU/mLStandardized bacterial concentration is critical for consistent and comparable MIC results.
Controls Growth & SterilityEssential for validating the assay; ensures bacteria can grow and the medium is not contaminated.
Endpoint No visible growthClear and established endpoint for determining the minimum inhibitory concentration.[5]
Protocol 3.3: Enzyme Inhibition Screening – Carboxylesterase (CE) Inhibition Assay

Principle: Many dione-containing compounds are known to be effective enzyme inhibitors.[17][18] This assay uses a chromogenic substrate, o-nitrophenyl acetate (o-NPA), which is hydrolyzed by carboxylesterase (CE) to produce the yellow-colored o-nitrophenol. The rate of color formation is monitored spectrophotometrically. An inhibitor will slow down this rate.

Materials:

  • Synthesized derivatives

  • Carboxylesterase enzyme (e.g., from porcine liver)

  • o-nitrophenyl acetate (o-NPA)

  • HEPES buffer (50 mM, pH 7.4)

  • Benzil (Positive control inhibitor)

  • 96-well microplate

  • Microplate reader with kinetic reading capability (405-412 nm)

Step-by-Step Methodology:

  • Solution Preparation:

    • Enzyme Solution: Prepare a working solution of carboxylesterase in HEPES buffer. The exact concentration depends on the enzyme's specific activity and should be optimized to give a linear reaction rate.

    • Substrate Solution: Prepare a 3 mM solution of o-NPA in the same buffer.[17]

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and the positive control (Benzil) in buffer (or DMSO, keeping the final DMSO concentration below 1%).

  • Assay Procedure:

    • In a 96-well plate, add buffer, inhibitor solution (at various concentrations), and the substrate solution (o-NPA).

    • For the control (uninhibited) reaction, add solvent instead of the inhibitor.

    • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Initiate the reaction by adding the enzyme working solution to all wells. The total volume should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100 .

    • Plot % inhibition against inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[17]

References

  • One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Tandem Knoevenagel–Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. Arabian Journal of Chemistry. [Link]

  • Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]

  • Synthesis and Characterization of Novel 1,3-indanedione Pyrazole Derivatives as Potential Antimicrobial, Antioxidant Agents. CRC Press. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Research in Engineering and Science. [Link]

  • What is the most popular procedure to synthesize oximes?. ResearchGate. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Synthesis, characterization, DNA binding, and biological action of dimedone arylhydrazone chelates. ResearchGate. [Link]

  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Tandem Knoevenagel-Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone deriva. ScienceDirect. [Link]

  • (PDF) An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]

  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. [Link]

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. Journal of Drug Delivery and Therapeutics. [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances. [Link]

  • Alum-Catalyzed One-Pot Synthesis of Dihydropyrano[3,2-b]chromenediones. Journal of the Brazilian Chemical Society. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination. Chemistry LibreTexts. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • C=N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • (PDF) Tandem Knoevenagel - Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. ResearchGate. [Link]

  • Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Inhibition of Carboxylesterases by Benzil (Diphenylethane-1,2-dione) and Heterocyclic Analogues Is Dependent upon the Aromaticity of the Ring and the Flexibility of the Dione Moiety. ResearchGate. [Link]

  • Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]

  • Structures of 1,3-diketone derivatives and schematic of our workflow a... ResearchGate. [Link]

  • Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology. [Link]

  • Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. [Link]

  • Recent Developments in the Synthesis of β-Diketones. Molecules. [Link]

  • A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media. ResearchGate. [Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific Michael addition reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only troubleshoot your current synthesis but also intelligently design future reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis is a classic Michael addition (also known as a conjugate addition) reaction.[1][2][3] It involves the addition of a nucleophile, in this case, the enolate of 5,5-dimethylcyclohexane-1,3-dione (dimedone), to an α,β-unsaturated carbonyl compound, which is methyl vinyl ketone (MVK).[4] The reaction is base-catalyzed, where the base serves to deprotonate the dimedone, forming a resonance-stabilized enolate ion that acts as the "Michael donor".[5][6] This enolate then attacks the β-carbon of the MVK (the "Michael acceptor").[4]

Q2: Why is a weak base typically recommended for this reaction?

The choice of base is critical for maximizing the yield of the desired 1,4-addition product.[7] Dimedone is a relatively acidic 1,3-dicarbonyl compound, meaning a weak base like an amine (e.g., triethylamine, piperidine) or an alkoxide is sufficient to generate the necessary enolate concentration.[8] Using a strong base, such as an organolithium reagent, can unfavorably promote 1,2-addition (attack at the carbonyl carbon) or lead to undesired side reactions like polymerization.[7] Weak bases help maintain a controlled equilibrium, favoring the thermodynamically more stable 1,4-adduct.[9]

Q3: What are the ideal solvents for this synthesis?

Solvent choice can significantly impact reaction efficiency. The solvent must be able to dissolve the reactants, but it also plays a role in the reaction mechanism. Polar aprotic solvents are often a good choice. For instance, a patent for a related synthesis uses polar organic solvents like methanol during the initial condensation step.[10] The polarity can influence the tautomeric equilibrium of dimedone, affecting its reactivity.[11] It is crucial to use a solvent that does not react with the starting materials or the base.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (dimedone and MVK) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Experimental Workflow & Protocols

General Experimental Protocol

This protocol provides a standard starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in a suitable solvent (e.g., methanol or toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., triethylamine, 0.1 eq).

  • Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 eq) to the mixture at room temperature. The reaction can be exothermic, so slow addition is recommended.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Dimedone in Solvent prep2 Add Catalytic Base prep1->prep2 react1 Slowly Add Methyl Vinyl Ketone prep2->react1 react2 Stir and Monitor (TLC) react1->react2 workup1 Neutralize with Dilute Acid react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Purify (Chromatography or Recrystallization) workup3->purify end end purify->end Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues in this synthesis. Several factors can contribute to this problem.[11]

Potential Cause Explanation Recommended Solution
Ineffective Base/Catalyst The base may be old, degraded, or not strong enough to deprotonate the dimedone efficiently.[11] This results in a low concentration of the active nucleophile.Use a fresh bottle of the base. Consider trying a different weak base (e.g., if triethylamine fails, try DBU or piperidine). Ensure the base is used in an appropriate catalytic amount.
Low Reactivity of Michael Acceptor Methyl vinyl ketone is volatile and can polymerize upon storage. If the MVK is old or improperly stored, its effective concentration will be lower than expected.Use freshly distilled or a new bottle of methyl vinyl ketone. Store it in a cool, dark place.
Suboptimal Temperature The reaction may have a specific activation energy that is not being met at room temperature. Conversely, too high a temperature can promote side reactions or decomposition.[11]If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50°C). Monitor the reaction closely by TLC to avoid the formation of byproducts.
Inappropriate Solvent The reactants may not be fully soluble in the chosen solvent, or the solvent may be interfering with the reaction.Ensure all reactants are fully dissolved. If solubility is an issue, try a different solvent or a solvent mixture.
Visualization of Troubleshooting Low Yield

G start Low or No Yield Observed q1 Is the base/catalyst fresh and active? start->q1 s1 Replace with fresh base. Consider an alternative weak base. q1->s1 No q2 Is the Methyl Vinyl Ketone (MVK) of good quality? q1->q2 Yes end Re-run reaction with optimized conditions s1->end s2 Use freshly distilled or a new bottle of MVK. q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes s2->end s3 Try gentle heating (40-50°C). Monitor by TLC. q3->s3 No q3->end Yes s3->end

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Formation of Multiple Products (Impurity Issues)

The appearance of multiple spots on a TLC plate indicates the formation of side products.

Potential Cause Explanation Recommended Solution
Polymerization of MVK Methyl vinyl ketone can readily polymerize, especially in the presence of strong bases or at high temperatures. This leads to a complex mixture of byproducts.Add the MVK slowly to the reaction mixture. Avoid excessively high temperatures. Ensure the base is not too strong.
Bis-Addition The initial Michael adduct can sometimes act as a nucleophile itself and react with a second molecule of MVK, leading to a bis-adduct.[11]Use a slight excess of the Michael donor (dimedone) relative to the Michael acceptor (MVK) to minimize this possibility.
Self-Condensation Aldol-type self-condensation of the starting materials or the product can occur under basic conditions.[12]Maintain a moderate reaction temperature and avoid prolonged reaction times after the starting materials have been consumed.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Cause Explanation Recommended Solution
Product is an Oil The product may not crystallize easily, making purification by recrystallization difficult.Use column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective.
Co-eluting Impurities Some impurities may have similar polarity to the product, making separation by chromatography difficult.Try a different solvent system for column chromatography. If the product is an acid or base, an acid/base wash during the workup might remove some impurities. Recrystallization from a different solvent system may also be effective.
Residual Catalyst The basic catalyst can sometimes be difficult to remove completely.Ensure a thorough acidic wash during the workup to neutralize and remove the basic catalyst.
Reaction Mechanism Visualization

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Protonation dimedone Dimedone enolate Resonance-Stabilized Enolate dimedone->enolate + Base enolate2 Enolate base Base (e.g., Et3N) mvk Methyl Vinyl Ketone (MVK) adduct Intermediate Adduct adduct2 Intermediate Adduct enolate2->adduct + MVK product Final Product adduct2->product + H+

Caption: Mechanism of the Michael addition for the synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Michael Additions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Michael addition of dimedone 1a to cinnamone 2a.
  • Benchchem. (n.d.). Troubleshooting Low Yield in Dimedone Michael Addition: A Technical Support Guide.
  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism.
  • Wikipedia. (n.d.). Michael addition reaction.
  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
  • Chegg. (n.d.). Show the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone (using methoxide in methanol) to do a Robinson annulation. Give all of the neutral intermediates (not a mechanism).
  • YouTube. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Google Patents. (n.d.). CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine.
  • Slideshare. (n.d.). Michael addition reaction.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.

Sources

Technical Support Center: Synthesis of 2-Acyl-cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-acyl-cyclohexane-1,3-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile triketone structures. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-tested protocols to troubleshoot side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): Core Synthesis & Mechanism

Q1: What is the fundamental reaction pathway for the synthesis of 2-acyl-cyclohexane-1,3-diones, and what are the competing reactions?

A1: The synthesis of 2-acyl-cyclohexane-1,3-diones typically involves the acylation of a cyclohexane-1,3-dione precursor. The key mechanistic challenge lies in controlling the regioselectivity of the acylation. Cyclohexane-1,3-dione exists in equilibrium with its enol tautomer, which, upon deprotonation, forms an ambident enolate nucleophile.[1] This enolate has two reactive sites: the oxygen atom (a "hard" nucleophile) and the carbon at the 2-position (a "soft" nucleophile).

This duality leads to two competing reaction pathways:

  • C-acylation: The desired pathway where the acyl group is attached to the C2 carbon, yielding the thermodynamically stable 2-acyl-cyclohexane-1,3-dione.

  • O-acylation: A common side reaction where the acyl group attaches to the enolic oxygen, forming a kinetically favored but less stable enol ester byproduct.[2]

The choice of acylating agent, catalyst, and reaction conditions determines the ratio of C- to O-acylated products.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways Competing Pathways cluster_products Products CHD Cyclohexane-1,3-dione Enolate Ambident Enolate (Nucleophile) CHD->Enolate -H⁺ Base Base Base C_Acylation C-Acylation (Thermodynamic Pathway) Enolate->C_Acylation C-attack O_Acylation O-Acylation (Kinetic Pathway) Enolate->O_Acylation O-attack AcylatingAgent R-CO-X (Electrophile) AcylatingAgent->C_Acylation AcylatingAgent->O_Acylation DesiredProduct 2-Acyl-cyclohexane-1,3-dione (Desired Product) C_Acylation->DesiredProduct SideProduct Enol Ester (Side Product) O_Acylation->SideProduct

Caption: Competing C-acylation and O-acylation pathways.

Troubleshooting Guide: Common Side Products

Q2: My reaction is producing a large amount of the O-acylated enol ester. What causes this, and how can I improve the yield of the C-acylated product?

A2: The formation of the O-acylated enol ester is a classic example of kinetic versus thermodynamic control. O-acylation is often faster (kinetically favored), while the C-acylated product is more stable (thermodynamically favored). To favor the desired C-acylated product, the reaction conditions must be optimized to either promote the thermodynamically controlled pathway directly or to facilitate the rearrangement of the kinetic O-acylated intermediate to the C-acylated product.

Several factors influence this selectivity:

  • Catalyst Choice: Lewis acids or specific catalysts can mediate the reaction. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that forms a reactive N-acylpyridinium intermediate, which can then react with the enolate.[3][4] In some protocols, acetone cyanohydrin is used in the presence of triethylamine; it is believed to facilitate the rearrangement of the O-acylated intermediate to the final C-acylated product.[5]

  • Solvent: Non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Solvents that can stabilize the enolate's oxygen atom may inadvertently promote O-acylation.[6]

  • Temperature and Reaction Time: Allowing the reaction to stir for an extended period (e.g., 24 hours) at room temperature can allow the kinetic O-acylated product to rearrange to the more stable C-acylated isomer.[7]

ParameterCondition Favoring C-Acylation (Desired)Condition Favoring O-Acylation (Side Product)Rationale
Catalyst DMAP, Acetone Cyanohydrin + Et₃NStrong, non-coordinating bases aloneDMAP forms a highly reactive acylpyridinium intermediate. Acetone cyanohydrin promotes rearrangement.[5][7]
Solvent Dichloromethane (DCM), ToluenePolar aprotic solvents (e.g., DMF)Aprotic, less polar solvents minimize stabilization of the oxygen nucleophile.[6]
Temperature Room TemperatureLow Temperature (-78 °C to 0 °C)Higher temperatures provide the energy needed to overcome the barrier for rearrangement to the thermodynamic product.
Reaction Time Long (12-24 h)Short (< 1 h)Allows for the equilibration/rearrangement from the kinetic O-acylated product to the C-acylated product.[7]
Protocol: Optimized C-Acylation using DCC/DMAP

This protocol is adapted from methodologies used for the synthesis of bioactive 2-acyl-cyclohexane-1,3-diones.[7]

  • Setup: To a solution of cyclohexane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM, ~0.05 M), add the desired carboxylic acid (1.0 eq).

  • Reagent Addition: Sequentially add triethylamine (1.2 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and finally N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Track the reaction progress by TLC or LC-MS, observing the consumption of starting material and the formation of the product. The desired product is typically more polar than the O-acylated intermediate.

  • Workup: Upon completion, dilute the mixture with additional DCM. The main byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration (see Q3). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Q3: My reaction with DCC produces a significant amount of a white, insoluble solid. What is it, and what is the best way to remove it?

A3: The insoluble white solid is almost certainly N,N'-dicyclohexylurea (DCU) . This is the stoichiometric byproduct of the DCC-mediated coupling reaction. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophile (the enolate). In the process, a stable amide-like bond is formed within the DCC molecule, converting it to DCU.[8][9][10]

While DCU is a hallmark of a successful DCC coupling, its poor solubility in most common organic solvents makes its removal critical.[9][11]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Product Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea DesiredProduct Desired Acylated Product O_Acylisourea->DesiredProduct Attack by Nu⁻ DCU Dicyclohexylurea (DCU) (Insoluble Byproduct) O_Acylisourea->DCU Release Enolate Enolate (Nu⁻) Enolate->DesiredProduct

Caption: Formation of Dicyclohexylurea (DCU) in DCC coupling.

Protocol: Effective Removal of Dicyclohexylurea (DCU)
  • Initial Filtration: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a Büchner funnel or a sintered glass funnel. Wash the collected solid with a small amount of cold DCM or diethyl ether.

  • Concentration and Second Filtration: Combine the filtrate and washes. Concentrate the solution under reduced pressure to about one-third of its original volume. More DCU may precipitate. Cool and filter again.

  • Solvent-Based Purification: For non-polar products, DCU can sometimes be removed by dissolving the crude material in a minimal amount of DCM and then adding a non-polar solvent like hexanes or pentane to precipitate the remaining DCU.

  • Aqueous Wash: If your product is stable to aqueous conditions, a standard acidic and basic wash during workup can help remove trace amounts of unreacted starting materials and catalysts, although it will not remove DCU.

  • Chromatography: Any remaining soluble DCU can typically be separated from the desired product during flash column chromatography. DCU has a moderate polarity and can be eluted with ethyl acetate/hexanes mixtures.

Q4: I am observing another byproduct that is soluble and difficult to separate from my product. Its mass suggests an adduct of my carboxylic acid and DCC. What is this side product?

A4: This byproduct is likely an N-acylurea . It forms when the highly reactive O-acylisourea intermediate undergoes an intramolecular acyl transfer (a Mumm rearrangement) before it can be intercepted by the intended nucleophile (the enolate).[6] This side reaction is irreversible and consumes both the activated acid and DCC, reducing the overall yield.

Formation of N-acylurea is particularly problematic under certain conditions:

  • Solvents: The use of DMF or THF as a solvent is reported to increase the rate of N-acylurea formation.[6]

  • Steric Hindrance: If the nucleophile (the enolate) is sterically hindered, its attack on the O-acylisourea intermediate is slowed, providing more time for the rearrangement to occur.

  • Excess Tertiary Amines: Some tertiary amines can facilitate the rearrangement.[6]

Strategies to Minimize N-Acylurea Formation:
  • Use Additives: Incorporate a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards intramolecular rearrangement but still highly reactive towards the nucleophile.[6][8]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of DCC and the nucleophile relative to the carboxylic acid to ensure the intermediate is consumed quickly.

  • Optimize Solvent: Whenever possible, use DCM or acetonitrile as the solvent, as they are less prone to promoting N-acylurea formation.[6]

  • Temperature Control: Start the reaction at 0 °C during the addition of DCC to control the initial rate of activation, then allow it to warm to room temperature.[6]

References

  • Al-Atab, N. A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269. Available at: [Link]

  • Al-Atab, N. A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PubMed. Available at: [Link]

  • Al-Atab, N. A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus, 1(1), 1-8. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines. ResearchGate. Available at: [Link]

  • Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry. (2023). MDPI. Available at: [Link]

  • N,N′-Dicyclohexylcarbodiimide. Wikipedia. Available at: [Link]

  • Structures and activities of 19 2-acyl-cyclohexane-1,3-diones with... ResearchGate. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]

  • 1 3 Cyclohexanedione and Its Derivatives. Scribd. Available at: [Link]

  • Enol ether. Wikipedia. Available at: [Link]

  • Antifungal and Cytotoxic 2-Acylcyclohexane-1,3-diones from Peperomia alata and P. trineura. ResearchGate. Available at: [Link]

  • Silyl enol ether. Wikipedia. Available at: [Link]

  • Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-Allyl-1,3-cyclohexanedione. PrepChem.com. Available at: [Link]

  • the reaction of (4R)-trans-diethyl 2-alkyl-2-methoxy-1,3-dioxolane-4,5-dicarboxylates with E- and Z-silyl enol ethers. RSC Publishing. Available at: [Link]

  • Synthesis of Peptides. NPTEL Archive. Available at: [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents.
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed. Available at: [Link]

  • Difference Between O Acylation and N Acylation. Pediaa.Com. Available at: [Link]

  • 2-acetyl-1,3-cyclohexanedione. ChemSynthesis. Available at: [Link]

  • Divergent Total Synthesis of the Harziane Diterpenoids. Journal of the American Chemical Society. Available at: [Link]

  • C vs O acylation with question from csir-net exam. YouTube. Available at: [Link]

  • Acylation: Mechanism & Reaction. Study.com. Available at: [Link]

  • , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. ResearchGate. Available at: [Link]

  • SC-005 1, a 2-benzoyl-cyclohexane- 1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. CORE. Available at: [Link]

  • 1,3-Cyclohexanedione. Wikipedia. Available at: [Link]

  • An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed. Available at: [Link]

  • Process for obtaining crystalline 1,3-cyclohexane dione. Google Patents.
  • What is the difference between acetylation and acylation?. Quora. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this polar β-triketone.

Understanding the Molecule: Physicochemical Properties

This compound is a β-triketone, a class of compounds known for their potential biological activities, including herbicidal properties.[1][2] Its structure, featuring three ketone functionalities, makes it a moderately polar compound. The presence of the 1,3-dione moiety can lead to keto-enol tautomerism, which can sometimes complicate chromatographic separations by causing peak broadening or splitting. Furthermore, β-dicarbonyl compounds can be sensitive to decomposition on standard silica gel, which is an important consideration during purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chromatographic method for this compound?

A1: The most effective starting point is to perform Thin Layer Chromatography (TLC) to scout for an appropriate solvent system.[4][5] Given the compound's polarity, a good initial solvent system to test is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][7]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: Normal-phase chromatography using silica gel is the most common and accessible method for compounds of this type.[4][8] However, if the compound shows instability on silica or if normal-phase fails to provide adequate separation, reversed-phase flash chromatography is a viable alternative.[9]

Q3: Is this compound visible under UV light on a TLC plate?

A3: The conjugated enol form of the β-dicarbonyl system should allow for visualization under UV light (typically at 254 nm). If visualization is weak, staining the TLC plate with a suitable agent like potassium permanganate or vanillin can be effective.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: The compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate.
  • Underlying Cause: The solvent system is not polar enough to elute the highly retained compound from the polar silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Add a small percentage (1-5%) of methanol to your ethyl acetate or dichloromethane.[10] Methanol is a very polar solvent and will significantly increase the eluting power of the mobile phase.

    • Alternative Solvent Systems: For very polar compounds, consider systems like 1-10% of a 10% ammonia in methanol solution mixed with dichloromethane.[10]

Problem 2: The compound streaks badly on the TLC plate and the column, leading to poor separation.
  • Underlying Cause 1: Compound Overload. Too much sample has been applied to the TLC plate or loaded onto the column.

  • Solution 1:

    • For TLC, apply a more dilute solution of your sample.

    • For column chromatography, reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel mass.

  • Underlying Cause 2: Interaction with Silica. The slightly acidic nature of silica gel can cause strong, non-ideal interactions with the ketone groups, potentially leading to tautomerization or decomposition on the stationary phase.[3]

  • Solution 2:

    • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the solvent system to neutralize the acidic sites on the silica gel.

    • Consider an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative if your compound is acid-sensitive.

Problem 3: The purified fractions contain impurities, despite a good separation on TLC.
  • Underlying Cause 1: Co-elution. An impurity may have a very similar Rf value to your target compound in the chosen solvent system.

  • Solution 1:

    • Optimize the Solvent System: Test different solvent combinations. Sometimes, switching one component of the mobile phase (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.[5]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting spots.

  • Underlying Cause 2: Improper Column Packing or Running. Air bubbles, cracks in the silica bed, or running the column too quickly can lead to a loss of resolution.

  • Solution 2:

    • Ensure the silica gel is packed as a uniform slurry to avoid air pockets.

    • Maintain a consistent and not overly fast flow rate.

Recommended Protocols and Parameters
Method Development using Thin Layer Chromatography (TLC)

A crucial first step is to determine the optimal solvent system. The goal is to achieve an Rf value between 0.25 and 0.35 for the target compound, which generally provides the best separation in column chromatography.[6]

Solvent System (Hexane:Ethyl Acetate)Expected Rf RangeRecommendation
90:10< 0.1Too low, increase polarity
70:300.1 - 0.25Getting closer, slight polarity increase needed
50:50 0.25 - 0.4 Good starting point for column chromatography
30:70> 0.5Too high, decrease polarity

Table 1: Suggested starting solvent systems for TLC analysis.

Workflow for Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Method Development Solvent 2. Prepare Eluent TLC->Solvent Column 3. Pack Column Solvent->Column Load 4. Load Sample (Dry or Liquid) Column->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A standard workflow for the purification of this compound by flash chromatography.

Step-by-Step Flash Column Chromatography Protocol
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 70:30 hexane:ethyl acetate).

    • Carefully pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and stable bed.

  • Sample Loading:

    • Liquid Loading: If the crude product is an oil and dissolves readily in the mobile phase, dissolve it in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended for Solids or Poorly Soluble Samples): Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.

    • Collect fractions of a consistent volume.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Analysis of Fractions:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the optimized solvent system and visualize the spots.

    • Combine the fractions that contain the pure product.

References
  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder website: [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from University of Rochester Department of Chemistry website: [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from University of York Chemistry Teaching Labs website: [Link]

  • ResearchGate. (2017). Solvent-free silica gel mediated decarboxylation of C–O coupling products of β-diketones and β-oxo esters with malonyl peroxides. Request PDF. [Link]

  • LibreTexts. (n.d.). 5. Thin Layer Chromatography. Retrieved from Chemistry LibreTexts website: [Link]

  • Alves, G. M. C., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from Biotage website: [Link]

  • ResearchGate. (n.d.). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. PDF. [Link]

  • Wiley Online Library. (2007). Silica‐Mediated Monohydrolysis of Dicarboxylic Esters. [Link]

  • ResearchGate. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PDF. [Link]

  • Beaudry Research Group. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Oregon State University. [Link]

  • National Institutes of Health. (2023). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (2017). Silica gel mediated oxidative C–O coupling of β-dicarbonyl compounds with malonyl peroxides in solvent-free conditions. [Link]

  • PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]

  • PubMed. (2014). Herbicidal β-triketones are compartmentalized in leaves of Leptospermum species: localization by Raman microscopy and rapid screening. [Link]

  • PubMed. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • PubMed. (2010). Beta-diketones: Peak Shape Challenges and the Use of Mixed-Mode High-Performance Liquid Chromatography Methodology to Obtain Fast, High Resolution Chromatography. [Link]

  • PubMed. (2025). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. [Link]

  • CORE. (n.d.). SC-005 1, a 2-benzoyl-cyclohexane- 1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. [Link]

  • ResearchGate. (n.d.). Structures of cyclic b-triketones: (1) flavesone, (2) leptospermone, (3) isoleptospermone. [Link]

Sources

Technical Support Center: Alkylation of Dimedone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the common challenges in the alkylation of dimedone.

Welcome to the technical support center for dimedone alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the alkylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone). As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. We diagnose the likely causes and provide actionable solutions.

Q1: Why is the yield of my desired C-alkylated dimedone product consistently low, with a significant amount of a major byproduct?

This is the most frequent challenge in dimedone alkylation and is almost always due to competition between C-alkylation and O-alkylation. The enolate of dimedone is an ambident nucleophile, meaning it can be attacked by electrophiles (your alkylating agent) at either the central carbon (C-alkylation) or the oxygen atom (O-alkylation).

Underlying Cause: The ratio of C- to O-alkylation is heavily influenced by the reaction conditions, which dictate the nature of the enolate intermediate.

  • "Free" Enolate: In polar aprotic solvents like DMF or DMSO, the cation from the base is well-solvated, leaving a "free" enolate. The oxygen atom, having a higher electron density, is the site of faster reaction (kinetic control), leading to more O-alkylation.

  • Ion-Paired Enolate: In less polar or nonpolar solvents like THF, dioxane, or benzene, the enolate and the metal cation form a tight ion pair. This association blocks the oxygen atom, making the carbon atom the more accessible nucleophilic site, thus favoring C-alkylation (thermodynamic control).

Troubleshooting Steps:

  • Solvent Selection: Switch from polar aprotic solvents (DMF, DMSO) to less polar options like tetrahydrofuran (THF) or dioxane. This will promote the formation of an ion pair and favor C-alkylation.

  • Base and Counter-ion: The choice of base is critical. Using a base with a less-coordinating cation can favor O-alkylation. Conversely, bases with more strongly coordinating cations can favor C-alkylation. Consider using potassium carbonate (K2CO3) or sodium hydride (NaH) in a solvent like THF.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable C-alkylated product.

  • To a stirred solution of dimedone (1 equivalent) in dry THF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the C-alkylated product.

Q2: My reaction has produced a mixture of mono-alkylated and di-alkylated products. How can I prevent this overalkylation?

Polyalkylation occurs when the mono-alkylated product, which still possesses an acidic proton, undergoes a second deprotonation and subsequent alkylation.

Underlying Cause: The acidity of the mono-alkylated product is often comparable to that of the starting dimedone, making it susceptible to deprotonation by the base present in the reaction mixture.

Troubleshooting Steps:

  • Stoichiometry of the Base: Use of a slight excess of the base can lead to the deprotonation of the product. Carefully control the stoichiometry of your base; aim for 1.0 to 1.1 equivalents.

  • Order of Addition: Adding the alkylating agent to a pre-formed mixture of dimedone and the base can sometimes help. Alternatively, a slow addition of the base to a mixture of dimedone and the alkylating agent might be beneficial in some cases.

  • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote side reactions, including polyalkylation. Monitor your reaction closely by TLC and quench it as soon as the starting material is consumed.

Q3: The reaction is sluggish and does not go to completion, even after prolonged reaction times. What could be the issue?

Several factors can contribute to a stalled or incomplete reaction.

Underlying Cause: The issue could stem from the reactivity of the alkylating agent, the choice of base, or insufficient activation of the dimedone.

Troubleshooting Steps:

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. For unreactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction through the Finkelstein reaction.

  • Strength of the Base: The base might not be strong enough to deprotonate the dimedone efficiently. Ensure your base is appropriate for the pKa of dimedone (approximately 5.2). If using a weaker base like a carbonate, a stronger base like an alkoxide or hydride might be necessary.

  • Solvent and Solubility: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow reaction rates.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of dimedone alkylation?

The alkylation of dimedone proceeds via the formation of an enolate ion. A base is used to abstract the acidic proton from one of the methylene groups of the β-dicarbonyl system, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic alkylating agent.

Diagram: Competing C- vs. O-Alkylation Pathways

G cluster_start Starting Materials cluster_products Potential Products Dimedone Dimedone Enolate Dimedone Enolate (Ambident Nucleophile) Dimedone->Enolate - H+ Base Base (e.g., K2CO3) Base->Enolate C_Alkylation C-Alkylated Product (Thermodynamic) Enolate->C_Alkylation Attack at Carbon (Favored in nonpolar solvents) O_Alkylation O-Alkylated Product (Kinetic) Enolate->O_Alkylation Attack at Oxygen (Favored in polar aprotic solvents) Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->C_Alkylation Alkylating_Agent->O_Alkylation

Caption: The dimedone enolate can be alkylated at either the carbon or oxygen atom.

How do I choose the right base for my reaction?

The choice of base is crucial for controlling the reaction's outcome.

Base Common Solvent Typical Outcome Considerations
Potassium Carbonate (K2CO3) THF, AcetoneFavors C-alkylationA good starting point for many alkylations.
Sodium Hydride (NaH) THF, DMFCan favor C-alkylation in THFA strong, non-nucleophilic base. Requires anhydrous conditions.
Sodium Ethoxide (NaOEt) EthanolCan lead to a mix of productsThe protic solvent can complicate the reaction.
Triethylamine (Et3N) DichloromethaneGenerally not strong enoughTypically used as a scavenger for acid byproducts.
What is the role of the solvent in dimedone alkylation?

The solvent plays a critical role in modulating the reactivity of the enolate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating cations, which leaves the enolate "naked" and highly reactive. The more electronegative oxygen atom is often the site of kinetic attack, leading to O-alkylation.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the enolate, particularly at the oxygen atom, which can deactivate it. They can also participate in side reactions.

  • Nonpolar/Less Polar Solvents (e.g., THF, Dioxane): In these solvents, the enolate and its counter-ion (e.g., K+) form a tight ion pair. This steric hindrance around the oxygen atom favors nucleophilic attack from the less-hindered carbon atom, leading to the C-alkylated product.

Diagram: Troubleshooting Workflow for Low Yield

G cluster_solutions_O Solutions for O-Alkylation cluster_solutions_Poly Solutions for Polyalkylation cluster_solutions_No_Rxn Solutions for Incomplete Reaction Start Low Yield of C-Alkylated Product Check_Byproduct Identify Major Byproduct(s) (e.g., by NMR, MS) Start->Check_Byproduct O_Alkylation O-Alkylation is the Major Byproduct Check_Byproduct->O_Alkylation Byproduct is O-alkylated Polyalkylation Polyalkylation is Observed Check_Byproduct->Polyalkylation Byproduct is di-alkylated No_Reaction Starting Material Unchanged Check_Byproduct->No_Reaction No significant byproduct Change_Solvent Switch to a less polar solvent (e.g., THF) O_Alkylation->Change_Solvent Change_Base Use a base with a coordinating cation (e.g., K2CO3) O_Alkylation->Change_Base Adjust_Stoichiometry Reduce base to ~1.0-1.1 equivalents Polyalkylation->Adjust_Stoichiometry Monitor_Reaction Monitor reaction closely by TLC Polyalkylation->Monitor_Reaction More_Reactive_RX Use a more reactive alkylating agent (R-I > R-Br) No_Reaction->More_Reactive_RX Stronger_Base Consider a stronger base (e.g., NaH) No_Reaction->Stronger_Base

Caption: A logical workflow for diagnosing and solving low-yield issues.

References

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc. (This is a foundational text in organic chemistry that discusses the principles of enolate alkylation. While a direct link to the full text is not available, its principles are widely cited in educational resources). A relevant discussion can be found on chemistry education websites such as: [Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. The principles of the Finkelstein reaction are widely covered in organic chemistry resources, for example: [Link]

Technical Support Center: Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial alkylation reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, enabling you to troubleshoot effectively and improve your synthetic outcomes.

Overview of the Core Synthesis

The synthesis of this compound is most commonly achieved via the C-alkylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an appropriate 3-carbon electrophile, typically chloroacetone or bromoacetone. The reaction hinges on the generation of a nucleophilic enolate from dimedone, which then attacks the electrophile in a classic SN2 reaction.[1][2] While straightforward in principle, the yield and purity of the final product are highly sensitive to reaction conditions.

The overall workflow can be visualized as follows:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Alkylation Reaction cluster_processing Workup & Purification Dimedone Dimedone ReactionVessel Base & Solvent (e.g., K2CO3 in Acetone) Dimedone->ReactionVessel AlkylatingAgent Chloroacetone AlkylatingAgent->ReactionVessel Workup Aqueous Workup (Quench & Extraction) ReactionVessel->Workup Crude Mixture Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low. What are the most likely causes?

Low yield is the most frequent complaint and can stem from several factors: incomplete conversion, formation of side products, or loss of product during workup and purification.

A logical approach to diagnosing the issue is essential.

TroubleshootingTree cluster_causes Potential Root Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products cluster_solutions_loss Solutions for Product Loss Start Low or No Yield Incomplete Incomplete Reaction Start->Incomplete SideProducts Side Product Formation Start->SideProducts Loss Product Loss During Workup Start->Loss Base Insufficient Base Strength/Amount Incomplete->Base Temp Reaction Temp Too Low Incomplete->Temp Time Insufficient Reaction Time Incomplete->Time O_Alk Optimize for C-Alkylation (Solvent Choice) SideProducts->O_Alk Di_Alk Control Stoichiometry (1:1 Reactants) SideProducts->Di_Alk Aq_Sol Check Aqueous Layer for Product Loss->Aq_Sol Purify Optimize Purification Method Loss->Purify

Caption: Troubleshooting logic for diagnosing low yield issues.

Actionable Steps:

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS. This will tell you if the reaction went to completion and reveal the presence of side products.

  • Check Starting Materials: Ensure your dimedone is pure and dry. Verify the purity and reactivity of your chloroacetone, as it can degrade over time.

  • Re-evaluate Reaction Conditions: Refer to the specific troubleshooting points below.

Q2: My reaction stalls, leaving a significant amount of unreacted dimedone. How do I drive the reaction to completion?

This is a classic sign of insufficient enolate formation or reactivity.

Causality & Solutions:

  • Insufficient Base: Dimedone is relatively acidic for a ketone (pKa ≈ 5.2 in water), so a very strong base like LDA is not required and can promote side reactions.[3] However, the base must be strong enough and used in sufficient quantity (at least one molar equivalent) to fully deprotonate the dimedone.

    • Recommendation: Potassium carbonate (K₂CO₃) is often an excellent choice. It is a mild, inexpensive, and effective base for alkylating 1,3-dicarbonyl compounds.[4] Using a stronger base like sodium ethoxide is also an option, but may increase the rate of side reactions.[5]

  • Reaction Temperature: Alkylation is an SN2 reaction, and its rate is temperature-dependent.

    • Recommendation: Running the reaction in a solvent like acetone or MEK at reflux temperature provides the necessary thermal energy to ensure a reasonable reaction rate without excessive decomposition.

  • Poor Solubility: If the dimedone salt precipitates from the solution, its reactivity will plummet.

    • Recommendation: Choose a solvent that can dissolve both the reactants and the intermediate enolate salt. Acetone, THF, and DMF are common choices. DMF is a polar aprotic solvent that can accelerate SN2 reactions but makes workup more difficult.

ParameterRecommendationRationale
Base K₂CO₃ (1.1 eq)Sufficiently basic for dimedone, minimizes side reactions.
Solvent Acetone or THFGood solubility for reactants, aprotic nature favors C-alkylation.
Temperature Reflux (~56°C for Acetone)Provides adequate activation energy for the SN2 step.
Q3: My spectral data (NMR, MS) suggests the presence of multiple isomers or byproducts. What are they and how can I avoid them?

The two most common byproducts in this reaction are the O-alkylated isomer and the dialkylated product.

1. O-Alkylation vs. C-Alkylation The enolate of dimedone is an ambident nucleophile, meaning it can react at the central carbon (C-alkylation, desired) or at the oxygen (O-alkylation, undesired).

AlkylationPathways cluster_paths Reaction Pathways Enolate Dimedone Enolate (Ambident Nucleophile) C_Alk C-Alkylation (Desired Product) Enolate->C_Alk Attack at Carbon (Favored in Aprotic Solvents) O_Alk O-Alkylation (Side Product) Enolate->O_Alk Attack at Oxygen (Favored in Protic Solvents)

Caption: Competing C- vs. O-alkylation pathways.

  • Causality: The ratio of C- to O-alkylation is heavily influenced by the solvent. Aprotic solvents (like acetone, THF, DMF) solvate the cation of the base but leave the enolate oxygen relatively bare, making the carbon atom the more nucleophilic site. Protic solvents (like ethanol) will hydrogen-bond with the oxygen atom, shielding it and favoring C-alkylation, but can also slow the reaction. For this specific substrate, aprotic solvents are generally preferred to maximize the rate and yield of C-alkylation.[6]

  • Solution: Use a polar aprotic solvent such as acetone or THF. Avoid alcohols as the primary reaction solvent.

2. Dialkylation The product, this compound, still possesses an acidic proton on the central carbon and can be deprotonated and alkylated a second time.

  • Causality: This occurs if more than one equivalent of the alkylating agent is used or if localized high concentrations of the alkylating agent react with the product before all the starting dimedone is consumed.

  • Solution:

    • Control Stoichiometry: Use a strict 1:1 or 1.05:1 molar ratio of dimedone to chloroacetone.

    • Slow Addition: Add the chloroacetone dropwise to the mixture of dimedone and base over 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more acidic dimedone over the product.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for this alkylation? A: The reaction proceeds via a two-step mechanism:

  • Enolate Formation: The base removes the acidic proton from the C2 position of dimedone, creating a resonance-stabilized enolate ion.

  • Nucleophilic Attack (SN2): The nucleophilic carbon of the enolate attacks the carbon atom bearing the chlorine in chloroacetone, displacing the chloride ion and forming the new C-C bond.

Q: Are there alternatives to chloroacetone? A: Yes, bromoacetone can be used and is often more reactive due to bromide being a better leaving group than chloride.[6] However, it is also typically more expensive and less stable. Other electrophiles like 3-chloropropan-2-one are functionally identical.

Q: How should I best purify the final product? A: The product is a solid at room temperature.

  • Recrystallization: This is often the most effective method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is a good starting point.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel chromatography can be used. A gradient elution starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing polarity is recommended.

  • Copper Chelate Formation: For stubborn purifications of β-diketones, a classic method involves forming the copper(II) chelate, which is often a stable, crystalline solid.[7][8] The diketone is treated with a solution of copper(II) acetate. The resulting solid chelate is filtered off, washed, and then the pure β-diketone is regenerated by treatment with a strong acid (like H₂SO₄) or a chelating agent like EDTA to sequester the copper ion.[7]

Optimized Experimental Protocol

This protocol is a robust starting point for achieving high yields.

Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

  • Chloroacetone (stabilized)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetone, anhydrous

  • Ethyl Acetate

  • Hexanes

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimedone (10.0 g, 71.3 mmol) and anhydrous potassium carbonate (10.8 g, 78.4 mmol, 1.1 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Heating: Heat the stirred suspension to a gentle reflux.

  • Electrophile Addition: In a separate dropping funnel, prepare a solution of chloroacetone (6.2 mL, 78.4 mmol, 1.1 eq) in 20 mL of anhydrous acetone. Add this solution dropwise to the refluxing mixture over approximately 45 minutes.

  • Reaction Monitoring: Allow the mixture to reflux for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the consumption of dimedone.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white or off-white solid.

References

  • Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. J. Org. Chem.1974 , 39 (12), 1615–1621.

  • Turner, R. L. Novel approaches to the synthesis of Wieland-Miescher ketone analogues. Doctoral thesis, UCL (University College London), 2014 .

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for Alkylation of Ketones.

  • Stork, G., et al. The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society1963 , 85 (2), 207–222.

  • Chemistry LibreTexts. Enamine Reactions. 2023 .

  • Voskressensky, L. G., et al. Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Synlett2004 , 2004 (12), 2133-2135.

  • Klochkov, A., et al. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein J. Org. Chem.2018 , 14, 3106-3113.

  • Ferreira, C. M., et al. Recent Developments in the Synthesis of β-Diketones. Molecules2020 , 25 (10), 2338.

  • Chemistry LibreTexts. Alkylation of Aldehydes and Ketones. 2015 .

  • YouTube. Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. 2020 .

  • StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. 2022 .

  • Request PDF. 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. 2022 .

Sources

Preventing by-product formation in Michael additions of 1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Michael Additions of 1,3-Diones

A Senior Application Scientist's Guide to Preventing By-Product Formation

Welcome to our dedicated technical support center for the Michael addition of 1,3-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful carbon-carbon bond-forming reaction. As a cornerstone of synthetic chemistry, the Michael addition's elegance can sometimes be undermined by frustrating by-product formation.

Here, we move beyond simple protocols to address the mechanistic origins of these side reactions. By understanding the "why," you can rationally design your experiments, troubleshoot effectively, and maximize the yield of your desired 1,5-dicarbonyl product.

Frequently Asked Questions (FAQs): Core Concepts & Common Pitfalls

Q1: What are the most common by-products in a Michael addition with a 1,3-dione, and why do they form?

A1: There are four primary by-products that typically arise. Understanding their formation is the first step to prevention.

  • O-Alkylation Product: The enolate generated from the 1,3-dione is an ambident nucleophile, meaning it has two reactive sites: the central carbon (α-carbon) and the oxygen atoms.[1] While C-alkylation is thermodynamically favored, O-alkylation can occur under certain conditions, leading to a vinyl ether by-product. This is a classic case of kinetic versus thermodynamic control.

  • Double Michael Addition Product: The initial desired product is itself a 1,3-dicarbonyl compound and still possesses an acidic proton on the newly formed C-C bond's α-carbon.[2] If a strong base is present in sufficient quantity, this product can be deprotonated to form a new enolate, which then attacks a second molecule of the Michael acceptor.[3] This is especially common when using a 1:1 stoichiometry of donor to acceptor.

  • Acceptor Polymerization/Self-Condensation: Many Michael acceptors, particularly α,β-unsaturated aldehydes and ketones like acrolein or methyl vinyl ketone, are susceptible to base-catalyzed polymerization or self-condensation.[4] Using a base that is too strong or too concentrated can initiate this unwanted side reaction, consuming the acceptor and complicating purification.

  • Retro-Michael Reaction Products: The Michael addition is a reversible reaction.[5] Under certain conditions, particularly with elevated temperatures or prolonged exposure to the base during workup, the desired adduct can revert to the starting materials.[6] This equilibrium can significantly reduce the isolated yield.

Q2: What is the mechanistic difference between C-alkylation and O-alkylation?

A2: The competition between C- and O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory. The enolate has a "soft" nucleophilic center on the central carbon and "hard" nucleophilic centers on the oxygens.[1]

  • C-Alkylation (Desired): The reaction between the soft carbon nucleophile and the soft β-carbon of the unsaturated system is favored under conditions that promote thermodynamic control.

  • O-Alkylation (By-product): The reaction between the hard oxygen nucleophile and a hard electrophile is favored under kinetic control. This pathway is often influenced by the choice of counter-ion and solvent.

G cluster_start Starting Materials cluster_products Potential Pathways Dione 1,3-Dione Enolate Ambident Enolate (Soft Carbon, Hard Oxygen) Dione->Enolate Deprotonation Base Base Base->Enolate Acceptor Michael Acceptor C_Adduct Desired C-Adduct (1,5-Dicarbonyl) Acceptor->C_Adduct O_Adduct O-Alkylation By-product (Vinyl Ether) Acceptor->O_Adduct Enolate->C_Adduct C-Attack (Soft-Soft Interaction) Favored by: Softer Cations (K+, Cs+), Protic Solvents, Low Temp. Enolate->O_Adduct O-Attack (Hard-Hard Interaction) Favored by: Hard Cations (Li+), Polar Aprotic Solvents

Troubleshooting Guide: From Problem to Solution

Problem 1: My primary by-product is the O-alkylation adduct. How can I promote C-alkylation?

Root Cause Analysis: You are likely operating under conditions that favor kinetic control or stabilize the hard-hard interaction between the enolate's oxygen and the electrophile. This is often due to the interplay of the base's counter-ion and the solvent.

Solutions:

  • Change the Base's Counter-Ion: Hard alkali metal cations like Li⁺ strongly associate with the hard oxygen atom of the enolate, increasing the likelihood of O-alkylation.

    • Action: Switch from lithium or sodium-based alkoxides (e.g., NaOEt) to potassium or cesium-based reagents (e.g., KOt-Bu, Cs₂CO₃). The larger, softer cations associate less tightly with the oxygen, allowing the more nucleophilic carbon to react.[3]

  • Modify the Solvent System: Polar aprotic solvents (e.g., THF, DMF, DMSO) are excellent at solvating cations. This creates a "naked," highly reactive enolate where the most electronegative atom (oxygen) can react faster, leading to the kinetic O-alkylation product.

    • Action: Switch to a polar protic solvent like ethanol or isopropanol. The solvent's hydroxyl group will hydrogen-bond with the enolate's oxygen atoms. This sterically shields the oxygen and reduces its nucleophilicity, giving the carbon atom a greater opportunity to react.

  • Lower the Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less stable O-alkylation product.

    • Action: Run the reaction at 0 °C or even -20 °C. This generally favors the pathway with the more stable transition state, which is typically C-alkylation.[7]

ParameterTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Undesired)Rationale
Base Counter-Ion K⁺, Cs⁺ (Soft)Li⁺, Na⁺ (Hard)Hard cations coordinate to the hard oxygen, promoting O-attack.
Solvent Polar Protic (e.g., EtOH, IPA)Polar Aprotic (e.g., THF, DMF)Protic solvents shield the oxygen via H-bonding.
Temperature Low (e.g., 0 °C to -20 °C)HighLow temperatures favor the thermodynamically more stable product.
Problem 2: I'm getting a significant amount of the double Michael addition product. How do I stop the reaction at the mono-adduct?

Root Cause Analysis: The initial Michael adduct is being deprotonated and is reacting a second time. This means your reaction conditions (stoichiometry, base strength, or reaction time) are too harsh.

Solutions:

  • Adjust Stoichiometry: Using a 1:1 ratio of donor to acceptor is risky, as the last bit of donor must compete with the newly formed, reactive product.

    • Action: Use a slight excess of the 1,3-dione donor (e.g., 1.1 to 1.2 equivalents). This ensures that at the end of the reaction, the Michael acceptor is the limiting reagent and is more likely to encounter a starting dione than the product adduct.

  • Weaken the Base: A strong, stoichiometric base (like NaH or LDA) will deprotonate both the starting material and the product indiscriminately.

    • Action: Use a catalytic amount of a weaker base, such as an amine (DBU, piperidine) or an ionic liquid.[8][9] These bases are often just strong enough to deprotonate the more acidic starting 1,3-dione but not the slightly less acidic product, thus preventing the second addition.

  • Control the Order of Addition: Adding the base to a mixture of the donor and acceptor can lead to high local concentrations of base and acceptor, promoting side reactions.

    • Action: First, generate the enolate by adding the base to the 1,3-dione donor at a low temperature. Then, add the Michael acceptor slowly (e.g., via syringe pump) to the pre-formed enolate solution. This maintains a low concentration of the acceptor, minimizing both polymerization and double addition.

Problem 3: My yield is low, and I suspect the retro-Michael reaction is occurring. How can I suppress it?

Root Cause Analysis: The reaction equilibrium is shifting back toward the starting materials. This is often triggered by excessive heat or a basic workup. The stability of the C-C bond being formed is a critical factor.[10]

Solutions:

  • Lower the Reaction Temperature: The retro-Michael reaction is entropically favored and thus more prevalent at higher temperatures.

    • Action: Maintain the lowest temperature that allows for a reasonable reaction rate. Avoid heating the reaction unless absolutely necessary.[5]

  • Neutralize Carefully During Workup: A common mistake is to quench the reaction with a strong acid while the mixture is still basic. The localized heat and pH changes can catalyze the retro reaction.

    • Action: Quench the reaction at a low temperature (e.g., 0 °C) by pouring it into a cold, buffered aqueous solution (like saturated NH₄Cl) rather than a strong acid. This provides a proton source to neutralize the enolate intermediate gently.

  • Choose a More Stable Acceptor: Michael acceptors with additional electron-withdrawing groups form more stable adducts that are less prone to reverting.

    • Action: If the synthesis allows, using a nitroalkene or an α,β-unsaturated ester as the acceptor can lead to a more thermodynamically stable product compared to an α,β-unsaturated ketone, making the reaction less reversible.[11][12]

G cluster_issues Primary Issue Observed cluster_solutions Recommended Actions (Select One or More) Start Analyze Reaction Outcome O_Alk O-Alkylation By-product Start->O_Alk Major Impurity is Isomer Double_Add Double Addition By-product Start->Double_Add Major Impurity is High MW Low_Yield Low Yield / Reversion Start->Low_Yield Starting Material Remains Sol_O_Alk 1. Use softer cation (K+, Cs+) 2. Switch to protic solvent (EtOH) 3. Lower reaction temperature O_Alk->Sol_O_Alk Sol_Double_Add 1. Use 1.1 eq. of dione donor 2. Use weaker, catalytic base (DBU) 3. Slow addition of acceptor Double_Add->Sol_Double_Add Sol_Low_Yield 1. Run at lower temperature 2. Use buffered quench (NH4Cl) 3. Ensure workup is not basic Low_Yield->Sol_Low_Yield

Experimental Protocol: A General Method for Selective Mono-Addition

This protocol for the reaction between dimedone and methyl vinyl ketone (MVK) is designed to minimize by-product formation.

Materials:

  • Dimedone (1.1 eq)

  • Methyl Vinyl Ketone (MVK) (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)

  • Ethanol (Solvent, ~0.5 M concentration)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add dimedone (1.1 eq) and ethanol.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath. Causality: Starting at a low temperature prevents a rapid, uncontrolled exotherm upon base addition and favors the thermodynamic C-alkylation pathway.

  • Base Addition: Add DBU (0.1 eq) dropwise to the stirred solution. Stir for 15 minutes at 0 °C. You should observe the formation of the enolate. Causality: Using a weak, catalytic base minimizes the risk of MVK polymerization and prevents deprotonation of the final product.

  • Acceptor Addition: Add methyl vinyl ketone (1.0 eq) dropwise over 20-30 minutes using a syringe. Ensure the temperature does not rise above 5 °C. Causality: Slow addition maintains a low concentration of the electrophile, preventing both polymerization and the double addition reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the consumption of MVK by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C. Pour the reaction mixture into a separatory funnel containing cold, saturated aqueous NH₄Cl solution. Causality: A buffered quench neutralizes the catalytic base and protonates the product enolate without causing a significant pH swing that could induce a retro-Michael reaction.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-adduct.

References

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

  • Kim, J. H., et al. (2018). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 23(11), 2949. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Ju, Y., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 8, 534-538. Available at: [Link]

  • Fu, Y., et al. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions. Journal of the American Chemical Society, 138(5), 1576-1584. Available at: [Link]

  • Walczak, M. A., & Wicha, J. (2007). Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. Tetrahedron Letters, 48(25), 4393-4397. Available at: [Link]

  • Liang, Y., et al. (2024). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • jOeCHEM. (2020). Michael Additions Revisited with 1,3 Dicarbonyls [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Consecutive PTC Reactions: Michael Addition & C-Alkylation. Retrieved from [Link]

  • Stork, G., & Danishefsky, S. (1965). The Double Michael Addition of Vinyl Ethynyl Ketones to Active Methylene Compounds. Journal of the American Chemical Society, 87(12), 2786-2787. Available at: [Link]

  • ResearchGate. (n.d.). THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: IV. THIOL ADDUCTS. Retrieved from [Link]

  • J Chemistry. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube. Retrieved from [Link]

  • Zhang, Z., et al. (2016). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Journal of Heterocyclic Chemistry, 53(5), 1588-1594. Available at: [Link]

  • Royal Society of Chemistry. (2014). Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels. Polymer Chemistry, 5, 203-211. Available at: [Link]

  • ResearchGate. (2019). What factors to control or omit to avoid or slow down Michael addition reactions?. Retrieved from [Link]

Sources

Stability issues of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this triketone under acidic conditions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and preventative measures to ensure the integrity of your experiments.

I. Understanding the Molecule: A Primer on Stability

This compound is a versatile intermediate in organic synthesis. However, its β-dicarbonyl and triketone functionalities render it susceptible to degradation in acidic environments. The primary drivers of this instability are keto-enol tautomerism, susceptibility to hydrolysis, and the potential for retro-Claisen condensation. Understanding these pathways is the first step in troubleshooting and preventing experimental failures.

The predicted pKa of this compound is approximately 4.96[1]. This indicates that the compound's acidity is a significant factor in its reactivity, particularly in solutions where the pH is near or below this value.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

  • Question: I am observing unexpected peaks in my chromatogram after subjecting my reaction mixture containing this compound to acidic conditions. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests degradation of the parent compound. The acidic conditions are likely promoting one or more degradation pathways. The primary suspects are hydrolysis and retro-Claisen condensation.

    • Plausible Degradation Products:

      • Hydrolysis Product: 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) and acetone. This occurs through the cleavage of the bond connecting the oxopropyl side chain to the cyclohexane ring.

      • Retro-Claisen Product: Methyl ester of 3,3-dimethyl-5-oxocyclohexane-1-carboxylic acid and acetone. This pathway involves the cleavage of a carbon-carbon bond within the dione ring system.

    Troubleshooting Steps:

    • Characterize the Unknown Peaks:

      • Utilize mass spectrometry (MS) to determine the molecular weight of the species corresponding to the new peaks. Compare these with the molecular weights of the potential degradation products listed above.

      • If available, use tandem MS (MS/MS) to obtain fragmentation patterns, which can provide structural confirmation.

    • pH and Temperature Monitoring:

      • Carefully measure and record the pH of your reaction mixture. Instability is more pronounced at lower pH values.

      • Note the reaction temperature. Higher temperatures will accelerate degradation.

    • Implement Preventative Measures: See the "Preventative Measures" section below for strategies to mitigate degradation.

Issue 2: Low Yield or Complete Loss of Starting Material

  • Question: My reaction is showing a very low yield of the desired product, and I suspect the starting material, this compound, is degrading. How can I confirm this and improve my yield?

  • Answer: A significant loss of starting material is a clear indicator of instability. The acidic environment is likely the culprit.

    Troubleshooting Steps:

    • Reaction Monitoring:

      • Take aliquots of your reaction mixture at regular intervals and analyze them by HPLC or TLC. This will allow you to track the disappearance of the starting material and the appearance of any degradation products over time.

    • Control Experiment:

      • Run a control experiment with this compound in the same reaction medium (solvent and acid) but without other reactants. This will isolate the effect of the acidic conditions on the stability of your compound.

    • Optimize Reaction Conditions:

      • pH Adjustment: If your reaction chemistry allows, increase the pH of the medium to be above the pKa of the compound (ideally pH 6-7).

      • Temperature Reduction: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh conditions.

III. Frequently Asked Questions (FAQs)

  • Q1: What is keto-enol tautomerism and how does it affect the stability of this compound?

    • A1: Keto-enol tautomerism is a chemical equilibrium between a ketone (or aldehyde) and its corresponding enol (an alkene with a hydroxyl group attached to one of the double-bond carbons). In this compound, the presence of multiple carbonyl groups makes the enol form particularly stable due to conjugation. Acid catalysis accelerates the interconversion between the keto and enol forms. While not a degradation pathway in itself, the formation of the enol tautomer can influence the compound's reactivity and susceptibility to other degradation reactions.

  • Q2: What is the most likely degradation pathway under mildly acidic conditions?

    • A2: Under mildly acidic conditions (pH 3-5), hydrolysis of the acyl side chain is a highly probable degradation pathway. This is because the carbonyl groups can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water.

  • Q3: Can I use a buffer to improve stability?

    • A3: Yes, using a buffer system to maintain the pH in a less acidic range (e.g., pH 6-7) is an excellent strategy to enhance the stability of the compound, provided it does not interfere with your desired reaction. Phosphate or citrate buffers are common choices.

IV. Preventative Measures and Best Practices

To minimize the degradation of this compound in your experiments, consider the following preventative measures:

Parameter Recommendation Rationale
pH Control Maintain the pH of the solution above 5, ideally in the range of 6-7, using a suitable buffer system.Minimizes acid-catalyzed hydrolysis and retro-Claisen condensation.
Temperature Conduct reactions at the lowest feasible temperature.Reduces the rate of all chemical reactions, including degradation.
Solvent Choice Use aprotic solvents if the reaction chemistry allows.Aprotic solvents do not participate in hydrolysis reactions.
Reaction Time Monitor the reaction closely and quench it as soon as it reaches completion.Limits the duration of exposure to potentially destabilizing conditions.
Storage Store the compound in a cool, dry, and dark place. For solutions, prepare them fresh and use them promptly.Prevents gradual degradation over time.

V. Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol provides a framework for intentionally degrading the compound to identify its degradation products and understand its stability profile. This is a crucial step in developing stability-indicating analytical methods as per ICH guidelines[2][3][4].

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M (for neutralization)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation process.

  • Analysis: Analyze the samples by a suitable, validated HPLC method to monitor the decrease of the parent compound and the formation of degradation products. An LC-MS method is highly recommended for the identification of the degradation products.

Expected Outcome: This study will provide data on the rate of degradation and help in the identification of the major degradation products under acidic stress.

VI. Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under acidic conditions.

Caption: Potential degradation pathways under acidic conditions.

VII. References

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Claisen condensation. UCLA. Available at: [Link]

  • 5,5-Dimethyl-1,3-cyclohexanedione. DrugFuture. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Knoevenagel Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental carbon-carbon bond-forming reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst and Reaction Initiation Issues

Question 1: My Knoevenagel condensation is not starting, or the conversion is extremely low. What are the most common initial hurdles?

Low or no conversion in a Knoevenagel condensation often points to fundamental issues with the reaction setup, primarily related to the catalyst, solvent, or the inherent reactivity of your starting materials.[1] A systematic approach to troubleshooting these factors is the most effective path to a successful reaction.

Answer: Let's break down the likely culprits:

  • Catalyst Choice and Activity: The catalyst, typically a weak base, is essential for deprotonating the active methylene compound to initiate the reaction.[2][3]

    • Inappropriate Base Strength: A base that is too strong can lead to the self-condensation of the aldehyde or ketone starting material, a common side reaction that consumes your reactants.[1][3] Conversely, a base that is too weak may not be sufficient to deprotonate the active methylene compound efficiently. Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[1]

    • Catalyst Deactivation: Ensure your catalyst is fresh and pure. Old or improperly stored catalysts can lose their activity.[2]

  • Solvent Selection: The solvent plays a critical role in the Knoevenagel condensation by influencing reaction rates and yields.[1]

    • Polarity Mismatch: The polarity of the solvent can significantly impact the reaction.[1] Aprotic polar solvents such as DMF and acetonitrile have been shown to facilitate high conversions in short reaction times.[4] While protic polar solvents like ethanol can also be effective, they may sometimes slow down the reaction.[1][4] Nonpolar solvents like toluene might lead to longer reaction times.[4]

    • Solubility Issues: Ensure that your reactants have adequate solubility in the chosen solvent at the reaction temperature. Poor solubility can severely limit the reaction rate.[5]

  • Substrate Reactivity: The electronic and steric properties of your aldehyde/ketone and active methylene compound are crucial.

    • Electron-Withdrawing vs. Electron-Donating Groups: Aldehydes with electron-withdrawing groups are generally more reactive towards nucleophilic attack.[6] Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, slowing the reaction.

    • Steric Hindrance: Bulky groups near the reaction centers of either the carbonyl compound or the active methylene compound can impede the approach of the nucleophile, leading to lower reaction rates and yields.[2][7]

Troubleshooting Workflow for Reaction Initiation:

G start Low/No Conversion catalyst Evaluate Catalyst start->catalyst solvent Assess Solvent start->solvent reactants Check Reactants start->reactants strength Is base strength appropriate? (Weak base is typical) catalyst->strength No polarity Is solvent polarity optimal? (Aprotic polar often favored) solvent->polarity No electronics Consider electronic effects (EWG on aldehyde helps) reactants->electronics fresh Is catalyst fresh and pure? strength->fresh Yes optimize_catalyst Optimize Catalyst: - Try different weak bases (piperidine, pyridine, etc.) - Use fresh catalyst strength->optimize_catalyst No fresh->optimize_catalyst No solubility Are reactants soluble? polarity->solubility Yes optimize_solvent Optimize Solvent: - Screen different polarities (e.g., DMF, Ethanol, Toluene) - Ensure reactant solubility polarity->optimize_solvent No solubility->optimize_solvent No sterics Assess steric hindrance electronics->sterics modify_reactants Modify Conditions for Reactants: - Increase temperature for less reactive substrates - Prolong reaction time electronics->modify_reactants sterics->modify_reactants

Caption: Troubleshooting logic for initial reaction failure.

Section 2: Incomplete Conversion and Stalled Reactions

Question 2: My reaction starts but seems to stop before all the starting material is consumed. How can I drive the reaction to completion?

Incomplete conversion is a frequent issue that directly impacts your final yield.[1] This often happens when the reaction reaches equilibrium or when reaction conditions are no longer optimal for it to proceed.

Answer: Several factors can cause a reaction to stall. Here’s how to address them:

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] This water can inhibit the reaction or participate in a reverse reaction, leading to an unfavorable equilibrium.[2]

    • Azeotropic Removal: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a classic and highly effective method for continuously removing water and driving the reaction forward.[1][8]

  • Reaction Time and Temperature:

    • Insufficient Time: Ensure the reaction is running long enough. Monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]

    • Suboptimal Temperature: While many Knoevenagel condensations occur at room temperature, some substrates may require heating to overcome the activation energy.[1][2] A systematic increase in temperature (e.g., 40-80°C) can often improve both the rate and the final conversion.[2]

  • Catalyst Loading: The amount of catalyst can be critical. While catalytic amounts are typical, for particularly challenging substrates, a slight increase in catalyst loading might be beneficial. However, be cautious, as too much catalyst can promote side reactions.[2]

Experimental Protocol: Knoevenagel Condensation with a Dean-Stark Trap

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[1]

  • Reagents: To the flask, add the aldehyde or ketone (1 equivalent), the active methylene compound (1 to 1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).[1]

  • Catalyst: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).[1]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indication of the reaction's progress.[1][9]

  • Monitoring: Continue refluxing until no more water is collected in the trap, or until TLC analysis shows complete consumption of the limiting reagent.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[1]

Section 3: Side Reactions and Product Purity

Question 3: I'm getting a mixture of products and my desired product is impure. What are the common side reactions and how can I suppress them?

Side reactions are a major cause of low yields and purification difficulties.[1] Understanding and controlling these unwanted pathways is key to obtaining a clean product.

Answer: The two most prevalent side reactions in Knoevenagel condensations are self-condensation of the carbonyl compound and Michael addition to the product.[2]

  • Self-Condensation of the Aldehyde/Ketone: This is especially problematic when using a strong base.[1][3] The base can deprotonate the α-carbon of the carbonyl compound, leading to an aldol-type self-condensation.

    • Mitigation: The most effective way to minimize this is by using a weak base catalyst like piperidine or ammonium acetate.[1][2]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an electrophile and can react with another molecule of the deprotonated active methylene compound (a nucleophile).[1] This is more likely with highly reactive methylene compounds and prolonged reaction times.[1]

    • Mitigation:

      • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a 1:1 molar ratio or a slight excess of the carbonyl compound can help minimize the presence of unreacted active methylene compound available for Michael addition.[5]

      • Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed, as this can favor the slower Michael addition. Monitor the reaction closely by TLC.[1]

Visualizing Reaction Pathways:

G cluster_0 Desired Knoevenagel Pathway cluster_1 Side Reactions Reactants Aldehyde/Ketone + Active Methylene Compound Product α,β-Unsaturated Product Reactants->Product Weak Base Catalyst SelfCond Self-Condensation Product Reactants->SelfCond Strong Base MichaelAdduct Michael Addition Product Product->MichaelAdduct + Active Methylene Cmpd. (Excess, Long Time)

Sources

Technical Support Center: Recrystallization of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this critical purification step. This guide is structured to address common challenges and fundamental questions encountered in the lab.

Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization process. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My compound isn't dissolving in the chosen solvent, even when heated. What's wrong?

Answer: This is a classic solvent selection problem. For recrystallization to be effective, the compound should be sparingly soluble at room temperature but highly soluble in the hot solvent.[1] If solubility is low even at high temperatures, the solvent is too "poor."

  • Causality: The principle of "like dissolves like" is paramount.[1] this compound possesses multiple polar ketone groups but also a nonpolar dimethylcyclohexane backbone. This dual nature means that solvents of intermediate polarity are often the best choice.

  • Solutions:

    • Increase Solvent Polarity: If you started with a nonpolar solvent like hexanes, switch to a more polar option. Alcohols like ethanol or methanol are often effective for dione derivatives.[2]

    • Employ a Solvent Pair: A powerful technique is to use a solvent pair.[2] Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethyl acetate). Then, while the solution is hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution just begins to turn cloudy (the saturation point). Reheat slightly to clarify and then allow to cool. A 1:1 mixture of Methanol-Ethyl Acetate has been successfully used for the recrystallization of a closely related compound.[3]

    • Check Solvent Volume: Ensure you are using a sufficient volume of solvent. Add the hot solvent incrementally until the solid just dissolves to avoid using a large excess, which would reduce your final yield.[2][4]

Question 2: The solution is cooled, but no crystals have formed. How can I induce crystallization?

Answer: The failure of a cooled, saturated solution to produce crystals indicates that the nucleation process has not initiated. The solution is likely supersaturated and needs a trigger to begin crystal formation.[2]

  • Causality: Crystal growth requires nucleation sites—an initial surface upon which molecules can begin to organize into a crystal lattice.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[2][5] The microscopic imperfections on the glass provide effective nucleation sites.

    • Add a Seed Crystal: If you have a small amount of the pure product, add a single, tiny crystal to the supersaturated solution.[2][5][6] This provides a perfect template for further crystal growth.

    • Concentrate the Solution: It's possible the solution is too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[4]

    • Extended Cooling: Ensure the solution has been given adequate time to cool. After reaching room temperature, placing the flask in an ice bath for at least 30 minutes can significantly improve precipitation.[2]

Question 3: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal lattice.[5] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.

  • Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution becomes supersaturated at a temperature above the compound's melting point. High concentrations of impurities can also depress the melting point, contributing to this issue.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.[4] Allow this slightly more dilute solution to cool more slowly.

    • Lower the Solution Temperature: Switch to a solvent or solvent pair with a lower boiling point.

    • Change Solvents: If the problem persists, the initial solvent choice is likely unsuitable. Re-evaluate using the solvent property table below and perform new solubility tests.

Question 4: The final product is still colored. How can I remove these impurities?

Answer: The presence of color suggests that colored, often large, conjugated organic molecules are present as impurities.

  • Causality: These impurities can be adsorbed onto a high-surface-area material.

  • Solution:

    • Use Activated Charcoal: After dissolving your crude product in the hot solvent but before any filtration or cooling, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[2][7]

    • Boil and Filter: Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.

    • Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal (and any other insoluble impurities). The filtrate should now be colorless.

    • Caution: Adding too much charcoal can adsorb your product and significantly reduce the yield.[2] Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

Based on the molecule's structure, which contains both polar ketone groups and nonpolar hydrocarbon regions, solvents of intermediate polarity are ideal. A solvent pair system is often most effective. A documented successful system for a very similar compound is a 1:1 mixture of Methanol and Ethyl Acetate .[3] Other viable options to test include ethanol, isopropanol, or acetone, potentially paired with water or hexanes as the anti-solvent.[2][9]

Q2: How can I maximize the yield of my recrystallized product?

Low yield is a common issue and can stem from several factors.[4] To maximize it:

  • Use the Minimum Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[2] Excess solvent will retain more of your product in the solution (the mother liquor) even after cooling.

  • Ensure Complete Precipitation: Cool the solution slowly to form large, pure crystals, then place it in an ice bath to maximize the amount of product that crystallizes out of the solution.[2]

  • Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[1]

Q3: Why is slow cooling important?

Slow cooling is crucial for forming large, well-defined crystals.[4] Rapid cooling tends to trap impurities within the quickly-forming crystal lattice, resulting in a less pure final product. Allowing the solution to cool slowly to room temperature before moving it to an ice bath provides the necessary time for the selective crystallization of the desired compound.[2]

Data Summary: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Methanol 6532.7Good "good" solvent. Often paired with water.
Ethanol 7824.5A common and effective polar solvent for diones.[2]
Ethyl Acetate 776.0Intermediate polarity. Good single solvent or "good" solvent in a pair.
Acetone 5620.7Good solvent for ketones, but its low boiling point can be a challenge.[9]
Water 10080.1Good "poor" solvent to pair with alcohols or acetone.
Hexanes ~691.9Good "poor" solvent to pair with more polar options like ethyl acetate.

Experimental Protocol: Recrystallization using a Methanol/Ethyl Acetate System

This protocol is based on a method proven effective for a closely related analog of the target compound.[3]

1. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.
  • Add a magnetic stir bar or a boiling chip.
  • On a hot plate in a fume hood, add a minimal amount of a 1:1 mixture of methanol and ethyl acetate.
  • Heat the mixture gently with stirring until it begins to boil. Continue adding small portions of the hot solvent mixture until the solid is completely dissolved.

2. Decolorization (If Necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a very small amount of activated charcoal.
  • Reheat the solution to boiling for 2-3 minutes.

3. Hot Gravity Filtration (If Charcoal was used or insoluble impurities are present):

  • Set up a gravity filtration apparatus (funnel with fluted filter paper over a clean Erlenmeyer flask).
  • Pre-heat the funnel and flask by rinsing with hot solvent to prevent premature crystallization in the funnel.[2]
  • Pour the hot solution through the fluted filter paper.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass.
  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]
  • Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same 1:1 mixture) to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

The following diagram illustrates the logical steps and decision points in the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystal Crystallization & Isolation A Place Crude Compound in Flask B Add Minimum Hot Solvent to Dissolve A->B C Is Solution Colored? B->C D Add Activated Charcoal & Reheat C->D Yes F Cool Solution Slowly to Room Temp C->F No E Perform Hot Gravity Filtration D->E E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Pure Crystals I->J

Caption: Recrystallization workflow for purifying solid organic compounds.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 1473359. Retrieved from [Link]

  • Google Patents. (1995). US5391768A - Purification of 1,4-dioxan-2-one by crystallization.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • StudyCorgi. (2023). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • National Library of Medicine. (2009). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Retrieved from [Link]

  • Chem-Net. (n.d.). 5,5-Dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]

  • Reddit. (2023). Recrystallization Issues. Retrieved from [Link]

  • ResearchGate. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. PubChem Compound Summary for CID 557919. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Retrieved from [Link]

  • Google Patents. (2015). CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine.

Sources

Catalyst selection for the synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth answers to common questions and troubleshooting scenarios encountered during the synthesis, which typically involves a Michael addition reaction. Our goal is to equip you with the scientific rationale behind the procedural steps, enabling you to diagnose and resolve experimental challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction mechanism, choice of reagents, and catalyst selection.

Question 1: What is the underlying reaction mechanism for the synthesis of this compound?

Answer: The synthesis is classically achieved via a base-catalyzed Michael addition (or conjugate addition)[1]. The reaction joins 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).

The mechanism proceeds in three key steps:

  • Enolate Formation: A base abstracts an acidic proton from the C2 position of dimedone. The resulting negative charge is delocalized between the two carbonyl groups, forming a stable enolate ion, which serves as the nucleophile[1].

  • Nucleophilic Attack: The enolate anion attacks the β-carbon of the electron-deficient alkene in methyl vinyl ketone. This is the crucial carbon-carbon bond-forming step[2].

  • Protonation: The resulting intermediate is protonated by the solvent or a proton source to yield the final product, this compound.

Below is a diagram illustrating this mechanistic pathway.

Michael Addition Mechanism Mechanism of Michael Addition for Product Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Protonation Dimedone Dimedone Enolate Dimedone Enolate (Nucleophile) Dimedone->Enolate Base Base (e.g., EtO⁻) Base->Dimedone Deprotonation MVK Methyl Vinyl Ketone (Michael Acceptor) Intermediate Adduct Intermediate MVK->Intermediate Enolate_ref->MVK Nucleophilic Attack Solvent Proton Source (e.g., EtOH) Solvent->Intermediate_ref Protonation Product Final Product Intermediate_ref->Product

Caption: Base-catalyzed Michael addition pathway.

Question 2: How do I select an appropriate catalyst for this reaction?

Answer: Catalyst selection is critical for reaction efficiency. The primary role of the catalyst is to generate the dimedone enolate at a suitable rate without promoting side reactions. Both base and acid catalysts can be employed, though base catalysis is more common for this specific transformation.

  • Base Catalysts: These are the most frequently used. The strength of the base is a key parameter. A base must be strong enough to deprotonate dimedone (pKa ≈ 5.2) but not so strong that it promotes polymerization of MVK or other side reactions.

  • Lewis Acid Catalysts: While less common for this direct reaction, Lewis acids like BF₃·OEt₂ can catalyze the Michael addition of silyl enol ethers (derived from ketones) to MVK[3][4]. This represents an alternative, indirect route.

The choice of base often depends on the solvent and desired reaction temperature. Below is a comparative summary of common base catalysts.

CatalystTypeTypical SolventTemperature (°C)Key Considerations
Sodium Ethoxide (NaOEt) Strong Alkoxide BaseEthanol25 - 78Very effective but can promote MVK polymerization if not controlled. Often used in catalytic amounts[5].
Triethylamine (TEA) Tertiary Amine (Weak Base)Dichloromethane, Toluene25 - 110Milder conditions, less risk of side reactions. May require longer reaction times or heating[6].
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Non-nucleophilic Strong BaseAcetonitrile, THF0 - 50Excellent catalyst for Michael additions; strong but non-nucleophilic nature minimizes side reactions.
Potassium Hydroxide (KOH) Strong Inorganic BaseWater, Ethanol50 - 100Used in the synthesis of dimedone itself and can be adapted for subsequent reactions. Requires careful pH control during workup[7].

Expert Insight: For initial trials, a milder base like Triethylamine is recommended to minimize the risk of MVK polymerization. If the reaction is sluggish, switching to a stronger, non-nucleophilic base like DBU is a logical next step.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific experimental issues.

Question 3: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach is best for diagnosis.

Possible Causes & Solutions:

  • Poor Quality of MVK: Methyl vinyl ketone is prone to polymerization, especially if not stored properly (inhibitor-free or exposed to light/heat).

    • Solution: Use freshly distilled or newly purchased MVK. Ensure it contains an inhibitor like hydroquinone for storage.

  • Inefficient Enolate Formation: The base may be too weak or degraded (e.g., sodium ethoxide exposed to moisture).

    • Solution: Verify the activity of your base. Use a freshly prepared solution of sodium ethoxide or switch to a robust organocatalyst like DBU. Ensure your solvent is anhydrous if using moisture-sensitive bases.

  • Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, consider gentle heating (40-50 °C).

  • MVK Polymerization: Using too strong a base or too high a concentration of MVK can cause it to polymerize, consuming the reagent.

    • Solution: Add the MVK slowly (e.g., via syringe pump) to the solution of dimedone and catalyst. This keeps the instantaneous concentration of MVK low, favoring the 1,4-addition over polymerization.

The following workflow diagram can guide your troubleshooting process.

Troubleshooting Low Yield Troubleshooting Workflow for Low Yield cluster_mvk MVK Issues cluster_base Catalyst Issues cluster_conditions Reaction Conditions Start Low Yield Observed Check_MVK Check MVK Quality (Freshly distilled?) Start->Check_MVK MVK_OK MVK is good Check_MVK->MVK_OK Yes MVK_Bad MVK is old/polymerized Check_MVK->MVK_Bad No Check_Base Verify Base Activity (Anhydrous conditions?) Base_OK Base is active Check_Base->Base_OK Yes Base_Bad Base is weak/degraded Check_Base->Base_Bad No Monitor_TLC Monitor Reaction by TLC (Is it stalling?) Stalling Reaction is stalling Monitor_TLC->Stalling Yes Proceeding Reaction proceeds Monitor_TLC->Proceeding No MVK_OK->Check_Base Purify_MVK Action: Distill or replace MVK. MVK_Bad->Purify_MVK Base_OK->Monitor_TLC Change_Base Action: Use fresh base or switch to DBU. Base_Bad->Change_Base Optimize Action: Gently heat (40-50°C) or add MVK slowly. Stalling->Optimize End Problem Resolved Proceeding->End Yield should improve.

Caption: A systematic workflow for diagnosing low reaction yields.

Question 4: I am observing multiple unexpected spots on my TLC. What are the likely side products?

Answer: The presence of multiple spots on TLC indicates either unreacted starting materials or the formation of side products.

  • Unreacted Dimedone: If you see a spot corresponding to your dimedone starting material, the reaction is incomplete. (See Question 3 for solutions).

  • Poly(methyl vinyl ketone): This will typically appear as baseline material or a streak on the TLC plate and is insoluble in many organic solvents. This is caused by the issues described above.

  • Double Michael Addition Product: It is possible, though less common, for a second molecule of MVK to react. This would result in a much higher molecular weight product and would be more non-polar on TLC. This is more likely if an excess of MVK is used.

  • Aldol Condensation Products: Dimedone can potentially undergo self-condensation under harsh basic conditions, although this is less favorable than the Michael addition.

Diagnostic Steps:

  • Run co-spots on your TLC plate with your starting materials (dimedone and MVK) to confirm their presence.

  • Use a staining agent (e.g., potassium permanganate) that reacts with the double bond in MVK to see if unreacted MVK is present.

  • Acquire a mass spectrum of your crude reaction mixture to identify the molecular weights of the impurities.

Question 5: I'm struggling with the final purification. What is a reliable protocol?

Answer: The product, this compound, is a solid at room temperature with a molecular weight of 196.24 g/mol [8]. Purification can typically be achieved by recrystallization or column chromatography.

Method 1: Recrystallization (Preferred for >85% crude purity)

  • Solvent Selection: A good solvent system is one where the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexanes is often effective. Isopropanol or acetone/water mixtures can also be screened.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy (the cloud point).

    • Add a few drops of hot ethyl acetate to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by vacuum filtration and wash with cold hexanes.

Method 2: Flash Column Chromatography (For complex mixtures)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30-40% EtOAc) is a good starting point. The optimal solvent system should be determined by TLC analysis first.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the material onto a small amount of silica gel ("dry loading") for better separation.

    • Load onto the column and elute with the chosen solvent system, collecting fractions and analyzing them by TLC.

Part 3: Experimental Protocol

This section provides a baseline experimental procedure for the synthesis.

Synthesis of this compound

Materials:

  • 5,5-dimethylcyclohexane-1,3-dione (dimedone) (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.1 eq), freshly distilled

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add dimedone and anhydrous DCM. Stir until the solid is fully dissolved.

  • Catalyst Addition: Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Reagent Addition: Add methyl vinyl ketone dropwise to the reaction mixture over 20-30 minutes using a syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every hour using TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of DCM) to remove the TEA.

    • Wash with saturated sodium bicarbonate solution (1 x volume) and then with brine (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture as described in Question 5.

References

  • Netzeva, T. I., et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallographica Section E: Crystallographic Communications, 65(12). Available at: [Link]

  • Ismail, M. M., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5651. Available at: [Link]

  • StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Free Essay Example. Available at: [Link]

  • Martinez, R., et al. (2019). Reaction of aromatic amines with methyl vinyl ketone in the presence of α-amylase. ResearchGate. Available at: [Link]

  • Duhamel, P., Dujardin, G., & Poirier, J. (1992). Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1, (23), 3239-3244. Available at: [Link]

  • Semantic Scholar. Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Available at: [Link]

  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. Procedure. Available at: [Link]

  • University of St. Thomas. Chemistry 3719L – Michael reaction – Synthesis of Dimedone. Lab Manual. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of Triketone Herbicides: Evaluating the Herbicidal Activity of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione and its Analogs Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal activity of the triketone class of herbicides, with a focus on 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, against widely used commercial herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes technical data and field-proven insights to offer an objective evaluation of performance, supported by experimental evidence.

Introduction: The Rise of Triketone Herbicides

The quest for effective and selective weed management solutions is a continuous endeavor in agricultural science. Within this landscape, the triketone class of herbicides has emerged as a significant development. These compounds, including this compound, are distinguished by their unique mode of action, targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This mechanism ultimately leads to a characteristic "bleaching" of susceptible plant species, followed by necrosis and death.[1][2] This guide will delve into the herbicidal properties of this class, using available data for representative compounds to draw a comparative picture against industry-standard herbicides such as glyphosate, glufosinate, paraquat, and dicamba.

Unraveling the Mechanisms: A Tale of Different Targets

The efficacy of a herbicide is intrinsically linked to its mode of action. The triketone herbicides operate through a distinct pathway compared to many conventional herbicides.

Triketone Herbicides (e.g., this compound, Mesotrione, Sulcotrione, Tembotrione): These compounds are potent inhibitors of the HPPD enzyme.[3] This enzyme is a critical component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis. Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. By inhibiting HPPD, triketone herbicides prevent the formation of these vital molecules. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence leads to the rapid degradation of chlorophyll, resulting in the characteristic bleaching symptoms and eventual plant death.[1]

Glyphosate: This broad-spectrum systemic herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[4][5] This enzyme is key to the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants.[4][5] Without these essential amino acids, protein synthesis is halted, leading to a cessation of growth and eventual death of the plant.

Glufosinate: This non-selective contact herbicide inhibits the enzyme glutamine synthetase.[6] This inhibition leads to a rapid accumulation of ammonia in the plant cells, which is highly phytotoxic. The buildup of ammonia disrupts cellular metabolism, inhibits photosynthesis, and ultimately causes rapid cell death.[6][7]

Paraquat: A fast-acting, non-selective contact herbicide, paraquat acts as a photosystem I electron diverter.[8] It accepts electrons from photosystem I and then reacts with oxygen to produce highly reactive oxygen species (ROS). These ROS, such as superoxide radicals and hydrogen peroxide, rapidly destroy cell membranes, leading to cellular leakage and desiccation of plant tissues.[8][9]

Dicamba: As a synthetic auxin, dicamba mimics the natural plant hormone auxin.[10][11] It causes uncontrolled and abnormal cell division and growth in susceptible broadleaf weeds. This rapid, unregulated growth leads to the destruction of vascular tissues, resulting in twisting and curling of stems and leaves, and ultimately, plant death.[10][11]

Herbicide_Modes_of_Action cluster_Triketone Triketone Herbicides cluster_Glyphosate Glyphosate cluster_Glufosinate Glufosinate cluster_Paraquat Paraquat cluster_Dicamba Dicamba Triketone This compound (and other Triketones) HPPD HPPD Enzyme Triketone->HPPD Inhibits Carotenoids Carotenoid Biosynthesis HPPD->Carotenoids Blocks Bleaching Chlorophyll Degradation (Bleaching) Carotenoids->Bleaching Leads to Plant_Death Plant Death Bleaching->Plant_Death Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acid Biosynthesis EPSPS->Aromatic_AA Blocks Protein_Syn Protein Synthesis Inhibition Aromatic_AA->Protein_Syn Leads to Protein_Syn->Plant_Death Glufosinate Glufosinate GS Glutamine Synthetase Glufosinate->GS Inhibits Ammonia Ammonia Accumulation GS->Ammonia Causes Ammonia->Plant_Death Paraquat Paraquat PSI Photosystem I Paraquat->PSI Diverts Electrons ROS Reactive Oxygen Species (ROS) Production PSI->ROS Generates ROS->Plant_Death Dicamba Dicamba Auxin_Pathway Auxin Pathway Dicamba->Auxin_Pathway Mimics Auxin Uncontrolled_Growth Uncontrolled Cell Growth Auxin_Pathway->Uncontrolled_Growth Induces Uncontrolled_Growth->Plant_Death

Caption: Comparative signaling pathways of triketone herbicides and major commercial herbicides.

Comparative Herbicidal Efficacy: A Data-Driven Assessment

Herbicide ClassRepresentative Compound(s)Target WeedsEfficacy (% Control)Reference(s)
Triketones Mesotrione, TembotrioneBroadleaf weeds (e.g., Amaranthus spp., Chenopodium album), some grasses85-100% on susceptible broadleaf weeds[12][13][14]
Glyphosate GlyphosateBroad-spectrum (grasses, broadleaf weeds, sedges)90-100% on non-resistant populations[5][12]
Glufosinate GlufosinateBroad-spectrum (grasses, broadleaf weeds)80-95%[4][15]
Paraquat ParaquatBroad-spectrum (grasses, broadleaf weeds)90-100% (fast-acting, contact)[8][9]
Synthetic Auxins DicambaBroadleaf weeds85-100% on susceptible species[4][16]

Note: Efficacy can vary significantly based on weed species and growth stage, application rate, environmental conditions, and the presence of herbicide resistance.

Experimental Protocol for Comparative Efficacy Evaluation

To provide a framework for direct comparison, a detailed protocol for a greenhouse bioassay is outlined below. This protocol is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

Herbicide_Efficacy_Workflow start Start: Seed Germination & Seedling Growth transplant Transplant Seedlings to Pots start->transplant acclimate Acclimatize Plants in Greenhouse transplant->acclimate prepare_solutions Prepare Herbicide Stock Solutions & Dilutions acclimate->prepare_solutions apply Apply Herbicide Treatments calibrate Calibrate Sprayer prepare_solutions->calibrate calibrate->apply incubate Incubate Treated Plants in Greenhouse apply->incubate assess Assess Efficacy: Visual Injury & Biomass incubate->assess analyze Data Analysis assess->analyze end End: Comparative Efficacy Report analyze->end

Caption: Experimental workflow for a greenhouse herbicide efficacy bioassay.

Objective: To quantitatively compare the herbicidal efficacy of this compound with commercial standard herbicides on selected weed species.

Materials:

  • Test compound: this compound

  • Commercial herbicides: Glyphosate, Glufosinate, Paraquat, Dicamba

  • Weed species seeds (e.g., Amaranthus retroflexus, Setaria viridis)

  • Potting medium (soil, sand, and peat mixture)

  • Pots (10 cm diameter)

  • Greenhouse with controlled environment (temperature, humidity, photoperiod)

  • Laboratory sprayer with a flat-fan nozzle

  • Analytical balance, volumetric flasks, pipettes

  • Drying oven

Methodology:

  • Plant Preparation:

    • Sow seeds of the selected weed species in trays containing potting medium.

    • Once seedlings have reached the 2-3 true leaf stage, transplant uniform seedlings into individual pots.

    • Allow the transplanted seedlings to acclimate in the greenhouse for 7-10 days under optimal growing conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).[6]

  • Herbicide Solution Preparation:

    • Prepare stock solutions of this compound and the commercial herbicides in an appropriate solvent (e.g., acetone with a surfactant).

    • Perform serial dilutions to obtain a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x of the recommended field rate).

    • Include a control group treated only with the solvent and surfactant.[6]

  • Herbicide Application:

    • Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Randomly assign treatments to the pots.

    • Apply the herbicide solutions evenly to the foliage of the plants.[17]

  • Post-Treatment Incubation and Assessment:

    • Return the treated plants to the greenhouse and maintain them under the same controlled conditions.

    • Visually assess the percentage of injury (0% = no effect, 100% = complete kill) at 7, 14, and 21 days after treatment (DAT).

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.[17]

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine dose-response relationships and compare the efficacy of the different herbicides.

Conclusion and Future Perspectives

The triketone class of herbicides, including this compound, represents a valuable tool in modern weed management due to its distinct HPPD-inhibiting mode of action. While direct comparative data for this specific molecule is limited, the performance of analogous compounds like mesotrione and tembotrione demonstrates high efficacy against a range of broadleaf weeds, comparable to that of commercial standards like glyphosate and dicamba for susceptible species.

The unique mechanism of action of triketone herbicides also makes them a crucial component in herbicide resistance management strategies. By providing an alternative mode of action, they can help to control weeds that have developed resistance to other herbicide classes.

Further research focusing on the direct comparison of this compound with a broader range of commercial herbicides and weed species under diverse environmental conditions is warranted. Such studies will be instrumental in fully elucidating its potential and optimizing its application for sustainable and effective weed control.

References

  • Glufosinate Herbicide | Minnesota Department of Agriculture. (n.d.). Retrieved from [Link]

  • Interaction of Glufosinate with 2,4-D, Dicamba, and Tembotrione on Glyphosate-resistant Amaranthus palmeri. (2013). SciSpace. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of Triketone-Aminopyridines as Potent p-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Mesotrione Alone and in Mixtures with Glyphosate in Glyphosate-Resistant Corn (Zea mays). (2003). Weed Technology. Retrieved from [Link]

  • Glufosinate. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Comparison of the behavior of three herbicides in a field experiment under bare soil conditions. (2005). Pest Management Science. Retrieved from [Link]

  • Efficacy of tembotrione on grass species as influenced by herbicides and adjuvants. (2011). Southern Illinois University Carbondale. Retrieved from [Link]

  • Glyphosate. (n.d.). Wikipedia. Retrieved from [Link]

  • Dicamba basics. (n.d.). Bayer Crop Science Canada. Retrieved from [Link]

  • TRIKETONE HERBICIDES: A REVIEW ON THEIR EFFICACY, PHYTOTOXICITY AND RESIDUES ESTIMATION. (2021). International Journal of Chemical Studies. Retrieved from [Link]

  • Design of an Intermittent Herbicide Spray System for Open-Field Cabbage and Plant Protection Effect Experiments. (2022). Sensors. Retrieved from [Link]

  • Paraquat 101: Everything Farmers Need to Know About Paraquat. (n.d.). FBN. Retrieved from [Link]

  • Synthesis and Herbicidal Evaluation of Triketone-Containing Quinazoline-2,4-diones. (2020). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. (2022). Weed Technology. Retrieved from [Link]

  • Herbicide Mode of Action. (n.d.). Kansas State University. Retrieved from [Link]

  • Dicamba 101: Everything Farmers Need to Know About Dicamba. (n.d.). FBN. Retrieved from [Link]

  • What Are the Most Efficacious Herbicides Applied Postemergence for Control of Multiple-Herbicide-Resistant Canada Fleabane [Conyza canadensis (L.) Cronq.] in Corn? (2023). Journal of Agricultural Science. Retrieved from [Link]

  • Herbicide bioassay. (2015). ResearchGate. Retrieved from [Link]

  • Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. (2021). Frontiers in Microbiology. Retrieved from [Link]

  • Assessment of the Benefits of Mesotrione. (2021). Environmental Protection Agency. Retrieved from [Link]

  • The Value of Field Trials. (2022). Exacto Inc. Retrieved from [Link]

  • Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. (2021). Weed Technology. Retrieved from [Link]

  • Comparison of Mesotrione Combinations with Standard Weed Control Programs in Corn. (2005). Weed Technology. Retrieved from [Link]

  • 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. (n.d.). PubChem. Retrieved from [Link]

  • Paraquat. (n.d.). Wikipedia. Retrieved from [Link]

  • Understanding Herbicide Mode of Action. (n.d.). Oklahoma State University Extension. Retrieved from [Link]

  • Bio-Efficacy of Tembotrione 34.4% SC on Diverse Weed Flora and Productivity of Kharif Maize (Zea mays L.). (2019). International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. (2005). Pest Management Science. Retrieved from [Link]

  • Efficacy of topramezone and mesotrione for the control of annual grasses. (2008). International Research Journal of Plant Science. Retrieved from [Link]

  • Cyclohexane-1,3-dione derivatives having a herbicidal activity. (1987). European Patent Office.
  • Cyclohexane-1,3-dione Oxime Ether Grass-Specific Herbicides and the Discovery of Butroxydim. (2002). Pesticide Science. Retrieved from [Link]

  • Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. (2022). Toxics. Retrieved from [Link]

  • What HPPD stands for, and why it matters. (2021). Farm Progress. Retrieved from [Link]

  • Design and analysis of efficacy evaluation trials. (2012). EPPO Bulletin. Retrieved from [Link]

  • Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment. (2021). Frontiers in Microbiology. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystal Structure of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the X-ray crystal structure of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a derivative of the well-known dimedone. Understanding the three-dimensional architecture of this and related molecules is paramount for researchers in medicinal chemistry and materials science, as structure dictates function. This guide will objectively compare its structural features with its parent compound, dimedone, and provide the experimental data that underpins these findings.

Introduction: The Significance of Dimedone and Its Derivatives

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a versatile building block in organic synthesis.[1][2] Its derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[3] The introduction of a 2-(2-oxopropyl) substituent to the dimedone core, creating 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone (the enol form of the title compound), significantly alters its steric and electronic properties.[4][5][6] X-ray crystallography provides the definitive method to elucidate the precise atomic arrangement of these molecules, offering insights into their reactivity, intermolecular interactions, and potential as therapeutic agents.

Experimental Workflow: From Synthesis to Structure Determination

The journey from simple precursors to a refined crystal structure involves a multi-step process. The synthesis of the title compound is achieved through the reaction of dimedone with α-chloroacetone.[4][5][6] The resulting product is then purified and crystallized to obtain single crystals suitable for X-ray diffraction analysis. The following diagram illustrates the typical workflow:

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Diffraction Analysis Dimedone Dimedone Reaction Reaction Dimedone->Reaction Chloroacetone α-Chloroacetone Chloroacetone->Reaction Product Crude Product Reaction->Product Recrystallization Recrystallization Product->Recrystallization SingleCrystal Single Crystal Recrystallization->SingleCrystal DataCollection Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Figure 1: A generalized workflow for the determination of the X-ray crystal structure of this compound.

Comparative Crystallographic Data

The table below presents a comparison of the key crystallographic parameters for 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone and its parent compound, dimedone. This data provides a quantitative basis for understanding the structural differences between the two molecules.

Parameter3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone[4][6]Dimedone[7][8]
Chemical Formula C₁₁H₁₆O₃C₈H₁₂O₂
Formula Weight 196.24140.2
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c (or P2₁/n)
a (Å) 10.005 (3)10.040 (1)
b (Å) 13.633 (4)6.823 (1)
c (Å) 8.441 (2)12.984 (2)
β (˚) 105.352 (4)116.20 (1)
Volume (ų) 1110.3 (5)798.3
Z 44
R-factor 0.0450.046 (or 0.047)

Structural Analysis and Comparison

The crystallographic data reveals that while both molecules crystallize in the monoclinic system, the addition of the 2-oxopropyl group in the title compound leads to a significant increase in the unit cell volume.

Molecular Conformation:

In the solid state, this compound exists in its enol form, as 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone.[4][5][6] The cyclohexenone ring adopts an envelope conformation.[4][5] A notable feature of this structure is that the 2-oxopropyl fragment is nearly perpendicular to the plane of the cyclohexanone ring, with a dihedral angle of approximately 77.72°.[4][5] This perpendicular arrangement minimizes steric hindrance between the substituent and the core ring structure.

Dimedone also exists in the enol form in the solid state.[7][8] The molecules are linked by hydrogen bonds to form infinite chains.[7]

Intermolecular Interactions:

A key feature of the crystal packing of 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone is the presence of O—H⋯O hydrogen bonds.[4][5][6] These hydrogen bonds link the molecules together, forming chains that extend parallel to the b-axis of the unit cell.[4][5][6] This type of interaction is crucial for the stability of the crystal lattice.

Methodologies

Synthesis of 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone:

The synthesis was performed by reacting dimedone (5,5-dimethylcyclohexane-1,3-dione) with α-chloroacetone.[4] The resulting solid was then recrystallized from a 1:1 methanol-ethyl acetate mixture to yield crystals suitable for X-ray analysis.[4]

X-ray Data Collection and Structure Refinement:

Single-crystal X-ray diffraction data for 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone was collected on a Bruker SMART CCD area-detector diffractometer.[4] The structure was solved using direct methods and refined by full-matrix least-squares on F².[4] All hydrogen atoms were treated with a mixture of independent and constrained refinement.[4]

Conclusion

The X-ray crystal structure of 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone provides valuable insights into the conformational preferences and intermolecular interactions of this dimedone derivative. The perpendicular orientation of the 2-oxopropyl substituent and the formation of hydrogen-bonded chains are key structural features. This detailed structural information is essential for researchers aiming to design and synthesize novel dimedone derivatives with specific biological or material properties. The comparative data presented in this guide serves as a foundational reference for future studies in this area.

References

  • Semmingsen, D. The Crystal and Molecular Structure of Dimedone. Acta Chemica Scandinavica B, 28, 169-174.
  • Singh, I., & Calvo, C. (1975). The Crystal Structure of Dimedone. Canadian Journal of Chemistry, 53(9), 1251-1255.
  • Martínez, R., Hernández-Ortega, S., Triana, L., & Camacho, J. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3186. [Link]

  • ResearchGate. (n.d.). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Retrieved from [Link]

  • Kumar, A., Kumar, A., Kumar, V., Sharma, G., & Singh, B. (2021). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega, 6(3), 2247–2259. [Link]

  • Amanote Research. (n.d.). The Crystal Structure of Dimedone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Retrieved from [Link]

  • PubChem. (n.d.). Dimedone. Retrieved from [Link]

  • StudyCorgi. (2022, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • Amanote Research. (n.d.). 3-Hydroxy-5,5-Dimethyl-2-(2-Oxopropyl)cyclohex-2-Enone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structure and Translations of 2-(2-Substitutedphenyl) Hydrazone) 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxopropyl)cyclohexane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-2-octadecanoylcyclohexane-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane-1,3-dione, 2-allylaminomethylene-5,5-dimethyl-. Retrieved from [Link]

Sources

A Comprehensive Guide to HPLC Method Development for the Analysis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols grounded in established scientific principles and regulatory guidelines.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. This compound, a β-diketone, possesses characteristics that guide our initial chromatographic choices.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.24 g/mol [1][2][3]
Predicted pKa 4.96 ± 0.42[4][5]
Predicted XLogP3 0.5[1]
Melting Point 135-136 °C[4][5]
Structure
  • pKa: The predicted pKa of ~4.96 indicates that the molecule is a weak acid.[4][5] This is a critical parameter for reversed-phase HPLC, as the pH of the mobile phase will dictate the ionization state of the analyte, which in turn significantly impacts retention and peak shape. To ensure reproducible retention and symmetrical peaks, the mobile phase pH should be controlled to be at least 1.5 to 2 units below the pKa, maintaining the analyte in its neutral, more retained form.

  • LogP: The predicted octanol-water partition coefficient (XLogP3) of 0.5 suggests moderate polarity.[1] This value indicates that the compound is suitable for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Strategic Approach to HPLC Method Development

Our method development will follow a logical, multi-step process designed to systematically achieve optimal separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization B Column & Mobile Phase Screening A->B Informs C Gradient & Temperature Optimization B->C D Flow Rate & Injection Volume C->D E ICH Guideline Validation D->E F Final Method E->F

Caption: HPLC Method Development Workflow.

Initial Screening: Column and Mobile Phase Selection

The goal of the initial screening phase is to identify a suitable column and mobile phase combination that provides adequate retention and a promising selectivity profile.

Rationale for Column Selection:

Given the analyte's moderate polarity, a standard C18 column is a logical starting point. However, to explore different selectivities, we will also evaluate a Phenyl-Hexyl column, which can offer alternative π-π interactions, and a C8 column, which is less retentive. This multi-column screening approach increases the probability of finding a suitable stationary phase early in the development process.[7]

Rationale for Mobile Phase Selection:

We will screen two common organic modifiers, acetonitrile (ACN) and methanol (MeOH), in combination with a low-pH aqueous phase. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. The aqueous phase will be acidified with 0.1% formic acid to ensure the analyte is in its non-ionized form, promoting good peak shape and retention.

Experimental Protocol: Initial Screening

  • Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Screening Conditions:

    • Columns:

      • Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

      • Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

      • Waters Symmetry C8 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol)

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA scan from 200-400 nm, with extraction at 254 nm and the determined λmax.

Expected Outcomes and Comparison:

The screening will likely show that the C18 column provides the best retention and peak shape. The Phenyl-Hexyl may offer unique selectivity if impurities with aromatic character are present. The C8 will likely result in shorter retention times. Based on these initial runs, the most promising column and organic modifier combination will be selected for optimization. For this guide, we will proceed assuming the C18 column with an acetonitrile gradient provided the most favorable starting point.

Method Optimization: Fine-Tuning for Performance

With a promising column and mobile phase selected, the next step is to optimize the separation parameters to achieve the desired resolution, peak shape, and analysis time.

OptimizationLogic cluster_params Input Parameters cluster_outputs Performance Metrics Gradient Gradient Slope Resolution Resolution Gradient->Resolution RunTime Analysis Time Gradient->RunTime Temp Temperature Temp->Resolution PeakShape Peak Shape Temp->PeakShape Flow Flow Rate Flow->Resolution Flow->RunTime

Caption: Interplay of Optimization Parameters.

Gradient and Temperature Optimization

The gradient slope and column temperature are critical parameters that influence selectivity and resolution.

  • Gradient Slope: A shallower gradient will increase retention times but can improve the resolution of closely eluting peaks. Conversely, a steeper gradient will shorten the analysis time but may sacrifice resolution.

  • Temperature: Increasing the column temperature will decrease the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation. For β-diketones, which can exhibit tautomerism, controlling the temperature is crucial for consistent chromatography.[8]

Experimental Protocol: Gradient and Temperature Optimization

  • System: Use the selected C18 column and mobile phase (ACN/0.1% Formic Acid).

  • Gradient Optimization:

    • Evaluate three gradient slopes:

      • Shallow: 10-90% B over 20 minutes

      • Medium: 10-90% B over 15 minutes (from screening)

      • Steep: 10-90% B over 10 minutes

  • Temperature Optimization:

    • Using the optimized gradient, evaluate three temperatures: 25 °C, 30 °C, and 40 °C.

  • Analysis: Monitor peak shape (asymmetry), resolution between the main peak and any impurities, and retention time.

Comparative Data Summary (Hypothetical):

Gradient (10-90% B)Temperature (°C)Retention Time (min)AsymmetryResolution (Analyte vs. Impurity 1)
20 min3012.51.12.5
15 min3010.21.22.1
10 min308.11.31.8
15 min2510.81.22.0
15 min409.81.12.3

Based on this hypothetical data, a 15-minute gradient at 40 °C provides a good balance of analysis time, peak shape, and resolution.

Method Validation: Ensuring Reliability and Trustworthiness

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11]

Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method is able to assess the analyte unequivocally in the presence of other components.Peak purity index > 0.999; baseline resolution from other components.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the target concentration for an assay.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD/LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met under all varied conditions.
Experimental Protocols for Validation

Specificity:

  • Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked placebo.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte to generate degradation products.

  • Assess peak purity of the analyte peak in all samples using a PDA detector.

Linearity:

  • Prepare a series of at least five standard solutions covering the range of 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

Accuracy:

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level and analyze them.

  • Calculate the percentage recovery for each sample.[12]

Precision:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Robustness:

  • Deliberately vary critical method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Organic modifier composition (± 2%)

  • Analyze a system suitability solution under each condition and evaluate the system suitability parameters (e.g., retention time, tailing factor, resolution).[12]

Final Method and System Suitability

Table 2: Final Optimized and Validated HPLC Method

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (example, to be determined from PDA)
Run Time 20 minutes

System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[13][14][15]

  • Procedure: Inject five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • %RSD of Peak Areas: ≤ 2.0%

    • %RSD of Retention Times: ≤ 1.0%

Comparison with Alternative Methods

While reversed-phase HPLC is the most common and versatile technique for this type of analyte, other chromatographic methods could be considered.

  • Gas Chromatography (GC): GC could be a viable alternative if the analyte is thermally stable and sufficiently volatile. Derivatization might be necessary to improve volatility and peak shape. However, HPLC is generally preferred for non-volatile and thermally labile compounds.[16]

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to HPLC. It often provides different selectivity and could be advantageous for resolving complex mixtures.

  • Mixed-Mode Chromatography: For challenging separations involving compounds with varying properties, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide unique selectivity and improved peak shape for acidic compounds like β-diketones.[8][17]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Rance, M. J., & Wilson, S. (2010). Beta-diketones: Peak Shape Challenges and the Use of Mixed-Mode High-Performance Liquid Chromatography Methodology to Obtain Fast, High Resolution Chromatography. Journal of Chromatography A, 1217(12), 1912–1915. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • ResearchGate. (n.d.). β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. PubChem. [Link]

  • da Silva, F. M. L., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2929–2935. [Link]

  • ResearchGate. (n.d.). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]

  • Agilent. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. [Link]

  • ResearchGate. (n.d.). 3Hydroxy5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Oxopropyl)cyclohexane-1,3-dione. PubChem. [Link]

  • Lalevée, J., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4888. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3344. [Link]

  • Martínez, R., et al. (2009). 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallographica Section E: Crystallographic Communications, 65(12), o3083. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Cyclohexanedione, 5,5-dimethyl- (CAS 126-81-8). [Link]

  • ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. [Link]

  • Stenutz. (n.d.). 5,5-dimethyl-2-(2-phenylhydrazinylidene)cyclohexane-1,3-dione. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition. [Link]

Sources

Efficacy of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione vs. other HPPD inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and herbicide development, the selection of a potent and selective enzyme inhibitor is a critical decision. This guide provides an in-depth, objective comparison of the efficacy of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, commonly known as sulcotrione, against other prominent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for understanding the nuances of HPPD inhibition and making informed decisions in research and development.

The Critical Role of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme, iron(II)-dependent oxygenase that plays a pivotal role in the tyrosine catabolism pathway in most aerobic organisms.[1] In plants, the product of the HPPD-catalyzed reaction, homogentisate, is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis, and also functions as a vital electron carrier in the photosynthetic electron transport chain.[2]

Inhibition of HPPD disrupts this pathway, leading to a depletion of plastoquinone and, consequently, an accumulation of the colorless carotenoid precursor, phytoene. The lack of colored carotenoids, which serve to protect chlorophyll from photo-oxidation, results in the characteristic bleaching of plant tissues, ultimately leading to plant death.[2] This makes HPPD a prime target for the development of herbicides.

Sulcotrione: Mechanism of Action

Sulcotrione is a member of the β-triketone class of herbicides that effectively inhibits the HPPD enzyme.[3][4] Its chemical structure allows it to act as a competitive inhibitor, mimicking the binding of the natural substrate, 4-hydroxyphenylpyruvate (HPP), to the active site of the HPPD enzyme. By binding to the enzyme, sulcotrione prevents the conversion of HPP to homogentisate, thereby initiating the cascade of events that leads to plant mortality.[5]

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by HPPD inhibitors like sulcotrione.

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Inhibitor Sulcotrione & Other HPPD Inhibitors Inhibitor->HPPD Inhibits

Caption: The HPPD inhibition pathway.

Comparative Efficacy: Sulcotrione vs. Other HPPD Inhibitors

The efficacy of an HPPD inhibitor is determined by several factors, including its intrinsic potency against the target enzyme (often measured as IC50 or Ki values) and its performance in whole-plant bioassays and field conditions. This section provides a comparative analysis of sulcotrione against other widely used triketone and pyrazolone HPPD inhibitors.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying the potency of an inhibitor. A lower value indicates a more potent inhibitor. The following table summarizes available data for sulcotrione and other HPPD inhibitors. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions, such as the source of the HPPD enzyme and the specific assay protocol used.

InhibitorEnzyme SourceIC50 (nM)Ki (pM)Reference(s)
Sulcotrione Arabidopsis thaliana250-[6]
Mesotrione Arabidopsis thaliana-6-18[7]
Tembotrione Sphingobium sp.25001000[8]
Topramezone Setaria faberi15-[9]
Topramezone Arabidopsis thaliana23-[9][10]

Disclaimer: The presented values are sourced from different studies and may not be directly comparable due to variations in experimental methodologies.

Whole-Plant and Field Efficacy

While in vitro data provides a measure of intrinsic potency, whole-plant bioassays and field studies offer a more practical assessment of an inhibitor's herbicidal efficacy. These studies account for factors such as uptake, translocation, and metabolism within the plant.

Field studies have shown that the efficacy of HPPD inhibitors can be weed species-dependent. For instance, in some studies, mesotrione demonstrated weaker control of certain grass weeds compared to topramezone and tembotrione.[11] The choice of adjuvant can also significantly influence the performance of these herbicides.[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of HPPD inhibitors.

In Vitro HPPD Inhibition Assay (Spectrophotometric Method)

This protocol is a self-validating system for determining the IC50 value of an HPPD inhibitor by measuring the enzymatic activity of purified HPPD.

Causality Behind Experimental Choices: The spectrophotometric assay is a robust and widely used method. It relies on the measurement of a downstream product of the HPPD reaction, providing a direct assessment of enzyme activity. The inclusion of cofactors like ascorbate and FeSO₄ is essential for optimal enzyme function.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Purified HPPD Enzyme - Inhibitor Stock (e.g., Sulcotrione in DMSO) - HPP Substrate Solution - Cofactor Solution (Ascorbate, FeSO₄) - Assay Buffer A1 Perform serial dilutions of the inhibitor in a 96-well UV-transparent microplate. P1->A1 A2 Add assay buffer, cofactor solution, and purified HPPD enzyme to each well. A1->A2 A3 Initiate the reaction by adding the HPP substrate solution. A2->A3 A4 Immediately measure the increase in absorbance at 318 nm over time in a microplate reader. A3->A4 D1 Calculate the initial reaction rate (V₀) for each inhibitor concentration. A4->D1 D2 Determine the percent inhibition relative to the no-inhibitor control. D1->D2 D3 Plot percent inhibition vs. log[inhibitor] and fit to a sigmoidal dose-response curve. D2->D3 D4 Determine the IC50 value from the curve. D3->D4

Caption: Workflow for a spectrophotometric HPPD inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the HPPD inhibitor (e.g., sulcotrione) in a suitable solvent like DMSO.

    • Prepare a fresh solution of the substrate, 4-hydroxyphenylpyruvate (HPP), in the assay buffer.

    • Prepare a fresh cofactor solution containing ascorbate and ferrous sulfate (FeSO₄) in the assay buffer.

    • Prepare the purified HPPD enzyme in the assay buffer to the desired concentration.

  • Assay Plate Setup:

    • In a 96-well UV-transparent microplate, perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations for testing. Include a vehicle control (DMSO without inhibitor).

    • Add the assay buffer, cofactor solution, and the purified HPPD enzyme to each well.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the microplate in a spectrophotometer and monitor the increase in absorbance at 318 nm over a set period. This wavelength corresponds to the formation of a downstream product.[13]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration relative to the rate of the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]

Whole-Plant Bioassay

This protocol provides a framework for assessing the in vivo efficacy of HPPD inhibitors on target plant species.

Causality Behind Experimental Choices: A whole-plant bioassay is essential to evaluate the herbicidal activity under conditions that more closely mimic a natural environment. This method accounts for critical factors like absorption, translocation, and metabolism of the inhibitor within the plant, which are not assessed in in vitro assays. The inclusion of a susceptible control and a range of herbicide doses allows for a quantitative assessment of efficacy.

Whole_Plant_Bioassay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis S1 Select target plant species and grow under controlled environmental conditions. S2 Prepare a range of herbicide concentrations, including a no-herbicide control. S1->S2 T1 Apply the herbicide solutions to the plants at a specific growth stage. S2->T1 E1 Visually assess plant injury (e.g., bleaching, necrosis, stunting) at regular intervals. T1->E1 E2 At the end of the experiment, harvest the above-ground biomass and measure fresh or dry weight. E1->E2 DA1 Calculate the percent injury or biomass reduction relative to the control. E2->DA1 DA2 Plot the response against the herbicide dose to determine the GR₅₀ or ED₅₀ value. DA1->DA2

Caption: Workflow for a whole-plant bioassay.

Step-by-Step Methodology:

  • Plant Growth:

    • Sow seeds of the target weed or crop species in pots containing a suitable growth medium.

    • Grow the plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.[15]

  • Herbicide Application:

    • Prepare a series of herbicide dilutions to be tested, including a control group that receives no herbicide.

    • Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 leaf stage) using a calibrated sprayer to ensure uniform coverage.[16]

  • Evaluation:

    • Visually assess the plants for signs of herbicidal injury (e.g., bleaching, stunting, necrosis) at regular intervals after treatment (e.g., 7, 14, and 21 days). A rating scale (e.g., 0% = no injury, 100% = complete death) can be used.[2]

  • Data Analysis:

    • Calculate the percent injury or the percent reduction in biomass for each herbicide concentration compared to the untreated control.

    • Plot the dose-response data and use regression analysis to determine the herbicide rate that causes 50% growth reduction (GR₅₀) or 50% injury (ED₅₀).

Conclusion

Sulcotrione is a potent and effective inhibitor of the HPPD enzyme, demonstrating significant herbicidal activity. When compared to other HPPD inhibitors, its efficacy can be influenced by the target weed species and application conditions. For researchers and drug development professionals, a thorough understanding of both the in vitro inhibitory characteristics and the whole-plant efficacy is paramount. The experimental protocols provided in this guide offer a robust framework for conducting comparative studies and making data-driven decisions in the development of novel HPPD-targeted compounds. The continued investigation into the structure-activity relationships and kinetic properties of these inhibitors will undoubtedly pave the way for the next generation of highly effective and selective herbicides.

References

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  • Matringe, M., Sailland, A., Dando, B. S., & Pallett, K. E. (2005). 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. Journal of Biological Chemistry, 280(16), 15989–15995.
  • Lin, H. Y., et al. (2019). Inhibition kinetics of HPPD by NTBC, sulcotrione, and mesotrione.
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  • Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. Phytochemistry, 68(14), 2004–2014.
  • Küpper, A., et al. (2018). Tembotrione detoxification in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor-resistant Palmer amaranth (Amaranthus palmeri S. Wats.). Pest Management Science, 74(10), 2325–2334.
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  • Singh, V. P., et al. (2020). Tank-mix application of p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide (mesotrione, tembotrione or topramezone) with atrazine improves weed control in maize (Zea mays L.). Crop Protection, 137, 105286.
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A Comparative Guide to the Antifungal Potential of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, derivatives of 5,5-dimethylcyclohexane-1,3-dione (dimedone), particularly 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, represent a promising class of compounds with potential antifungal properties. This guide provides a comparative analysis of the antifungal activity of these derivatives, synthesizing available experimental data and offering insights into their therapeutic potential.

Introduction: The Need for Novel Antifungal Agents

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The efficacy of current antifungal therapies is increasingly compromised by the emergence of drug-resistant fungal strains. This has created an urgent need for the discovery and development of new antifungal drugs with novel mechanisms of action. The cyclohexane-1,3-dione framework, a core structure in various biologically active molecules, has attracted attention for its potential as a source of new antimicrobial agents[1].

The Chemical Scaffold: this compound and its Analogs

The core structure of interest is this compound, a β-triketone. The presence of multiple keto groups and the potential for tautomerization offer rich chemical diversity for the synthesis of a wide array of derivatives. Modifications at the 2-position, in particular, have been explored to modulate the biological activity of the dimedone scaffold[2].

Comparative Antifungal Activity: An Analysis of Experimental Data

While extensive research on the specific antifungal activity of this compound derivatives is still emerging, studies on structurally related 2-acylcyclohexane-1,3-diones provide valuable insights into their potential. A key study on polyketides isolated from Peperomia alata and P. trineura identified several 2-acylcyclohexane-1,3-dione derivatives with notable antifungal and cytotoxic activities[3].

The table below summarizes the antifungal activity of these natural product derivatives against Cladosporium cladosporioides and C. sphaeospermum.

CompoundDerivative NameFungal StrainActivity
1a Alatanone A [3-hydroxy-2-(5'-phenylpent-4'E-enoyl)cyclohex-2-en-1-one]C. cladosporioidesActive
C. sphaeospermumActive
2a Alatanone B [3-hydroxy-2-(3'-phenyl-6'-methylenedioxypropanoyl)cyclohex-2-en-1-one]C. cladosporioidesActive
C. sphaeospermumActive
1b Trineurone A [3-hydroxy-2-(11'-phenylundec-10'E-enoyl)cyclohex-2-en-1-one]C. cladosporioidesActive
C. sphaeospermumActive
2b Trineurone B [3-hydroxy-2-(15'-phenyl-18'-methylenedioxypentadecanoyl)cyclohex-2-en-1-one]C. cladosporioidesActive
C. sphaeospermumActive
2c Trineurone C [3-hydroxy-2-(17'-phenyl-20'-methylenedioxyheptadecanoyl)cyclohex-2-en-1-one]C. cladosporioidesActive
C. sphaeospermumActive
3a Trineurone D [3-hydroxy-2-(hexadec-10'Z-enoyl)cyclohex-2-en-1-one]C. cladosporioidesActive
C. sphaeospermumActive
3b Trineurone E [(6R)-(+)-3,6-dihydroxy-2-(hexadec-10'Z-enoyl)cyclohex-2-en-1-one]C. cladosporioidesActive
C. sphaeospermumActive

Data extracted from Ferreira et al., 2014[3]. The original study should be consulted for quantitative data on inhibition zones.

While this study provides a strong indication of the antifungal potential of the 2-acylcyclohexane-1,3-dione scaffold, a comprehensive structure-activity relationship (SAR) requires further investigation with a broader range of derivatives and fungal pathogens.

Potential Mechanisms of Antifungal Action

The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, based on their structural similarity to other β-triketones, several potential mechanisms can be hypothesized:

  • Disruption of Fungal Cell Membranes: The lipophilic nature of the cyclohexane ring and the acyl side chain may facilitate interaction with and disruption of the fungal cell membrane, leading to altered permeability and cell death[4].

  • Enzyme Inhibition: The β-triketone moiety is a known inhibitor of several enzymes. A plausible target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism[5]. Inhibition of this pathway could be detrimental to fungal growth.

  • Chelation of Metal Ions: The dione functionality can chelate essential metal ions, thereby disrupting crucial enzymatic processes within the fungal cell.

Further mechanistic studies, including enzymatic assays and microscopic analysis of treated fungal cells, are necessary to confirm these hypotheses.

Experimental Protocols

The following is a detailed, step-by-step methodology for determining the antifungal activity of this compound derivatives using the broth microdilution method, based on established protocols[6].

Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds (this compound derivatives)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antifungal drugs for control (e.g., Fluconazole, Amphotericin B)

  • Sterile saline

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5 to 2.5 x 10³ cells/mL using a spectrophotometer and a standard curve or by hemocytometer counting.

  • Preparation of Drug Dilutions:

    • Dissolve the test compounds and control drugs in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a growth control (medium and inoculum only) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction in turbidity compared to the growth control).

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar) that is free of any antifungal agent.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of 96-Well Plates Inoculum->Inoculation Compounds Compound Serial Dilutions Compounds->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC MFC_Plating Subculturing for MFC MIC->MFC_Plating MFC_Incubation Incubation of Plates MFC_Plating->MFC_Incubation MFC MFC Determination MFC_Incubation->MFC

Caption: Workflow for determining MIC and MFC of antifungal compounds.

Hypothesized Mechanism of Action: Cell Membrane Disruption

Antifungal_Mechanism cluster_compound Derivative Molecule cluster_membrane Fungal Cell Membrane cluster_effect Cellular Effect Compound 5,5-Dimethyl-2-(2-oxopropyl) cyclohexane-1,3-dione Derivative Lipophilic Cyclohexane Ring Acyl Side Chain Membrane Phospholipid Bilayer Ergosterol Compound:lipophilic->Membrane:head Interaction Compound:acyl->Membrane:ergosterol Interaction Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Lysis Cell Lysis Permeability->Lysis

Caption: Hypothesized mechanism of action via fungal cell membrane disruption.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of potential antifungal agents. Preliminary data from structurally related natural products indicate that the 2-acylcyclohexane-1,3-dione scaffold possesses antifungal activity. The straightforward synthesis and potential for diverse chemical modifications make these compounds attractive candidates for further investigation in antifungal drug discovery programs.

Future research should focus on:

  • Synthesis and Screening of a Focused Library: A systematic synthesis of a library of this compound derivatives with varying acyl chains and other substitutions is required. This library should be screened against a broad panel of clinically relevant fungal pathogens, including resistant strains, to establish a comprehensive SAR.

  • Quantitative Antifungal Assays: Rigorous determination of MIC and MFC values is essential for a quantitative comparison of the antifungal potency of these derivatives with existing antifungal drugs.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action will be crucial for optimizing the antifungal activity and selectivity of these compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo models of fungal infection to evaluate their therapeutic efficacy and safety profiles.

By pursuing these research avenues, the full potential of this compound derivatives as a novel class of antifungal agents can be realized.

References

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A Comparative FT-IR Spectroscopic Analysis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione and Related Ketonic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for elucidating the functional group composition of a molecule. This guide provides an in-depth analysis of the expected FT-IR spectrum of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a β-diketone of significant synthetic interest. Through a comparative lens, we will dissect its anticipated spectral features against those of its structural precursor, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and a fundamental cyclic ketone, cyclohexanone. This analysis is grounded in established spectroscopic principles and supported by experimental data from comparable structures, offering a robust framework for researchers in the field.

The Structural and Spectroscopic Nuances of β-Diketones

This compound is a fascinating molecule characterized by the presence of a 1,3-diketone system within a cyclohexane ring, further substituted with a propanone moiety. A critical aspect of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[1][2] This equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding and profoundly impacts the FT-IR spectrum. The enol form is often stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, leading to distinct vibrational frequencies compared to the diketo form.[2]

Predicted FT-IR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a detailed prediction of its key absorption bands can be made based on its structure and the extensive literature on related compounds. The molecule possesses three carbonyl groups, offering a complex but interpretable spectral signature.

A detailed breakdown of the expected vibrational modes is as follows:

  • C-H Stretching: The presence of sp³ hybridized carbons in the cyclohexane ring and the alkyl substituent will give rise to C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region.

  • Carbonyl (C=O) Stretching: This is the most diagnostic region for this molecule.

    • Diketo Tautomer: We anticipate two distinct C=O stretching bands for the cyclic 1,3-dione system, likely in the range of 1700-1750 cm⁻¹. The acyclic ketone of the 2-oxopropyl group is expected to absorb around 1715 cm⁻¹, characteristic of a saturated aliphatic ketone.[3]

    • Enol Tautomer: The formation of the enol tautomer would lead to a significant shift in the carbonyl frequencies. The conjugated C=O stretch of the enol form is expected at a lower wavenumber, typically in the 1650–1700 cm⁻¹ region. The C=C double bond of the enol will also show an absorption band in the 1580–1640 cm⁻¹ range.[1] The presence of a broad O-H stretching band, likely centered around 3000 cm⁻¹, would also be indicative of the enol form, potentially overlapping with the C-H stretching bands.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands corresponding to C-C stretching and various bending vibrations (CH₂, CH₃). This region is unique to the molecule and serves as a "fingerprint" for identification.

Comparative Spectral Analysis

To contextualize the predicted spectrum of our target molecule, we will compare it with the experimentally determined spectra of two relevant compounds: cyclohexanone and 5,5-dimethylcyclohexane-1,3-dione (dimedone).

Cyclohexanone: The Archetypal Cyclic Ketone

Cyclohexanone provides a fundamental reference point for a simple, six-membered cyclic ketone. Its FT-IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration, typically observed around 1710-1715 cm⁻¹.[4][5] The C-H stretching of the methylene groups in the ring appears in the 2850-2950 cm⁻¹ range.

5,5-Dimethylcyclohexane-1,3-dione (Dimedone): The Precursor β-Diketone

Dimedone, the synthetic precursor to our target molecule, is also a β-diketone and exists in a keto-enol tautomeric equilibrium.[6] Its FT-IR spectrum is more complex than that of cyclohexanone. In solution, it often shows a broad O-H stretch from the enol form, alongside C=O stretching bands for both the keto and enol tautomers. The NIST database shows the spectrum of dimedone in chloroform, which clearly indicates the presence of both tautomers.

Functional Group Cyclohexanone 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) Predicted this compound
C=O Stretch (Keto) ~1715 cm⁻¹~1735 cm⁻¹ and ~1708 cm⁻¹~1700-1750 cm⁻¹ (cyclic diketo), ~1715 cm⁻¹ (acyclic keto)
C=O Stretch (Enol) N/A~1610 cm⁻¹~1650-1700 cm⁻¹
C=C Stretch (Enol) N/APresent~1580-1640 cm⁻¹
C-H Stretch ~2850-2950 cm⁻¹~2870-2960 cm⁻¹~2850-3000 cm⁻¹
O-H Stretch (Enol) N/ABroad, ~2500-3200 cm⁻¹Broad, ~3000 cm⁻¹ (if enol present)

Table 1: Comparative FT-IR Absorption Frequencies (cm⁻¹)

This comparative analysis highlights the expected increase in complexity in the FT-IR spectrum of this compound due to the additional ketone functionality and the persistent influence of keto-enol tautomerism.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum using ATR

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a widely used technique due to its minimal sample preparation requirements and versatility for analyzing solid and liquid samples.[7][8]

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are properly installed and have been allowed to warm up for the manufacturer's recommended time to ensure stability.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, and a lint-free wipe.[9] Allow the solvent to fully evaporate.

  • Background Spectrum Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) and is crucial for obtaining a clean sample spectrum.[10]

  • Sample Application: Place a small amount of the solid sample (a few milligrams) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[11]

  • Applying Pressure: Use the pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[11]

  • Sample Spectrum Collection: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them to the functional groups present in the molecule.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in step 2.

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start clean_crystal Clean ATR Crystal start->clean_crystal background Collect Background Spectrum clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample analyze Analyze Spectrum collect_sample->analyze clean_end Clean ATR Crystal analyze->clean_end end End clean_end->end

Figure 1: Workflow for FT-IR analysis using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, reflecting its complex structure with multiple carbonyl groups and the potential for keto-enol tautomerism. By understanding the characteristic absorption frequencies of its constituent functional groups and comparing them to simpler, related molecules like cyclohexanone and its precursor dimedone, researchers can confidently interpret experimental data. The provided ATR-FTIR protocol offers a reliable method for obtaining high-quality spectra, which is a critical step in the structural elucidation and quality control of novel compounds in the drug development pipeline. This guide serves as a valuable resource for scientists, providing both the theoretical foundation and practical insights necessary for effective FT-IR spectroscopic analysis.

References

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and laboratory safety.

Core Principle: Proactive Waste Management

Proper chemical disposal is not an afterthought; it is an integral part of the experimental process. The responsible management of chemical waste, including this compound, is mandated by federal and state regulations to protect laboratory personnel, the community, and the environment.[1][2] Regulations such as the Resource Conservation and Recovery Act (RCRA) govern hazardous waste from its point of generation to its final disposal.[3] Laboratories are typically designated as waste generators and must adhere to specific protocols for waste accumulation, storage, and disposal.[3][4]

Chemical Profile and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 13148-87-3[5][6]
Molecular Formula C₁₁H₁₆O₃[5]
Molar Mass 196.24 g/mol [5]
Physical State Solid[7]
Melting Point 135-136 °C[8]
Boiling Point 323.7±22.0 °C (Predicted)[8]

Hazard Analysis:

  • Toxicity: Similar diketones are classified as harmful if swallowed and can cause serious eye damage. Therefore, this compound should be handled with care, using appropriate personal protective equipment (PPE).

  • Environmental Hazard: Related compounds are noted as being harmful to aquatic life with long-lasting effects. This classification makes proper disposal critical to prevent environmental contamination. Do not let this chemical enter the environment or drains.[9]

  • Combustibility: As a solid organic compound, it is considered combustible, though it may propagate flame with difficulty.[7] Dusts from such compounds have the potential to form explosive mixtures with air.[7]

Given these potential hazards, this compound must be treated as hazardous chemical waste . A formal hazardous waste determination must be conducted by a trained professional, such as a member of your institution's Environmental Health & Safety (EHS) department, as required by EPA regulations.[10]

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the disposal process from the point of generation to collection. This workflow is designed to ensure safety and compliance with EPA and local regulations.

Step 1: Waste Segregation

Directive: Immediately upon generation, segregate waste containing this compound.

Causality: Mixing different waste streams is a primary cause of laboratory accidents and regulatory violations.[1] Mixing a hazardous waste with non-hazardous waste renders the entire mixture hazardous, significantly increasing disposal costs and complexity.[2] Segregation at the source is the most effective way to ensure proper disposal pathways and prevent unintended chemical reactions.

Step 2: Containerization

Directive: Select a chemically compatible container in good condition, with a secure, leak-proof screw-top cap.

Causality: The container is the primary barrier protecting you and the environment from the waste.

  • Compatibility: The container material must not react with the waste. For most organic solids and solutions, a high-density polyethylene (HDPE) or glass container is appropriate. The original product container is often the best choice.[11]

  • Integrity: The container must be free of cracks, leaks, or external residue.[11]

  • Closure: Containers must be kept tightly closed at all times, except when actively adding waste.[1][11] This prevents the release of vapors and protects the contents from spilling.

Step 3: Labeling

Directive: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's EHS department.

Causality: Proper labeling is a strict regulatory requirement and a critical safety communication tool.[1][3] The label must include:

  • The words "HAZARDOUS WASTE" .[1]

  • The full, unabbreviated chemical name: "this compound" .

  • If in a solution, list all constituents (including solvents) and their approximate percentages.

  • The date accumulation started.

Unlabeled containers of "mystery waste" pose a significant danger and are extremely costly to identify and dispose of.

A Waste Generated (Pure compound or in solution) B Select Appropriate Waste Container (Compatible, Good Condition, Secure Lid) A->B Step 1: Containerize C Affix 'HAZARDOUS WASTE' Label Immediately B->C Step 2: Label D Clearly List All Chemical Constituents and Percentages C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Step 3: Accumulate F Keep Container Closed (Except when adding waste) E->F G Request Pickup from EHS (When container is full or per schedule) F->G Step 4: Dispose

Caption: Waste Disposal Workflow for this compound.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Directive: Store the labeled waste container in a designated SAA at or near the point of generation.

Causality: An SAA is an area designated for the collection of hazardous waste under the control of the generator.[3] Storing waste in a designated SAA ensures it is managed safely and remains under the purview of trained personnel. The SAA should be a contained area (e.g., using secondary containment bins) to capture any potential leaks and should be segregated from incompatible materials.[11]

Step 5: Arranging for Final Disposal

Directive: Once the container is full or reaches its accumulation time limit (typically 12 months for academic labs), arrange for pickup through your institution's EHS office.[10]

Causality: Final disposal must be handled by licensed professionals who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] Do not attempt to dispose of the chemical waste yourself. This includes pouring it down the drain or placing it in the regular trash, which are illegal and unsafe practices.[2][11]

Protocol for Empty Container Disposal

Empty containers that once held this compound must also be managed properly to be considered non-hazardous.

Step-by-Step Protocol:

  • Empty Thoroughly: Ensure that all possible material has been removed from the container.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and managed as hazardous waste.[13] Add the rinsate to your designated halogenated or non-halogenated organic solvent waste stream.

  • Deface Label: Completely remove, black out, or otherwise deface the original chemical label on the empty container.[11]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the normal laboratory glass or plastic recycling stream, or as regular trash.[11] Consult your EHS office for specific institutional policies.

A Empty Container of This compound B Triple Rinse with Appropriate Solvent (e.g., Acetone) A->B D Deface or Remove Original Label A->D C Collect All Rinsate as HAZARDOUS WASTE B->C E Dispose of Container as Non-Hazardous Waste (per institutional policy) D->E

Caption: Management Protocol for Empty Chemical Containers.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.

References

  • Laboratory Waste Management: The New Regulations. MedLab Magazine.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).

  • Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide. Benchchem.

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.

  • Safety Data Sheet for Cyclohexane-1,3-dione. Sigma-Aldrich.

  • Safety Data Sheet for 5,5-Dimethyl-1,3-cyclohexanedione. Santa Cruz Biotechnology.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Biomedical Engineering.

  • Safety Data Sheet for 5,5-Dimethyl-1,3-cyclohexanedione. Thermo Fisher Scientific.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University, College of Engineering.

  • Chemical Waste Management Guide. Boston University, Environmental Health & Safety.

  • 5,5-DIMETHYL-2-(2-OXOPROPYL)-1,3-CYCLOHEXANEDIONE Product Description. ChemicalBook.

  • This compound. PubChem, National Center for Biotechnology Information.

  • This compound. SynQuest Laboratories.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione (CAS No. 13148-87-3).

It is critical to note that comprehensive, peer-reviewed toxicological data for this specific compound is not widely available.[1] Therefore, this guide is built upon a conservative safety-first principle, extrapolating data from structurally similar compounds, such as 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) and other dione derivatives.[2][3][4] Our recommendations are designed to provide a robust margin of safety in the face of incomplete information.

Hazard Assessment: Understanding the Risks

The primary hazards associated with analogous dione compounds, and therefore cautiously attributed to this compound, stem from its physical form and chemical reactivity. As a solid, it poses a risk of forming airborne dust during handling (e.g., weighing, transferring), which can be inhaled.[4] Furthermore, related compounds are classified as causing serious eye damage and may be harmful if swallowed.

Key Anticipated Hazards:

  • Eye Damage: Direct contact with dust or crystals can cause serious, potentially irreversible, eye damage.

  • Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[4]

  • Skin Contact: While not always classified as a primary skin irritant, prolonged or repeated contact can lead to dryness, cracking, or irritation. Open wounds could allow entry into the bloodstream.[4]

  • Ingestion: The compound is presumed to be harmful if ingested.

This assessment dictates a stringent PPE protocol focused on creating a complete barrier between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

Effective protection requires a systematic, multi-layered approach. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Standard safety glasses are insufficient . The risk of fine dust particles becoming airborne necessitates more comprehensive protection.

  • Mandatory: Wear tightly fitting, indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face.

Causality: The dione functional groups can be reactive towards biological macromolecules. The cornea is exceptionally sensitive, and dust can easily bypass the seal of standard safety glasses. The enclosed design of goggles is critical to prevent this exposure.

Skin and Body Protection
  • Gloves: Wear chemically impermeable gloves. Nitrile gloves are a suitable initial choice, but it is best practice to consult a glove manufacturer's compatibility chart for the specific glove model against ketones and cyclic diones. Always double-glove if handling significant quantities or for prolonged periods. Dispose of gloves immediately after handling the compound; do not reuse them.

  • Laboratory Coat: A standard cotton lab coat is not enough. A professional laboratory coat made of a tightly woven, non-porous material (e.g., polyester or a cotton/poly blend) is required. Ensure cuffs are snug and the coat is fully buttoned.

  • Additional Protection: For tasks with a high risk of dust generation, such as cleaning up spills, consider disposable coveralls (e.g., Type 5 rated for particulate protection) to prevent contamination of personal clothing.[5]

Causality: The goal is to prevent all skin contact. Contaminated clothing can act as a prolonged source of exposure.[6] Impervious materials prevent the chemical from seeping through to the skin.

Respiratory Protection

Mechanical engineering controls, primarily the use of a certified chemical fume hood, are the first and most important line of defense against inhalation hazards.

  • Mandatory for All Handling: All procedures involving the solid compound must be performed inside a functioning chemical fume hood.

  • When a Respirator is Required: If engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill or equipment failure), respiratory protection is necessary. Use a full-face respirator equipped with P100 (US) or P3 (EU) particulate filters.[1]

Causality: Solid particles of this size can be inhaled into the respiratory system. A fume hood uses negative pressure to draw airborne contaminants away from the user. If this control fails, a respirator provides a breathable air supply by filtering out harmful particulates.[7]

Summary of PPE Requirements

Protection Area Minimum Requirement Recommended for High-Risk Tasks Rationale
Eyes Tightly-sealed Chemical Splash GogglesFull-Face Shield over GogglesPrevents severe eye damage from airborne dust.
Hands Chemically Impermeable Gloves (e.g., Nitrile)Double-GlovingPrevents skin irritation and absorption.
Body Professional Laboratory Coat (non-porous)Disposable Coveralls (Type 5)Protects skin and personal clothing from contamination.[1][5]
Respiratory Work within a Chemical Fume HoodFull-Face Respirator with P100/P3 FiltersPrevents inhalation of harmful dust particles.[1]

Procedural Guidance: From Preparation to Disposal

Trust in a safety protocol comes from its flawless execution. Follow these steps methodically.

Step-by-Step PPE Workflow
  • Risk Assessment: Before entering the lab, evaluate the specific task. Will you be weighing a small amount or handling a larger quantity? Is there a risk of spillage? This assessment determines if you need to escalate from minimum to recommended PPE.

  • Donning (Putting On) PPE:

    • Wash hands thoroughly.

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Put on the first pair of gloves. If double-gloving, put the second pair on over the first. Ensure the glove cuffs are pulled over the cuffs of the lab coat.

  • Chemical Handling: Proceed with your work inside the chemical fume hood. Be mindful of your movements to minimize air turbulence and dust generation.

  • Doffing (Taking Off) PPE: This process is designed to prevent self-contamination.

    • Remove outer gloves first (if used).

    • Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin.

    • Wash hands.

    • Remove the face shield (if used) and goggles.

    • Remove the inner gloves, peeling them off from the cuff to avoid touching the outer surface.

    • Wash hands thoroughly with soap and water.

  • Disposal:

    • All disposable PPE (gloves, coveralls) and any materials used for cleaning spills must be disposed of as hazardous chemical waste.

    • Place contaminated items in a designated, sealed waste container. Do not mix with regular trash.

PPE Selection and Use Workflow

The following diagram illustrates the logical flow for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A Task Risk Assessment (e.g., quantity, dust potential) B Select Appropriate PPE (Refer to Summary Table) A->B C Don PPE in Correct Sequence B->C D Perform Work in Chemical Fume Hood C->D E Monitor for Spills or Exposure D->E F Doff PPE Carefully to Avoid Contamination E->F Task Complete Spill Accidental Spill or Exposure E->Spill G Dispose of all Contaminated Items as Hazardous Waste F->G H Wash Hands Thoroughly G->H Emergency Execute Emergency Protocol (First Aid & Spill Cleanup) Spill->Emergency Emergency->G

Sources

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5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.